9H-Pyrido[2,3-b]indol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
9H-pyrido[2,3-b]indol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-8-5-6-13-11-10(8)7-3-1-2-4-9(7)14-11/h1-6H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEXDIOVHDTJQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595968 | |
| Record name | 9H-Pyrido[2,3-b]indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25208-34-8 | |
| Record name | 9H-Pyrido[2,3-b]indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of 9H-pyrido[2,3-b]indol-4-amine
Abstract
This compound, commonly known as 4-amino-α-carboline, is a pivotal heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, planar structure and hydrogen bonding capabilities make it a privileged fragment for designing molecules that interact with various biological targets, including kinases and DNA. This guide provides a comprehensive overview of the synthetic strategies for obtaining 4-amino-α-carboline, focusing on the underlying chemical principles, field-proven insights, and detailed experimental considerations for researchers and drug development professionals.
Introduction and Strategic Overview
The α-carboline (9H-pyrido[2,3-b]indole) framework is a nitrogen-containing tricyclic heterocycle that consists of an indole ring fused to a pyridine ring.[1] This structure is found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antitumor, antimicrobial, and anti-Alzheimer's properties.[1][2] The introduction of an amino group at the C4 position significantly enhances the molecule's functionality, providing a key vector for further derivatization or direct interaction with biological targets.
The synthesis of substituted α-carbolines can be challenging, often requiring multi-step sequences with careful control of regioselectivity. Common strategies generally fall into two categories:
-
Construction of the α-carboline core first, followed by functionalization: This involves synthesizing the 9H-pyrido[2,3-b]indole skeleton and then introducing the amino group at the C4 position.
-
Annulation of the pyridine ring onto a pre-functionalized indole precursor: This approach utilizes an indole starting material that already contains the necessary nitrogen functionality (e.g., an amino or nitro group) at the appropriate position.
This guide will focus primarily on the first strategy, which often offers greater flexibility and access to a wider range of analogues. We will explore the synthesis of a key intermediate, 4-chloro-α-carboline, and its subsequent conversion to the target amine.
Retrosynthetic Analysis and Key Strategies
A logical retrosynthetic approach to 4-amino-α-carboline reveals several potential pathways. The most direct disconnection is the C4-NH₂ bond, suggesting a late-stage amination of a suitable precursor.
Caption: Retrosynthetic analysis of 4-amino-α-carboline.
This analysis highlights two critical transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The introduction of the amino group onto the electron-deficient pyridine ring via displacement of a leaving group, such as a halogen.
-
Core Construction: The formation of the tricyclic α-carboline skeleton. Modern methods heavily rely on transition metal-catalyzed reactions, such as palladium-catalyzed intramolecular arylation, for efficient and high-yield assembly.[1][3]
Synthesis of the 4-Chloro-α-carboline Intermediate
A robust method for constructing the α-carboline core involves a palladium-catalyzed intramolecular arylation of an N-(2-bromophenyl)pyridin-2-amine derivative. This approach offers excellent control over the final structure.
Workflow for 4-Chloro-α-carboline Synthesis
Caption: Two-step workflow for the synthesis of the key chloro intermediate.
Step-by-Step Protocol: Synthesis of 4-Chloro-9H-pyrido[2,3-b]indole
This protocol is based on established palladium-catalyzed cross-coupling methodologies, which are widely recognized for their efficiency in forming C-N and C-C bonds.[1][3]
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. |
| 2-Bromoaniline | C₆H₆BrN | 172.02 | 615-36-1 |
| 2,4-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 26452-80-2 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 3375-31-3 |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 161265-03-8 |
| Sodium tert-butoxide | NaOᵗBu | 96.10 | 865-48-5 |
| Toluene, Anhydrous | C₇H₈ | 92.14 | 108-88-3 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 |
Part A: Synthesis of 2-Chloro-N-(2-bromophenyl)pyridin-4-amine
-
Inert Atmosphere: To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.). Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-bromoaniline (1.0 eq.), 2,4-dichloropyridine (1.1 eq.), and anhydrous toluene.
-
Reaction: Stir the mixture at 100-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Causality Insight: The Buchwald-Hartwig amination is employed here. Palladium(II) acetate is a pre-catalyst that is reduced in situ to Pd(0). Xantphos is a bulky, electron-rich phosphine ligand that stabilizes the Pd(0) species and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and regenerate the catalyst.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl amine.
Part B: Intramolecular Arylation to 4-Chloro-9H-pyrido[2,3-b]indole
-
Inert Atmosphere: In a separate flame-dried flask, combine the product from Part A (1.0 eq.), palladium(II) acetate (0.05 eq.), a suitable phosphine ligand (e.g., SPhos or RuPhos), and potassium carbonate (2.0 eq.).
-
Reaction: Add a high-boiling point solvent like DMA or dioxane. Degas the mixture and heat to 120-140 °C, monitoring by TLC or LC-MS.
-
Causality Insight: This is an intramolecular Heck-type or direct arylation reaction. The Pd(0) catalyst oxidatively adds into the C-Br bond of the aniline ring. Subsequent coordination to the pyridine ring and intramolecular C-C bond formation, followed by reductive elimination, forges the tricyclic core. The base is crucial for the final aromatization step.
-
-
Workup and Purification: After cooling, perform an aqueous workup similar to Part A. Purify the crude material by column chromatography or recrystallization to obtain 4-chloro-9H-pyrido[2,3-b]indole.
Amination of the Core: Synthesis of this compound
With the 4-chloro intermediate in hand, the final step is a nucleophilic aromatic substitution (SNAr) to install the amine. The electron-withdrawing nature of the pyridine nitrogen and the fused indole ring activates the C4 position for nucleophilic attack.
Reaction Scheme 4-Chloro-α-carboline + NH₃ (or equivalent) → 4-Amino-α-carboline + HCl
Experimental Protocol
-
Reaction Setup: Place 4-chloro-9H-pyrido[2,3-b]indole (1.0 eq.) in a sealed pressure vessel or a high-pressure autoclave.
-
Reagent Addition: Add a solution of ammonia in a suitable solvent, such as methanol or dioxane (a high concentration, e.g., 7N solution in methanol, is effective). Alternatively, ammonium hydroxide can be used with a phase-transfer catalyst.
-
Reaction Conditions: Seal the vessel and heat to 120-160 °C. The reaction progress should be monitored by taking aliquots and analyzing via LC-MS.
-
Trustworthiness Note: This reaction is performed under pressure due to the volatility of ammonia. Ensure the pressure vessel is rated for the temperature and expected pressure. The reaction typically requires elevated temperatures to overcome the activation energy for the SNAr reaction.
-
-
Workup: After completion, cool the vessel to room temperature before opening. Vent any excess pressure safely in a fume hood. Concentrate the reaction mixture to remove the solvent and excess ammonia.
-
Purification: Dissolve the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous base (e.g., NaHCO₃) to remove any hydrochloride salt formed. Dry the organic layer and concentrate. The final product, 4-amino-α-carboline (CAS 25208-34-8), can be purified by recrystallization or column chromatography.[4][5]
Characterization
The identity and purity of the final product must be confirmed through standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To verify the molecular weight (183.21 g/mol for C₁₁H₉N₃).[5]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
The synthesis of this compound is a multi-step process that hinges on the successful application of modern synthetic methodologies. The strategy outlined in this guide—a Buchwald-Hartwig amination followed by an intramolecular palladium-catalyzed cyclization to form the core, and a final SNAr amination—represents a robust and flexible pathway. By understanding the causality behind each experimental choice, from the selection of catalysts and ligands to the specific reaction conditions, researchers can reliably access this valuable chemical scaffold for applications in drug discovery and materials science.
References
-
Dorey, G., Dubois, L., et al. (1995). Synthetic routes to 4-amino-3-carboxy-beta-carboline derivatives: incidental formation of novel furo[3,4-c]-beta-carbolin-2-ones displaying high affinities for the benzodiazepine receptor. Journal of Medicinal Chemistry. Available at: [Link]
-
Dorey, G., et al. (1994). Synthetic Routes to 4-Amino-3-carboxy-/?-carboline Derivatives. ElectronicsAndBooks. Available at: [Link]
-
ResearchGate. (n.d.). Two‐step process for the synthesis of α‐carboline 4 a. ResearchGate. Available at: [Link]
-
PubMed Central. (n.d.). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). PubMed Central. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new derivatives of N-phenyl-2-chloro-9H-pyrido[2,3-b]indole-3-ylmethanimines. JOCPR. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis and Characterization of Compounds Related to Lisinopril. National Institutes of Health. Available at: [Link]
-
MDPI. (n.d.). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. MDPI. Available at: [Link]
- Google Patents. (n.d.). CN103936822A - Synthesis method of lisinopril. Google Patents.
-
ResearchGate. (n.d.). Synthesis of α-Carboline. ResearchGate. Available at: [Link]
-
PubMed Central. (2022). Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. National Institutes of Health. Available at: [Link]
-
Frontiers. (n.d.). Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers. Available at: [Link]
-
MDPI. (n.d.). Facile Synthesis of Some Novel Pyrido[3', 2': 4, 5]thieno[2,3-b][6][7]thiazine-8-carboxylic Acids. MDPI. Available at: [Link]
-
Fisher Scientific. (n.d.). The Synthesis of Lisinopril. Fisher Scientific. Available at: [Link]
-
PubMed. (n.d.). New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. ResearchGate. Available at: [Link]
-
IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. Available at: [Link]
-
Research Communities. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Research Communities. Available at: [Link]
Sources
- 1. Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. Synthetic routes to 4-amino-3-carboxy-beta-carboline derivatives: incidental formation of novel furo[3,4-c]-beta-carbolin-2-ones displaying high affinities for the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of 9H-Pyrido[2,3-b]indole Derivatives: A Technical Guide for Drug Discovery
An In-depth Exploration of the Therapeutic Potential of α-Carbolines
The 9H-pyrido[2,3-b]indole, or α-carboline, scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the key therapeutic areas where α-carboline derivatives have shown promise, with a focus on their anticancer, antiviral, and neuroprotective properties. For researchers, scientists, and drug development professionals, this document aims to serve as a foundational resource, elucidating the mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies for evaluating these promising compounds.
Anticancer Activity: Targeting Key Oncogenic Pathways
α-Carboline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms, including the induction of apoptosis, inhibition of key kinases, and cell cycle arrest.[1][2][3]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A significant mode of anticancer action for certain α-carboline derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. For instance, novel α-carboline derivatives have been identified as potent, submicromolar inhibitors of Anaplastic Lymphoma Kinase (ALK) .[4][5] ALK is a receptor tyrosine kinase that, when mutated or abnormally expressed, can drive the growth of various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[4][5] The inhibition of ALK by these compounds is ATP-competitive and has been shown to be effective against crizotinib-resistant ALK mutants.[4] The binding of these inhibitors to the ALK active site involves extensive interactions with the hinge region and the catalytic lysine (Lys1150).[4][5]
Beyond kinase inhibition, α-carboline derivatives can induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Figure 1: Simplified signaling pathway of ALK inhibition by α-carboline derivatives.
Furthermore, studies on the structurally related β-carbolines have shown that these compounds can induce a G2/M cell cycle phase arrest in cancer cells, preventing them from completing cell division.[6][7][8]
Structure-Activity Relationships (SAR)
The anticancer potency of α-carboline derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core.
| Position of Substitution | Substituent | Effect on Anticancer Activity | Reference |
| C1 | 1-Naphthyl | Increased antiproliferative activity | [6][7][8] |
| C3 | Styryl group | Generally more potent than 6-styryl analogues | [4] |
| C4 | 3,4-dihydroxyphenyl | Crucial for activity against colorectal cancer cell lines | [3] |
| C6 | Methoxy | Enhanced antiproliferative activity | [6][7][8] |
| C6 | Aromatic rings (para- and meta-substituted) | Several active analogues identified | [4] |
| N9 | Methyl group | Disrupted binding interactions and reduced activity | [6][7][8] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[9][10][11][12]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the α-carboline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[13][14][15][16]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of necrotic and late apoptotic cells.[13][15]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the α-carboline derivative for a desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Antiviral Activity: A Broad-Spectrum Defense
Indole derivatives, including α-carbolines, have demonstrated significant potential as antiviral agents, with activity reported against a range of viruses such as influenza, HIV, and hepatitis C virus.[17][18][19][20]
Mechanism of Action: Targeting Viral Proteins
The antiviral mechanisms of α-carboline derivatives often involve the inhibition of key viral enzymes or proteins. For instance, some derivatives have been shown to inhibit the neuraminidase of the influenza virus.[21] Neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from infected cells, and its inhibition prevents the spread of the virus.[22][23][24] While some α-carbolines directly inhibit neuraminidase, others may interfere with the late stages of the viral cycle, such as virion assembly and budding, without direct neuraminidase inhibition.[21]
In the context of HIV, related β-carboline derivatives have been shown to inhibit viral replication.[17] The proposed mechanism involves binding to the HIV-1 envelope glycoprotein gp120 , which is essential for the virus to enter host cells.[18] By binding to gp120, these compounds can prevent the interaction between the virus and the CD4 receptor on host T-cells, thereby blocking viral entry.
Figure 3: Potential neuroprotective mechanism of carboline derivatives via MAO inhibition.
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B.
Principle: A common method utilizes a substrate, such as kynuramine, which is oxidized by MAO to produce a product that can be detected spectrophotometrically or fluorometrically. The presence of an MAO inhibitor will reduce the rate of product formation.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified or recombinant human MAO-A or MAO-B and the substrate kynuramine.
-
Inhibitor Incubation: In a 96-well plate, pre-incubate the MAO enzyme with various concentrations of the α-carboline derivative or a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes).
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding a strong base) and measure the absorbance or fluorescence of the product.
-
Data Analysis: Calculate the percentage of MAO inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The 9H-pyrido[2,3-b]indole scaffold represents a versatile and promising platform for the development of novel therapeutics. The diverse biological activities of α-carboline derivatives, spanning from anticancer and antiviral to potential neuroprotective effects, underscore the importance of continued research in this area. Future efforts should focus on the synthesis and evaluation of new analogues with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their translation into clinically effective drugs. This technical guide provides a solid foundation for researchers to explore and unlock the full therapeutic potential of this fascinating class of molecules.
References
-
Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017). Journal of Visualized Experiments. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
ELLA for Influenza Neuraminidase Inhibition Antibody Titers Assessment | Protocol Preview. (2022). Journal of Visualized Experiments. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. [Link]
-
Influenza - Neuraminidase Inhibition Test. (n.d.). Animal and Plant Health Agency. [Link]
-
Novel derivatives of thiohydantoin-containing tetrahydro-β-carboline possess activity against influenza virus at late stages of viral cycle without affecting viral neuraminidase. (2025). Archiv der Pharmazie. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). PMC. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
-
Discovery of Novel α-Carboline Inhibitors of the Anaplastic Lymphoma Kinase. (2022). ACS Omega. [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2017). Molecules. [Link]
-
Neuraminidase-inhibition assay for the identification of influenza A virus neuraminidase virus subtype or neuraminidase antibody specificity. (2011). Methods in Molecular Biology. [Link]
-
Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies. (2025). RSC Medicinal Chemistry. [Link]
-
Discovery of Novel α-Carboline Inhibitors of the Anaplastic Lymphoma Kinase. (2022). ResearchGate. [Link]
-
Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (2006). Cellular and Molecular Neurobiology. [Link]
-
A Series of Beta-Carboline Derivatives Inhibit the Kinase Activity of PLKs. (2012). PLoS ONE. [Link]
-
Design, Synthesis, and Biological Evaluation of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole Derivatives as Anti-HIV-1 Agents. (2015). Chemical Biology & Drug Design. [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2017). Journal of Medicinal Chemistry. [Link]
-
Anticancer Activity of Novel pyrido[2,3-b]indolizine Derivatives: The Relevance of Phenolic Substituents. (2014). Anticancer Research. [Link]
-
Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents. (2014). Anticancer Research. [Link]
-
Synthesis and evaluation of ??-carboline derivatives as potential monoamine oxidase inhibitors. (2011). ResearchGate. [Link]
-
In silico study on indole derivatives as anti HIV-1 agents: a combined docking, molecular dynamics and 3D-QSAR study. (2017). Journal of Biomolecular Structure & Dynamics. [Link]
-
Synthesis and Anti-Influenza Virus Activities of a Novel Class of Gastrodin Derivatives. (2014). Molecules. [Link]
-
Developments of indoles as anti-HIV-1 inhibitors. (2009). Current Medicinal Chemistry. [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Deriva- tives as Broad-Spectrum Potent Anticancer Agents. (2017). Asian Journal of Pharmaceutical Technology and Innovation. [Link]
-
Novel α- and β-Amino Acid Inhibitors of Influenza Virus Neuraminidase. (1998). Journal of Medicinal Chemistry. [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2017). Longdom Publishing. [Link]
-
New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents. (2018). Journal of Molecular Liquids. [Link]
-
Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. (2016). Frontiers in Pharmacology. [Link]
-
Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). International Journal of Molecular Sciences. [Link]
-
Inhibition of monoamine oxidase A by β-Carboline derivatives. (1997). Archives of Biochemistry and Biophysics. [Link]
-
Inhibition of monoamine oxidase A by beta-carboline derivatives. (1997). Archives of Biochemistry and Biophysics. [Link]
-
Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (2019). Molecules. [Link]
-
Structure Optimization of Neuraminidase Inhibitors as Potential Anti-Influenza (H1N1Inhibitors) Agents Using QSAR and Molecular Docking Studies. (2012). International Journal of Drug Design and Discovery. [Link]
-
Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies. (2025). ResearchGate. [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2023). Molecules. [Link]
-
Small Molecules of Natural Origin as Potential Anti-HIV Agents: A Computational Approach. (2021). Molecules. [Link]
-
β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO). (2023). Molecules. [Link]
-
Antiviral activity of indole derivatives. (2009). Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel α-Carboline Inhibitors of the Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. longdom.org [longdom.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Design, Synthesis, and Biological Evaluation of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole Derivatives as Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In silico study on indole derivatives as anti HIV-1 agents: a combined docking, molecular dynamics and 3D-QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Developments of indoles as anti-HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel derivatives of thiohydantoin-containing tetrahydro-β-carboline possess activity against influenza virus at late stages of viral cycle without affecting viral neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel α- and β-Amino Acid Inhibitors of Influenza Virus Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure Optimization of Neuraminidase Inhibitors as Potential Anti-Influenza (H1N1Inhibitors) Agents Using QSAR and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
The α-Carboline Scaffold: A Privileged Heterocycle for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The α-carboline, or 9H-pyrido[2,3-b]indole, represents a class of fused heterocyclic scaffolds that has garnered significant attention in medicinal chemistry.[1][2] This renewed focus is due to the diverse and potent biological activities exhibited by natural products and synthetic derivatives containing this core structure.[2] The unique arrangement of a pyridine ring fused to an indole backbone provides a rigid, planar system with strategically positioned hydrogen bond donors and acceptors, making it an ideal framework for interacting with various biological targets.[3]
α-Carboline-based molecules have demonstrated a wide spectrum of pharmacological effects, including anti-tumor, anti-plasmodial, anti-bacterial, anti-fungal, anti-inflammatory, and neuroprotective activities.[1][2] A notable example is the natural product neocryptolepine, found in the African medicinal plant Cryptolepis sanguinolenta, which has long been used to treat malaria and other infectious diseases.[1][2] In the realm of modern drug development, the synthetic derivative implitapide, a microsomal triglyceride transfer protein (MTP) inhibitor, has reached clinical trials for the treatment of atherosclerosis, underscoring the therapeutic potential of this scaffold.[1][2]
Despite their importance, the synthesis and functionalization of α-carbolines can present significant challenges, often hampered by low yields, harsh reaction conditions, or the need for expensive reagents.[1][2] This guide, designed for the practicing chemist, provides a comprehensive overview of both classical and contemporary strategies for constructing the α-carboline core and for its subsequent functionalization, enabling the exploration of novel chemical space for drug discovery.
Part 1: Core Synthetic Strategies for α-Carboline Construction
The assembly of the tricyclic α-carboline framework is the foundational step in accessing this class of compounds. Methodologies have evolved from classical, high-temperature cyclizations to more refined and versatile transition-metal-catalyzed approaches.
Classical Annulation Methods
These methods, while sometimes limited by scope and conditions, form the historical bedrock of carboline synthesis and are still employed for specific applications.
One of the earliest methods involves a modification of the Graebe-Ullmann reaction.[4] This approach typically begins with the diazotization of an o-aminodiphenylamine derivative to form a 1-pyridylbenzotriazole intermediate.[5] Subsequent thermolysis of this triazole induces the extrusion of nitrogen gas, generating a reactive diradical species that rapidly cyclizes to form the carbazole-type ring system of the α-carboline.[5][6]
The primary advantage of this method is its directness in forming the final ring. However, the causality behind its declining popularity lies in the often-required high temperatures (e.g., 360 °C) and the potential for low yields, which limits its applicability for sensitive or complex substrates.[5]
Caption: The Graebe-Ullmann pathway to α-carbolines.
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry for creating the indole nucleus.[7] This acid-catalyzed reaction involves the cyclization of an arylhydrazine with an aldehyde or ketone.[7][8] To construct an α-carboline, a substituted pyridylhydrazine is used as the starting material. The mechanism proceeds through the formation of a pyridylhydrazone, which, under acidic conditions, tautomerizes to an ene-hydrazine.[8] The key step is a[9][9]-sigmatropic rearrangement, which forms a new C-C bond and leads to a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic α-carboline ring system.[7]
The choice of a strong Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃) is critical, as it must be potent enough to catalyze the rearrangement without degrading the starting materials.[7][8][10] This method offers a versatile entry point, as a wide variety of ketones and aldehydes can be used to install substituents on the resulting carboline.[10]
Caption: The Fischer indole synthesis adapted for α-carbolines.
Transition Metal-Catalyzed Strategies
Modern synthetic chemistry has largely shifted towards transition metal catalysis, which provides milder, more efficient, and more functionally tolerant routes to complex heterocycles.
Palladium catalysis is a powerful tool for α-carboline synthesis, enabling the construction of the core through sequential C-N and C-C bond formations.[6] A highly effective and common strategy involves an initial Buchwald-Hartwig amination followed by an intramolecular C-H arylation.[11]
This unified approach allows for the synthesis of all four carboline isomers, including α-carboline.[1] A key advantage is the ability to perform these reactions in a one-pot or streamlined sequence, which improves overall efficiency and yield.[6][12] For instance, a one-pot synthesis can be achieved via a palladium-catalyzed aryl amination followed by an intramolecular arylation.[6]
Exemplary Protocol: One-Pot Buchwald-Hartwig/C-H Arylation Synthesis [13]
-
Step A: Buchwald-Hartwig Amination:
-
To a nitrogen-flushed, three-necked flask, add 2,3-dichloropyridine (1.0 equiv), palladium(II) acetate (0.025 equiv), triphenylphosphine (0.075 equiv), and sodium tert-butoxide (1.53 equiv).
-
Add dry toluene as the solvent, followed by aniline (1.05 equiv).
-
Heat the mixture to 100 °C and stir for 16 hours. The causality for using a strong, non-nucleophilic base like sodium tert-butoxide is to deprotonate the aniline, facilitating the catalytic cycle, while the phosphine ligand stabilizes the palladium catalyst.
-
Cool the reaction and perform an acidic workup with 2 M HCl to isolate the intermediate, 3-chloro-N-phenyl-pyridin-2-amine.
-
-
Step B: Intramolecular C-H Arylation:
-
To a new nitrogen-flushed flask, add the intermediate from Step A (1.0 equiv), palladium(II) acetate (0.05 equiv), triphenylphosphine (0.15 equiv), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv).
-
Add DMF as the solvent and heat the mixture to 140 °C for 16 hours. DBU is chosen as the base for this step as it is strong enough to facilitate the C-H activation/deprotonation on the aniline ring but is generally compatible with a wider range of functional groups than alkoxides at high temperatures.
-
Upon cooling, the α-carboline product typically precipitates and can be isolated by filtration. Recrystallization from toluene can be used for further purification.
-
Caption: Pd-catalyzed two-step synthesis of α-carboline.
More advanced methods construct the α-carboline skeleton through elegant annulation reactions. A [2+2+2] cyclotrimerization strategy using a Rh(I) catalyst has been reported to form the annulated 2-aryl-α-carboline skeleton.[1][9] A tandem catalytic approach using a Pd(II) catalyst can mediate a Sonogashira reaction followed by a [2+2+2] cyclotrimerization in the same flask.[1][2] These methods are powerful for creating highly substituted and complex α-carbolines, though they may require more specialized starting materials.
Part 2: Strategic Functionalization of the α-Carboline Core
Once the core is synthesized, functionalization is key to modulating the scaffold's physicochemical properties and biological activity. Modern methods focus on atom-economical C-H activation and reliable cross-coupling on pre-functionalized cores.
Direct C-H Functionalization
Directly converting C-H bonds to new C-C or C-X bonds is a highly desirable strategy as it avoids the need for pre-functionalization (e.g., halogenation) and reduces waste.[14][15] For carboline scaffolds, transition-metal catalysis is typically employed to achieve regioselective functionalization.
The intrinsic electronic properties of the α-carboline ring system, combined with the directing-group ability of existing nitrogens, can guide catalysts to specific positions.[16] For instance, Ru(II)-catalyzed C-H activation has been used for the regioselective hydroxymethylation of β-carbolines, and similar principles can be applied to the α-isomer.[14][16] This allows for the precise installation of functional groups that can serve as handles for further derivatization or directly contribute to biological activity.
Conceptual Workflow: C-H Arylation
-
Complexation: The α-carboline substrate coordinates to the metal center (e.g., Pd(II), Ru(II)). The pyridine nitrogen often acts as a directing group.
-
C-H Activation: The catalyst mediates the cleavage of a specific C-H bond, typically at an ortho position to the directing group, forming a metallacyclic intermediate. This step is often the rate-determining and selectivity-determining step.
-
Functionalization: The metallacycle reacts with a coupling partner (e.g., an aryl halide, alkyne, or olefin).
-
Reductive Elimination/Turnover: The desired product is released, and the catalyst is regenerated to re-enter the catalytic cycle.
Sources
- 1. Frontiers | Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities [frontiersin.org]
- 2. Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel α-Carboline Inhibitors of the Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. Integrated cross-coupling strategy for an α-carboline-based Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. orgsyn.org [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Ru(II)-Catalyzed Regioselective Hydroxymethylation of β-Carbolines and Isoquinolines via C-H Functionalization: Probing the Mechanism by Online ESI-MS/MS Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery of novel 9H-pyrido[2,3-b]indole compounds
An In-depth Technical Guide to the Discovery of Novel 9H-pyrido[2,3-b]indole Compounds
Abstract
The 9H-pyrido[2,3-b]indole, commonly known as α-carboline, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its rigid, planar structure is a key feature in numerous biologically active natural products and synthetic compounds, enabling diverse interactions with a range of biological targets. This guide provides a comprehensive technical overview for researchers and drug development professionals engaged in the discovery of novel α-carboline derivatives. We will explore robust synthetic methodologies, from classical ring-forming reactions to modern catalytic approaches, detail essential protocols for biological evaluation, and elucidate the principles of structure-activity relationship (SAR) development through a practical case study. The content herein is grounded in established scientific literature, offering both foundational knowledge and field-proven insights to accelerate the identification of next-generation therapeutic agents based on this versatile scaffold.
Introduction to the 9H-pyrido[2,3-b]indole Scaffold
Chemical Structure and Properties
The 9H-pyrido[2,3-b]indole, or α-carboline, is an aromatic heterocyclic compound featuring an indole ring fused to a pyridine ring. This fusion creates a unique electronic and steric environment that is highly conducive to forming specific, high-affinity interactions with protein targets. The presence of both a hydrogen bond donor (the indole N-H) and a hydrogen bond acceptor (the pyridine nitrogen) within a constrained framework is a critical pharmacophoric feature. The indole moiety itself is a common structural motif in molecules that interact with various enzymes and receptors.[2][3]
Significance in Medicinal Chemistry
The α-carboline scaffold is a cornerstone of modern medicinal chemistry due to its widespread biological activities.[1] Derivatives have been investigated and developed for a multitude of therapeutic applications, demonstrating the scaffold's versatility. The remarkable molecular framework of indole and its fused derivatives allows them to mimic peptide structures and bind reversibly to enzymes, providing vast opportunities for the development of novel drugs with distinct mechanisms of action.[2]
Overview of Biological Activities
Compounds based on the 9H-pyrido[2,3-b]indole core and its isomers have demonstrated a broad spectrum of biological effects, including:
-
Anticancer Activity: Many derivatives exhibit potent antiproliferative effects against various cancer cell lines, including those for colon, breast, and pancreatic cancers.[4][5][6] Mechanisms often involve the inhibition of critical cellular processes like tubulin polymerization or the modulation of key signaling pathways.[7]
-
Kinase Inhibition: The scaffold has proven to be an effective template for designing potent and selective kinase inhibitors. Targets include RET kinase, Tropomyosin receptor kinase A (TRKA), and Glycogen synthase kinase-3β (GSK-3β), which are implicated in cancer and neurodegenerative diseases.[8][9][10]
-
Antimicrobial Properties: Certain α-carboline derivatives have shown moderate to good activity against various bacterial and fungal strains.[11]
-
Fluorescence Probing: The unique photophysical properties of some α-carbolines allow for their application as fluorescent probes for detecting changes in microenvironments, such as pH, or for binding to biomolecules like DNA.[12][13]
Synthetic Strategies for Novel Analog Development
The successful exploration of the α-carboline chemical space hinges on efficient and versatile synthetic strategies. The choice of a synthetic route is often dictated by the desired substitution patterns and the availability of starting materials.
Retrosynthetic Analysis & Key Disconnections
A logical retrosynthetic analysis reveals several key bond disconnections that form the basis of the most common synthetic approaches. The primary goal is to deconstruct the tricyclic core into more readily available substituted indole or pyridine precursors.
Caption: Retrosynthetic analysis of the α-carboline scaffold.
Classical Synthetic Routes
Fischer Indole Synthesis: This is one of the most fundamental methods for constructing the indole nucleus.[14][15] In the context of α-carbolines, it involves the acid-catalyzed reaction of a substituted arylhydrazine with a pyridyl ketone or aldehyde.[16][17]
-
Mechanism Rationale: The reaction proceeds via the formation of a hydrazone, which tautomerizes to an enamine. A critical[8][8]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, yields the aromatic indole ring.[15] The choice of acid catalyst (e.g., ZnCl₂, polyphosphoric acid) is crucial and can significantly impact reaction yield and selectivity.[14] This method is particularly powerful for accessing a wide range of substituted analogs by simply varying the two starting components.
Graebe-Ullmann Reaction: This classical method is effective for forming carbazole and carboline systems.[18][19] It typically involves the diazotization of an N-pyridyl-2-aminobenzene derivative to form a 1-(pyridyl)benzotriazole intermediate. Subsequent thermal or photochemical decomposition of the triazole releases nitrogen gas and generates a reactive nitrene or diradical species that undergoes intramolecular cyclization to form the α-carboline core.[19][20]
-
Causality: The high-energy intermediate generated upon nitrogen loss is the driving force for the ring-closing reaction. While effective, the often harsh thermal conditions required can limit its applicability with sensitive functional groups.
Modern Synthetic Approaches
Modern organic synthesis offers milder and more efficient alternatives.
-
Vilsmeier-Haack Cyclization: This approach can be used to construct the pyridine ring onto an existing indole precursor. For example, reacting a derivative of 2-aminoindole with the Vilsmeier-Haack reagent (POCl₃/DMF) can lead to a cyclized 2-chloro-9H-pyrido[2,3-b]indole intermediate, which is a versatile handle for further functionalization via nucleophilic substitution or cross-coupling reactions.[11]
-
"1,2,4-Triazine" Methodology: This strategy involves the reaction of indole derivatives with 1,2,4-triazines, which serve as pyridine precursors. This method has been successfully used to design novel α-carboline-based fluorophores.[1][12]
Detailed Experimental Protocol: Fischer Indole Synthesis of a Substituted α-Carboline
This protocol is a representative, self-validating procedure for synthesizing a 2-methyl-4-phenyl-9H-pyrido[2,3-b]indole derivative.
Step 1: Hydrazone Formation (Self-Validating Checkpoint 1)
-
To a stirred solution of 2-hydrazinopyridine (1.1 g, 10 mmol) in ethanol (30 mL), add 1-phenylpropan-2-one (1.34 g, 10 mmol) and 3-4 drops of glacial acetic acid.
-
Heat the mixture to reflux for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. Rationale: Acetic acid catalyzes the condensation. TLC monitoring ensures the reaction goes to completion before proceeding, preventing contamination of the next step.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the hydrazone product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum. The structure should be confirmed by ¹H NMR spectroscopy before proceeding.
Step 2: Cyclization (Self-Validating Checkpoint 2)
-
In a round-bottom flask, combine the dried hydrazone (10 mmol) with polyphosphoric acid (PPA, 20 g).
-
Heat the mixture to 140-150 °C with vigorous stirring for 3-4 hours. Rationale: PPA serves as both the acidic catalyst and the solvent. The high temperature is necessary to drive the[8][8]-sigmatropic rearrangement and subsequent cyclization.
-
Monitor the reaction by TLC. The disappearance of the hydrazone spot and the appearance of a new, more polar product spot indicates progress.
-
Cool the mixture to approximately 80 °C and carefully pour it onto crushed ice (200 g).
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). This will precipitate the crude product.
Step 3: Purification and Characterization (Final Validation)
-
Filter the crude solid product, wash thoroughly with water, and air dry.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Rationale: Chromatography is essential to remove side products and unreacted starting materials, ensuring the purity of the final compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected mass and NMR shifts provide definitive validation of the target molecule's identity.
Biological Evaluation & Assay Development
Identifying a biologically active "hit" compound from a library of synthesized analogs requires a systematic and tiered screening approach.
High-Throughput Screening (HTS) Funnel
The discovery process is best visualized as a funnel, where a large number of compounds are progressively filtered through increasingly complex and specific assays to identify a few promising candidates for further development.
Caption: A typical drug discovery screening cascade.
In Vitro Assay Protocol: Cell Viability (MTT Assay)
This protocol describes a standard method to assess the general cytotoxicity of novel compounds against a cancer cell line, a crucial first step in anticancer drug discovery.[7]
Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)[7]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂. Rationale: This allows cells to adhere and enter a logarithmic growth phase, ensuring reproducibility.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (containing only DMSO at the same concentration as the highest compound dose) and "no treatment" control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Rationale: Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate gently for 10 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis (Self-Validation): Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The R² value of the curve fit should be >0.95 for the data to be considered reliable.
Case Study: Structure-Activity Relationship (SAR) of a Novel Series
Following the identification of a "hit" compound from primary screening, the next crucial phase is lead optimization, driven by SAR studies. The goal is to systematically modify the hit structure to improve potency, selectivity, and drug-like properties.
Identification of a Hit Compound
Let's hypothesize that a screening campaign identified Compound 1 , a 2-amino-4-phenyl-9H-pyrido[2,3-b]indole, as a modest inhibitor of a target kinase with an IC₅₀ of 5.2 µM.
Systematic Modification and SAR Exploration
To improve potency, medicinal chemists would synthesize a library of analogs by modifying three key positions: R¹, R², and R³. The rationale is to probe the steric and electronic requirements of the kinase's binding pocket. For instance, modifying the R³ phenyl group can explore hydrophobic pockets, while modifying the R¹ amino group can probe for new hydrogen bond interactions.
| Compound ID | R¹ (at C2) | R² (at C6) | R³ (at C4) | Kinase IC₅₀ (µM) |
| 1 (Hit) | -NH₂ | -H | Phenyl | 5.2 |
| 2 | -NHCH₃ | -H | Phenyl | 2.8 |
| 3 | -N(CH₃)₂ | -H | Phenyl | 9.1 |
| 4 | -NH₂ | -Cl | Phenyl | 1.5 |
| 5 | -NH₂ | -OCH₃ | Phenyl | 4.9 |
| 6 | -NH₂ | -H | 4-Chlorophenyl | 0.85 |
| 7 | -NH₂ | -H | 4-Methoxyphenyl | 3.1 |
| 8 | -NH₂ | -Cl | 4-Chlorophenyl | 0.09 |
Data is hypothetical for illustrative purposes.
Elucidation of the Pharmacophore
The SAR data from the table leads to several key insights:
-
R¹ Position: A primary (-NH₂) or secondary amine (-NHCH₃) is preferred over a tertiary amine (-N(CH₃)₂), suggesting a hydrogen bond donor is critical for binding (compare 1 , 2 , and 3 ).
-
R² Position: An electron-withdrawing group like chlorine (-Cl) at the C6 position enhances potency, possibly by modulating the electronics of the ring system. An electron-donating group (-OCH₃) is slightly detrimental (compare 1 , 4 , and 5 ).
-
R³ Position: Adding a halogen to the C4-phenyl ring significantly boosts activity, indicating the presence of a hydrophobic pocket that can accommodate this substituent (compare 1 and 6 ).
-
Synergistic Effects: The combination of the two beneficial modifications (C6-Cl and C4-4-Chlorophenyl) results in Compound 8 , a highly potent analog with a sub-micromolar IC₅₀. This demonstrates a synergistic effect where both modifications contribute favorably to the binding affinity.
Future Directions and Conclusion
The 9H-pyrido[2,3-b]indole scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on several key areas:
-
Enhanced Selectivity: As seen with RET/TRK inhibitors, a significant challenge is designing compounds that are highly selective for a single target or have a desired polypharmacology profile to overcome drug resistance.[8][10]
-
Novel Biological Targets: The continued application of α-carboline libraries in phenotypic screens will undoubtedly uncover novel biological activities and targets beyond the well-trodden areas of oncology and neuroscience.
-
Advanced Drug Delivery: Formulating potent α-carboline derivatives into targeted delivery systems or prodrugs could improve their therapeutic index by minimizing off-target toxicity and enhancing bioavailability.
References
-
Synthesis of some new derivatives of N-phenyl-2-chloro-9H-pyrido[2,3-b]indole-3-ylmethanimines. (No Date). Journal of Chemical and Pharmaceutical Research. [Link]
-
New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. (2025). Chemistry – An Asian Journal. [Link]
-
Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. (2024). Bioorganic & Medicinal Chemistry. [Link]
-
New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. (2025). ResearchGate. [Link]
-
Synthesis of α‐carboline through the modified Graebe‐Ullmann reaction. (n.d.). ResearchGate. [Link]
-
The Graebe–Ullmann Carbazole‐Carboline Synthesis. (n.d.). ResearchGate. [Link]
-
New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. (2025). St. Petersburg State University Research. [Link]
-
[Graebe-Ullmann method in the synthesis of carbolines. II. Synthesis of 2,4-dimethyl-alpha-carboline derivatives]. (1961). Acta Poloniae Pharmaceutica. [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2017). National Institutes of Health. [Link]
-
Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. (2022). National Institutes of Health. [Link]
-
Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents. (2020). Anticancer Research. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. [Link]
-
Fischer indole synthesis. (n.d.). Wikipedia. [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2017). PubMed. [Link]
-
Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. (2020). International Journal of Molecular Sciences. [Link]
-
Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. (2024). PubMed. [Link]
-
A three-component Fischer indole synthesis. (2008). Nature Protocols. [Link]
-
Fischer Indole Synthesis. (n.d.). SynArchive. [Link]
-
Structure-Activity Relationship for a Series of 2-Substituted 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indoles: Potent Subtype-Selective Inhibitors of N-Methyl-D-aspartate (NMDA) Receptors. (n.d.). ResearchGate. [Link]
-
Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators. (2020). Journal of Medicinal Chemistry. [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (n.d.). Longdom Publishing. [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2017). ResearchGate. [Link]
-
Biological evaluation and structure activity relationship of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. (2019). Bioorganic Chemistry. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). Journal of Health Science and Research. [Link]
-
[Carboline synthesis by the Graebe-Ullmann method. V. Synthesis and transformations of gamma-carboline N-oxide]. (1977). Acta Poloniae Pharmaceutica. [Link]
-
Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. (2012). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes › Научные исследования в СПбГУ [pureportal.spbu.ru]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. synarchive.com [synarchive.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Spectroscopic Analysis of 9H-pyrido[2,3-b]indol-4-amine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 9H-pyrido[2,3-b]indol-4-amine, a key α-carboline derivative of significant interest in medicinal chemistry and drug development. Given the limited availability of published experimental spectra for this specific molecule, this document synthesizes established spectroscopic principles with data from closely related analogs to present a robust predictive analysis. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. For each modality, we will discuss the theoretical underpinnings, provide detailed experimental protocols, and interpret the anticipated spectral data. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for the comprehensive characterization of this important heterocyclic scaffold.
Introduction: The Significance of this compound (4-Amino-α-carboline)
The α-carboline (9H-pyrido[2,3-b]indole) framework is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds. The introduction of an amino group at the 4-position of the pyridine ring, yielding this compound, significantly modulates the electronic properties and hydrogen bonding capabilities of the molecule, making it a compelling candidate for various therapeutic applications, including as an antiviral agent.[1] Accurate and comprehensive structural elucidation is paramount for understanding its structure-activity relationships (SAR) and for ensuring the integrity of synthesized batches in a drug development pipeline. Spectroscopic analysis provides the necessary tools for this critical characterization.
This guide will systematically explore the expected spectroscopic signature of this compound, providing a foundational understanding for researchers working with this and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Proton and Carbon Framework
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the this compound structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4-amino-α-carboline is expected to exhibit distinct signals for the aromatic protons of the indole and pyridine rings, as well as signals for the amine and indole N-H protons. The chemical shifts will be influenced by the electron-donating nature of the amino group and the overall aromatic system.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-1 | ~8.2 | d | J ≈ 5.0 |
| H-2 | ~6.8 | d | J ≈ 5.0 |
| H-5 | ~8.0 | d | J ≈ 8.0 |
| H-6 | ~7.2 | t | J ≈ 7.5 |
| H-7 | ~7.4 | t | J ≈ 7.5 |
| H-8 | ~7.6 | d | J ≈ 8.0 |
| 4-NH₂ | ~6.5 | br s | - |
| 9-NH | ~11.5 | br s | - |
Note: These are predicted values and may vary based on solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring will be particularly affected by the 4-amino substituent.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | ~145 |
| C-2 | ~115 |
| C-4 | ~150 |
| C-4a | ~140 |
| C-4b | ~120 |
| C-5 | ~128 |
| C-6 | ~120 |
| C-7 | ~122 |
| C-8 | ~112 |
| C-8a | ~142 |
| C-9a | ~130 |
Note: These are predicted values and may vary based on solvent and concentration.
Experimental Protocol for NMR Spectroscopy
A detailed workflow for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
Caption: Experimental Workflow for NMR Analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Expected Mass Spectrum
For this compound (C₁₁H₉N₃), the expected exact mass is 183.0796 g/mol .[2] In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 183 would be expected. The fragmentation pattern will be characteristic of the α-carboline core and the amino substituent.
Table 3: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment |
| 183 | [M]⁺ |
| 156 | [M - HCN]⁺ |
| 129 | [M - 2HCN]⁺ |
| 128 | [C₉H₆N]⁺ |
Experimental Protocol for Mass Spectrometry
The choice of ionization technique is critical for obtaining a high-quality mass spectrum. Electron ionization (EI) is suitable for this relatively stable aromatic compound.
Caption: Experimental Workflow for EI-MS Analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FT-IR Spectrum
The FT-IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H stretches of the amine and indole groups, C-H stretches of the aromatic rings, and C=C and C=N bond vibrations within the heterocyclic system.
Table 4: Predicted Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3300 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |
| 3350-3250 | N-H stretch | Indole N-H |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 1650-1580 | N-H bend | Primary amine (-NH₂) |
| 1620-1450 | C=C and C=N stretch | Aromatic rings |
| 1335-1250 | C-N stretch | Aromatic amine |
| 910-665 | N-H wag | Primary and secondary amines |
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining high-quality FT-IR spectra of solid samples.
Caption: Experimental Workflow for FT-IR Analysis (KBr Pellet Method).
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of the α-carboline core, coupled with the auxochromic amino group, will result in characteristic absorption bands in the UV-Vis region.
Expected UV-Vis Spectrum
The UV-Vis spectrum of this compound in a polar protic solvent like ethanol is expected to show multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands can be sensitive to solvent polarity.
Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) in Ethanol
| Predicted λₘₐₓ (nm) | Transition Type |
| ~220-240 | π → π |
| ~280-300 | π → π |
| ~340-360 | π → π* (charge transfer character) |
Experimental Protocol for UV-Vis Spectroscopy
Acquiring a UV-Vis spectrum is a straightforward process, but careful sample preparation is key to obtaining accurate and reproducible results.
Caption: Experimental Workflow for UV-Vis Spectroscopy.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach, integrating data from NMR, MS, FT-IR, and UV-Vis techniques. While this guide provides a predictive framework based on established principles and data from analogous structures, experimental verification remains the gold standard. By following the detailed protocols and interpretative guidance outlined herein, researchers can confidently characterize this and other novel α-carboline derivatives, accelerating the pace of drug discovery and development.
References
-
New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Chem Asian J. 2025 Jul;20(14):e202500573. [Link][3][4]
-
Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. PMC.[Link][5][6]
-
2-Amino-9H-pyrido(2,3-b)indole | C11H9N3 | CID 62805. PubChem.[Link][7]
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI.[Link][8][9]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.[Link][10]
-
UV–Vis spectra characteristics of b -Carboline alkaloids and their BSA adducts. ResearchGate.[Link][12][13]
-
(a) UV-vis absorption spectra. (b and c) Fluorescence spectra of... ResearchGate.[Link][14][15]
-
FTIR Functional Group Database Table with Search. InstaNANO.[Link][4][16]
-
1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia. NIH.[Link][12]
Sources
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169) [hmdb.ca]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Search Results [beilstein-journals.org]
- 6. Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. escholarship.org [escholarship.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. 4-Chloro-9H-pyrido[2,3-b]indole|lookchem [lookchem.com]
- 12. 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. instanano.com [instanano.com]
An In-Depth Technical Guide to the Chemical Properties of 4-amino-α-carbolines
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The α-carboline (9H-pyrido[2,3-b]indole) scaffold, a pyridine ring fused to an indole backbone, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-tumor, antiviral, and neuroprotective properties.[1] This guide focuses specifically on the 4-amino-α-carboline derivative, providing a comprehensive analysis of its core chemical properties. We will delve into its structural characteristics, synthesis, spectroscopic signature, reactivity, and stability, offering field-proven insights to inform its application in research and drug development.
Core Molecular Structure and Physicochemical Properties
The defining feature of α-carboline is the fusion of a pyridine ring at the[3][4] position of an indole moiety.[1] The introduction of an amino group at the C4 position significantly modulates the electronic and physicochemical properties of the parent scaffold. This substitution enhances the molecule's polarity and hydrogen bonding capacity, which can be critical for biological target engagement and pharmacokinetic profiles.
The amino group, being an electron-donating group, influences the electron density distribution across the aromatic system, impacting its reactivity and intermolecular interactions. These properties are fundamental to its role as a versatile building block in the synthesis of more complex molecules and as a pharmacophore in drug design.
Table 1: Physicochemical Properties of 4-amino-α-carboline
| Property | Value | Source |
| CAS Number | 25208-34-8 | [3][5][6][7] |
| Molecular Formula | C₁₁H₉N₃ | [5][7] |
| Molecular Weight | 183.21 g/mol | [4][5][7] |
| Exact Mass | 183.079647300 Da | [3][4] |
| Topological Polar Surface Area | 54.7 Ų | [3][4] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| XLogP3 | 2 | [3] |
| Predicted Density | 1.393±0.06 g/cm³ | [3] |
| Complexity | 219 | [3][4] |
Synthesis of the α-Carboline Scaffold
The construction of the α-carboline core is a subject of extensive research, with numerous strategies developed to afford functionalized derivatives. These methods are crucial for accessing novel compounds for biological screening.
General Synthetic Strategies
Modern synthetic approaches have largely focused on transition-metal-catalyzed cross-coupling reactions and annulation strategies.[1] A particularly efficient methodology involves a sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular nucleophilic aromatic substitution (SₙAr).[8][9] This streamlined process allows for the construction of diverse carbolines from readily available starting materials like fluoropyridines and 2-haloanilines.[9] Other notable methods include the modified Graebe-Ullmann reaction, Diels-Alder reactions, and the photocyclization of anilinopyridines.[1]
Illustrative Synthetic Workflow
The following diagram illustrates a generalized, high-yield pathway for synthesizing the α-carboline core, which can be adapted to produce 4-amino derivatives. The key steps involve the formation of a 2-aminobiaryl intermediate followed by an intramolecular cyclization.
Caption: Generalized workflow for α-carboline synthesis.
Spectroscopic Characterization
The unambiguous identification of 4-amino-α-carboline relies on a combination of modern spectroscopic techniques. Each method provides unique structural information, and together they create a comprehensive analytical profile. While specific data for the 4-amino derivative is not extensively published, the characterization of related β-carbolines provides a strong basis for predicting its spectral properties.[10][11]
Table 2: Expected Spectroscopic Data for 4-amino-α-carboline
| Technique | Expected Observations | Rationale & Comparative Insights |
| ¹H NMR | Multiple signals in the aromatic region (δ 7.0-8.5 ppm). Broad signals for indole N-H and amino -NH₂ protons. | The precise chemical shifts and coupling constants would reveal the substitution pattern on both the indole and pyridine rings. Data for related carbolines show distinct doublets and triplets in this region.[10] |
| ¹³C NMR | Signals for aromatic carbons (δ 110-150 ppm). | The number and position of signals confirm the tricyclic aromatic structure. Heteroatom-attached carbons (C-N) will appear at the lower field end of this range. |
| Mass Spec (HRMS) | (M+H)⁺ ion at m/z 184.087. | High-resolution mass spectrometry provides the exact mass, confirming the molecular formula C₁₁H₉N₃.[3][4] |
| UV-Vis | Multiple absorption bands in the UV region (250-350 nm). | The extended π-conjugated system of the carboline core gives rise to characteristic electronic transitions. The amino group may cause a bathochromic (red) shift.[11][12] |
| IR Spectroscopy | N-H stretching bands (~3300-3500 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹). C=C and C=N stretching (~1500-1650 cm⁻¹). | The N-H stretches for the indole and amino groups are key identifiers. The aromatic stretching vibrations confirm the core structure. |
Chemical Reactivity and Biological Implications
The chemical reactivity of 4-amino-α-carboline is governed by the interplay between the electron-rich indole system, the electron-deficient pyridine ring, and the nucleophilic amino substituent.
Reactivity Profile
-
Amino Group: The primary amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization, providing a handle for further functionalization.
-
Indole Nitrogen: The indole N-H is weakly acidic and can be deprotonated with a strong base to form an anion, which can then be alkylated or acylated.
-
Aromatic Core: The carboline ring system can undergo electrophilic aromatic substitution, although the regioselectivity is complex and influenced by the positions of the nitrogen atoms and the amino group.
Metabolic Activation and DNA Adduct Formation
A critical aspect of the chemistry of amino-substituted carbolines is their potential for metabolic activation. The related compound, 2-amino-α-carboline (2-AαC), is a heterocyclic aromatic amine found in cigarette smoke.[13] In vivo, 2-AαC can be metabolically activated to a reactive species that covalently binds to the C8-position of guanine in DNA, forming a DNA adduct.[13] If this DNA damage is not repaired, it can lead to mutations and has been implicated in various cancers.[13] This mechanism highlights the importance of understanding the metabolic fate of 4-amino-α-carboline in any drug development program.
Caption: Potential pathway for metabolic activation of amino-carbolines.
Detailed Experimental Protocol: Synthesis of an α-Carboline Core
This protocol is a representative, self-validating procedure for the synthesis of an α-carboline via a two-step sequence, adapted from methodologies reported for related structures.[8] It is designed to be robust and reproducible.
Objective: To synthesize an α-carboline derivative from a 2-aminobiaryl precursor via intramolecular SₙAr cyclization.
Step 1: Synthesis of 2-Aminobiaryl Intermediate (Not Detailed)
-
This protocol assumes the 2-aminobiaryl precursor has been synthesized, for instance, via a Negishi or Suzuki cross-coupling reaction between an appropriate 2-haloaniline and a pyridine-derived organometallic reagent.
Step 2: Intramolecular Nucleophilic Aromatic Substitution (SₙAr)
Materials & Reagents:
-
2-Aminobiaryl precursor (1.0 mmol, 1.0 equiv)
-
1,2-Dichlorobenzene (o-DCB), anhydrous (3.0 mL)
-
Toluene, technical grade
-
Ethyl Acetate (EtOAc), technical grade
-
Celite®
Equipment:
-
Heavy-walled sealed tube with a screw cap
-
Heating block or oil bath capable of reaching 200°C
-
Rotary evaporator
-
Standard laboratory glassware
-
Blast shield (Safety Precaution)
Procedure:
-
Reaction Setup: To a clean, dry sealed tube, add the 2-aminobiaryl precursor (1.0 mmol).
-
Add anhydrous 1,2-dichlorobenzene (3.0 mL) to the tube.
-
Securely seal the tube with the screw cap. Causality: o-DCB is used as a high-boiling solvent to achieve the high temperature required to overcome the activation energy for the intramolecular SₙAr reaction.
-
Heating: Place the sealed tube behind a blast shield and heat the reaction mixture to 200°C for 18 hours. Causality: Prolonged heating is necessary to ensure complete cyclization and drive the reaction to completion.
-
Cooling & Solvent Removal: After 18 hours, carefully remove the tube from the heat source and allow it to cool to room temperature.
-
Transfer the cooled reaction mixture to a round-bottom flask.
-
Remove the 1,2-dichlorobenzene in vacuo using a rotary evaporator.
-
Work-up & Purification: Dissolve the resulting residue in a minimal amount of a hot mixture of toluene and ethyl acetate.
-
Filter the hot solution through a short plug of Celite® to remove any insoluble impurities. Causality: Celite filtration removes fine particulates that could interfere with crystallization.
-
Crystallization: Concentrate the filtrate in vacuo until solids begin to appear. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under reduced pressure to yield the pure α-carboline product.
Conclusion
4-amino-α-carboline is a chemically versatile and biologically significant molecule. Its properties are defined by the fusion of an indole and a pyridine ring, further modulated by a key amino substituent at the C4 position. A thorough understanding of its synthesis, spectroscopic signature, and chemical reactivity is paramount for its effective use in medicinal chemistry. The potential for metabolic activation to form DNA adducts, as seen with related compounds, necessitates careful toxicological evaluation. Nevertheless, the 4-amino-α-carboline scaffold remains a highly promising starting point for the development of novel therapeutics, and this guide provides the foundational chemical knowledge required for that endeavor.
References
- Vertex AI Search. 4-Amino α-Carboline.
- Echemi. 25208-34-8, 4-Amino α-Carboline Formula.
- PubChem. 4-Amino-3-carboline | C11H9N3 | CID 12704864.
- ChemicalBook. 4-Amino α-Carboline | 25208-34-8.
- PubMed Central. Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities.
- LJMU Research Online. Synthesis of α‐ and β‐Carbolines by a Metalation/Negishi Cross‐Coupling/SNAr Reaction Sequence.
- ACS Publications. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan.
- ResearchGate. Two‐step process for the synthesis of α‐carboline 4 a.
- Santa Cruz Biotechnology. 4-Amino α-Carboline | CAS 25208-34-8.
- DigitalCommons@URI.
- ResearchGate. Core structure of simple α- (1), β- (2), γ- (3), and δ-carbolines (4).
- PubMed.
- RSC Publishing. Photophysical and spectroscopic features of 3,4-dihydro-β-carbolines: a combined experimental and theoretical approach.
Sources
- 1. Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. 4-Amino-3-carboline | C11H9N3 | CID 12704864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. 4-Amino α-Carboline | 25208-34-8 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural activity analysis, spectroscopic investigation, biological and chemical properties interpretation on Beta Carboline using quantum computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photophysical and spectroscopic features of 3,4-dihydro-β-carbolines: a combined experimental and theoretical approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. "Synthesis of 2-Amino-α-Carboline and Analogues Relevant for Structural" by Matthew S. Blake [digitalcommons.uri.edu]
The Therapeutic Potential of 9H-pyrido[2,3-b]indoles: A Technical Guide for Drug Discovery
An In-depth Review of the Synthesis, Biological Activity, and Structure-Activity Relationships of α-Carbolines
The 9H-pyrido[2,3-b]indole, colloquially known as α-carboline, represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure, arising from the fusion of a pyridine and an indole ring system, provides an ideal framework for designing molecules that can interact with a variety of biological targets. This has led to the discovery of numerous derivatives with a broad spectrum of pharmacological activities, including potent anticancer, neuroprotective, and antiviral properties. This technical guide provides a comprehensive overview of the current state of research on 9H-pyrido[2,3-b]indole, with a focus on synthetic methodologies, mechanisms of action, and structure-activity relationships (SAR) to aid researchers and drug development professionals in this promising field.
I. Synthetic Strategies for the 9H-pyrido[2,3-b]indole Core
The construction of the α-carboline skeleton is a key step in the development of novel derivatives. Several synthetic strategies have been developed, ranging from classical cyclization reactions to modern palladium-catalyzed methods.
One common approach involves the use of the Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride) to achieve the cyclization of an aryl acetamide, which results in the formation of the pyrido[2,3-b]indole nucleus with a primary aldehyde group. This aldehyde can then be further modified, for instance, by forming a Schiff base through reaction with substituted anilines to generate a diverse library of derivatives.[1]
Another versatile method is the "1,2,4-triazine" methodology. This approach allows for the construction of the pyridine ring onto a pre-existing indole core, offering a high degree of flexibility in the introduction of various substituents.[2][3][4][5]
More contemporary methods often employ palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, followed by an intramolecular cyclization. This strategy provides an efficient route to the core structure from readily available starting materials.[6]
Representative Synthetic Protocol: "1,2,4-Triazine" Methodology
A detailed, step-by-step protocol for the synthesis of 9H-pyrido[2,3-b]indole derivatives 7a and 7b, as an example of the "1,2,4-triazine" methodology, is outlined below[2]:
Step 1: Synthesis of the Thiosemicarbazone Intermediate
-
To a solution of the starting ketone in a suitable solvent, add thiosemicarbazide and potassium carbonate.
-
Reflux the mixture for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the thiosemicarbazone product.
Step 2: Cyclization to the 1,2,4-Triazine Ring
-
Dissolve the thiosemicarbazone in a mixture of water and sodium hydroxide.
-
Add potassium iodide and stir the reaction at room temperature for 2 hours.
-
Acidify the reaction mixture to precipitate the triazine product.
-
Filter and dry the solid to obtain the desired 1,2,4-triazine derivative.
Step 3: Diels-Alder Reaction to form the Pyridine Ring
-
In a high-pressure autoclave, dissolve the 1,2,4-triazine derivative and 2,5-norbornadiene in 1,2-dichlorobenzene.
-
Purge the autoclave with argon.
-
Heat the reaction mixture at 215°C for 20 hours.
-
After cooling, purify the reaction mixture by column chromatography to obtain the final 9H-pyrido[2,3-b]indole derivatives.
II. Biological Activities and Mechanisms of Action
Derivatives of 9H-pyrido[2,3-b]indole have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.
A. Anticancer Activity
The anticancer potential of α-carbolines is the most extensively studied area. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the targeting of the MDM2-p53 protein-protein interaction.
1. Tubulin Polymerization Inhibition:
Several 9-aryl-5H-pyrido[4,3-b]indole derivatives have been identified as potent inhibitors of tubulin polymerization.[7] These compounds bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[7][8] Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the colchicine pocket, providing a rationale for their structure-activity relationships.[7]
2. MDM2 Inhibition:
The Murine Double Minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. Overexpression of MDM2 is observed in many cancers, leading to the inactivation of p53. Certain pyrido[3,4-b]indole derivatives have been identified as inhibitors of the MDM2-p53 interaction.[9][10] One such compound, SP-141, directly binds to MDM2, inhibits its expression, and induces its autoubiquitination and proteasomal degradation.[11][12] This leads to the reactivation of p53 and the induction of apoptosis in cancer cells. Docking studies suggest that these inhibitors interact with key residues in the p53-binding pocket of MDM2, including Tyr106, Val93, Tyr100, and His96.[9][10]
Quantitative Anticancer Activity Data:
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 7k | Tubulin | HeLa | 8.7 ± 1.3 | [7] |
| SP-141 (Compound 11) | MDM2 | Breast Cancer Cells | 0.08 - 0.29 | [9][10][13] |
| Compound 20b | Tubulin | MGC-803 | 0.00161 | [8] |
| Compound 9c | Not specified | MDA-MB-231 | 0.77 ± 0.03 | [14] |
B. Neuroprotective Effects
Certain derivatives of hydrogenated pyrido[4,3-b]indoles have shown promise as neuroprotective agents.[15] The underlying mechanism is often attributed to their antioxidant and free radical scavenging properties. For example, derivatives of stobadine, a hexahydropyrido[4,3-b]indole, have been shown to protect against oxidative stress-related neuronal damage.[16] These compounds can reduce brain edema and improve sensorimotor outcomes in models of head trauma.[16] Their neuroprotective action is linked to the protection of lipids and proteins from oxidative damage.[16]
C. Antiviral Activity
The 9H-pyrido[2,3-b]indole scaffold has also been explored for its antiviral potential. Some derivatives have shown activity against a range of viruses, including HIV-1, Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackievirus B2 (CVB-2).[17] The mechanism of antiviral action can vary. For instance, some indole alkaloids have been found to inhibit Dengue and Zika virus infection by interfering with the viral replication complex.[18] Other studies have shown that β-carboline alkaloids can interfere with viral replication, have a direct virucidal effect, or hinder viral adsorption onto host cells.[19][20]
III. Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of 9H-pyrido[2,3-b]indole derivatives is crucial for the rational design of more potent and selective compounds.
For anticancer activity, SAR studies on tubulin inhibitors have revealed that the nature and position of substituents on the aryl ring at the 9-position of the 5H-pyrido[4,3-b]indole core significantly influence their antiproliferative activity. For instance, a 3,4,5-trimethoxyphenyl group on the A-ring of the 9-aryl-5H-pyrido[4,3-b]indole scaffold was found to be optimal for potent activity against HeLa cells.[7]
In the case of MDM2 inhibitors, a 1-naphthyl group at the C1 position combined with a methoxy group at the C6 position of the pyrido[3,4-b]indole core resulted in the highest antiproliferative activity.[9][10][13] Conversely, the introduction of an N9-methyl group was found to disrupt key binding interactions with MDM2, leading to a decrease in activity.[9][10]
Quantitative structure-activity relationship (QSAR) studies have also been employed to develop predictive models for the anticancer activity of pyrido[3,4-b]indole derivatives. These models have highlighted the importance of both 2D fingerprint descriptors and 3D pharmacophore features in determining the antiproliferative potency against various cancer cell lines.[21]
IV. Analytical Characterization
The structural elucidation and purity assessment of synthesized 9H-pyrido[2,3-b]indole derivatives are typically performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the chemical structure of the synthesized compounds. The chemical shifts and coupling constants of the protons and carbons in the pyridoindole core and its substituents provide detailed information about the molecular framework.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as N-H, C=O, and C-N bonds.
-
Elemental Analysis: Elemental analysis is used to determine the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compounds, which helps to confirm the empirical formula.
For example, the characterization of 2-amino-9H-pyrido[2,3-b]indole-3-yl sulfate involved detailed analysis of its 1H NMR and ESI/MS spectra to confirm the structure of the metabolite.[22] Similarly, the structure of the major DNA adduct of 2-amino-9H-pyrido[2,3-b]indole was confirmed using electrospray mass spectrometry and 1H- and 13C-NMR spectroscopy.[23]
V. Conclusion and Future Perspectives
The 9H-pyrido[2,3-b]indole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, particularly in the realm of oncology, highlight the potential of this heterocyclic system. Future research in this area should focus on several key aspects:
-
Exploration of Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes will facilitate the generation of larger and more diverse libraries of α-carboline derivatives for biological screening.
-
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will enable the design of more targeted and effective drugs.
-
Optimization of Pharmacokinetic Properties: Many promising compounds fail in clinical trials due to poor pharmacokinetic profiles. Future efforts should focus on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of 9H-pyrido[2,3-b]indole derivatives.
-
Development of Drug Delivery Systems: The use of novel drug delivery systems could help to improve the therapeutic efficacy and reduce the side effects of these potent compounds.
VI. References
-
Valieva, M. I., Kudryashova, E. A., Potapova, S. S., et al. (2025). New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Chemistry – An Asian Journal. [Link]
-
Synthesis of some new derivatives of N-phenyl-2-chloro-9H-pyrido[2,3- b]indole-3-ylmethanimines. Journal of Chemical and Pharmaceutical Research. [Link]
-
Patil, S. A., Addo, J. K., Deokar, H., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Cancer Science & Therapy, 9(3), 365-376. [Link]
-
Wang, W., Qin, J. J., Voruganti, S., et al. (2018). The pyrido[b]indole MDM2 inhibitor SP-141 exerts potent therapeutic effects in breast cancer models. Oncogene, 37(14), 1845-1859. [Link]
-
Zhang, Y., Wang, Y., Li, Y., et al. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers in Pharmacology, 13, 966963. [Link]
-
A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). Molecules. [Link]
-
Wang, W., Qin, J. J., Voruganti, S., et al. (2018). The pyrido[b]indole MDM2 inhibitor SP-141 exerts potent therapeutic effects in breast cancer models. Oncogene, 37(14), 1845–1859. [Link]
-
Li, Y., Wang, Y., Zhang, Y., et al. (2025). Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities. European Journal of Medicinal Chemistry, 285, 117314. [Link]
-
Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. FEBS Journal. [Link]
-
Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies. RSC Advances. [Link]
-
Štefek, M., & Gajdošík, A. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Central European Journal of Biology, 1(2), 226-237. [Link]
-
Patil, S. A., Addo, J. K., Deokar, H., et al. (2018). QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation. Current pharmaceutical design, 24(34), 4065-4075. [Link]
-
Patil, S. A., Addo, J. K., Deokar, H., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Cancer Science & Therapy, 9(3), 365-376. [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Patil, S. A., Addo, J. K., Deokar, H., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Cancer Science & Therapy, 9(3), 365-376. [Link]
-
Patil, S. A., Addo, J. K., Deokar, H., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Deriva- tives as Broad-Spectrum Potent Anticancer Agents. Asian Journal of Pharmaceutical Technology & Innovation, 5(23). [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. [Link]
-
The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Molecules. [Link]
-
Patil, S. A., Addo, J. K., Deokar, H., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. ResearchGate. [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]
-
A review on recent developments of indole-containing antiviral agents. Acta Pharmaceutica Sinica B. [Link]
-
Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants. [Link]
-
Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. Scientific Reports. [Link]
-
2,3'-Bis(1'H-indole) Heterocycles: New p53/MDM2/MDMX Antagonists. ACS Medicinal Chemistry Letters. [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules. [Link]
-
Antiviral activity of indole derivatives. Antiviral Research. [Link]
-
Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry. [Link]
-
A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex. Antimicrobial Agents and Chemotherapy. [Link]
-
New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents. Journal of Molecular Liquids. [Link]
-
Measurement of the Heterocyclic Amines 2-Amino-9H- pyrido[2,3-b]indole and 2-Amino-1-methyl. Chemical Research in Toxicology. [Link]
-
2-Amino-9H-pyrido(2,3-b)indole. PubChem. [Link]
-
Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. ResearchGate. [Link]
-
New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. St Petersburg University Research Portal. [Link]
-
New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. PubMed. [Link]
-
New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes › Научные исследования в СПбГУ [pureportal.spbu.ru]
- 4. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. The pyrido[b]indole MDM2 inhibitor SP-141 exerts potent therapeutic effects in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pyrido[b]indole MDM2 inhibitor SP-141 exerts potent therapeutic effects in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors: Synthesis, biological testing and solubility in pharmaceutically relevant solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. 2-Amino-9H-pyrido(2,3-b)indole | C11H9N3 | CID 62805 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: 9H-Pyrido[2,3-b]indole Derivatives as Advanced Fluorescent Probes
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 9H-pyrido[2,3-b]indole (also known as α-carboline or norharmane) and its amino-substituted derivatives as versatile fluorescent probes. We delve into the fundamental photophysical principles, including intramolecular charge transfer mechanisms, that govern their utility. Detailed, field-proven protocols are provided for key applications such as sensing local pH, analyzing DNA binding interactions, and probing microenvironments. This guide is structured to provide both the theoretical underpinnings and the practical steps necessary for successful experimental implementation.
Introduction: The Versatility of the 9H-Pyrido[2,3-b]indole Scaffold
The 9H-pyrido[2,3-b]indole scaffold, the core structure of the β-carboline alkaloid norharmane, is a robust and versatile platform for the development of novel fluorescent probes[1]. This tricyclic system, composed of a pyridine ring fused to an indole backbone, possesses intrinsic fluorescence that is highly sensitive to its immediate environment[1][2]. The true power of this scaffold lies in its synthetic tractability, allowing for the strategic placement of functional groups to create "push-pull" systems.
Specifically, the introduction of an electron-donating group (like the amine in 9H-pyrido[2,3-b]indol-4-amine) and an electron-withdrawing group can induce a phenomenon known as a planarized intramolecular charge-transfer (PLICT) state upon photoexcitation[1][3]. This charge transfer is exquisitely sensitive to solvent polarity, pH, and binding events, resulting in observable changes in fluorescence intensity and wavelength. These characteristics make 9H-pyrido[2,3-b]indole derivatives powerful tools for visual detection and cellular imaging applications[1][3].
This guide will explore the photophysical properties and provide detailed protocols for leveraging these probes in various research contexts.
Core Principles and Photophysical Properties
The utility of a fluorescent probe is defined by its photophysical characteristics. 9H-pyrido[2,3-b]indole derivatives exhibit several key properties that make them excellent environmental sensors.
Solvatochromism and Intramolecular Charge Transfer (ICT)
Many "push-pull" derivatives of 9H-pyrido[2,3-b]indole display strong solvatochromism—a pronounced shift in their emission spectra depending on the polarity of the solvent[1]. This is driven by the formation of a PLICT state. Upon absorbing a photon, an electron is promoted from the electron-rich (donor) part of the molecule to the electron-poor (acceptor) part. In polar solvents, the resulting excited state, which has a large dipole moment, is stabilized, leading to a red-shift in the emission wavelength (a bathochromic shift) and often an increase in the luminescence quantum yield[1][3]. This property allows the probe to report on the polarity of its microenvironment, such as within the hydrophobic core of a micelle or a protein's binding pocket[2].
pH Sensitivity (Acidochromism)
The nitrogen atoms within the pyridine and indole rings are susceptible to protonation in acidic environments. This protonation event can drastically alter the electronic structure of the fluorophore, leading to significant changes in its fluorescence. Depending on the specific derivative, this can manifest as:
-
"Turn-off" Response: Protonation disrupts the ICT pathway, leading to a quenching of fluorescence[1][3].
-
"Turn-off-on" Response: The probe's fluorescence may be quenched at a certain pH range and then recover or shift as the pH changes further[1][3].
For example, one specific derivative, referred to as probe 4b in the literature, demonstrates high sensitivity to local pH changes with a measured acid dissociation constant (pKa) of 5.5, making it suitable for studying acidic organelles or processes[1][3].
Interaction with Biomolecules
The planar, aromatic structure of the 9H-pyrido[2,3-b]indole core facilitates non-covalent interactions with biomolecules. Studies have confirmed that certain derivatives can bind to calf thymus DNA (ctDNA), likely through a groove-binding mode. This interaction leads to a static quenching of the probe's fluorescence, providing a direct method for studying DNA binding events without the need for intercalating dyes[1][3].
Photophysical Data Summary
The following table summarizes key photophysical properties for representative 9H-pyrido[2,3-b]indole derivatives as reported in the literature. Note that specific values are highly dependent on the substitution pattern and the solvent used.
| Property | Value / Observation | Rationale & Significance | Source |
| Stokes Shift | Up to 270 nm for push-pull derivatives | A large Stokes shift minimizes self-absorption and improves signal-to-noise, which is critical for sensitive detection. | [1][3] |
| Solvatochromism | Positive solvatochromic effect observed | Emission wavelength is red-shifted in more polar solvents, enabling the probing of microenvironment polarity. | [1][3] |
| pKa (Probe 4b) | 5.5 | This value falls within a biologically relevant range, making the probe suitable for sensing pH changes in cellular compartments like endosomes. | [1][3] |
| DNA Binding | Forms a complex with ctDNA | The probe's fluorescence is quenched upon binding, allowing for the quantitative study of probe-DNA interactions. | [1][3] |
| Quenching Mech. | Static quenching with ctDNA | This indicates the formation of a stable, non-fluorescent ground-state complex between the probe and DNA. | [1][3] |
Experimental Workflows & Protocols
The following section provides detailed protocols for the practical application of 9H-pyrido[2,3-b]indole-based fluorescent probes.
General Experimental Workflow
The logical flow for most applications follows a consistent pattern, from probe preparation to data analysis. This workflow is designed to ensure reproducibility and accuracy.
Caption: General workflow for spectrofluorometric analysis.
Protocol 1: Characterization of pH-Dependent Fluorescence
This protocol describes how to perform a pH titration to determine the acidochromic response of a 9H-pyrido[2,3-b]indole probe.
Caption: DNA binding leads to a quenched, non-fluorescent complex.
Materials:
-
9H-pyrido[2,3-b]indole probe (e.g., derivative 4b) [1][3]* Calf Thymus DNA (ctDNA)
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Spectrofluorometer and quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a 1.0 mM stock solution of the probe in DMSO.
-
Prepare a concentrated stock solution of ctDNA in Tris-HCl buffer. Determine its concentration accurately by measuring absorbance at 260 nm (A260).
-
Prepare a working solution of the probe at a fixed concentration (e.g., 1 µM) in the Tris-HCl buffer.
-
-
Titration Experiment:
-
Place the probe working solution in a quartz cuvette and measure its initial fluorescence spectrum (F₀).
-
Make successive small additions of the ctDNA stock solution into the cuvette.
-
After each addition, mix gently by inverting the cuvette and allow it to equilibrate for 2-3 minutes.
-
Record the fluorescence spectrum (F) after each addition.
-
Causality: The incubation period allows the probe and DNA to reach binding equilibrium. Successive additions allow for the construction of a binding curve.
-
-
Data Correction and Analysis:
-
Correct the fluorescence intensity values for the dilution effect caused by adding the DNA stock solution using the formula: F_corr = F_obs * [(V₀ + V_add) / V₀], where V₀ is the initial volume and V_add is the total volume of DNA stock added.
-
Plot the data according to the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q]
-
Where F₀ is the initial fluorescence, F is the fluorescence in the presence of the quencher (DNA), [Q] is the concentration of the quencher, and Ksv is the Stern-Volmer quenching constant.
-
-
Plot F₀/F versus [DNA]. The slope of the resulting linear plot gives the value of Ksv.
-
Causality: A linear Stern-Volmer plot is indicative of a single class of quenching mechanism, either static or dynamic. The static mechanism is confirmed in the literature for this interaction.[1][3]
-
Self-Validation:
-
Control: Perform the same titration into a buffer solution without the probe to ensure the DNA itself is not fluorescent.
-
Absorption Spectra: Record the absorption spectrum of the probe before and after the addition of DNA. A change in the absorption spectrum upon adding the quencher is a hallmark of static quenching.
Conclusion and Future Perspectives
Derivatives of 9H-pyrido[2,3-b]indole represent a class of highly adaptable fluorescent probes. Their sensitivity to environmental polarity, pH, and interactions with biomolecules is rooted in well-defined photophysical principles like intramolecular charge transfer. The protocols outlined here provide a robust framework for their application in diverse fields, from materials science to cell biology.
Future development will likely focus on synthesizing derivatives with excitation and emission profiles further into the red and near-infrared regions to improve tissue penetration and reduce background autofluorescence in biological imaging applications. Furthermore, conjugating these fluorophores to specific targeting moieties could enable the development of highly selective probes for specific proteins or cellular structures, expanding their role in drug discovery and diagnostics.
References
-
Ghosh, S., et al. (2007). Photophysics of norharmane in micellar environments: a fluorometric study. PubMed. Available at: [Link]
-
Karmakova, T. A., et al. (2025). New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. ResearchGate. Available at: [Link]
-
Karmakova, T. A., et al. (2025). New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. PubMed. Available at: [Link]
-
Martinez, S. R., et al. (2021). Corrected fluorescence emission spectra of a norharmane aqueous solution... ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photophysics of norharmane in micellar environments: a fluorometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Unveiling the Anticancer Potential of 9H-Pyrido[2,3-b]indole Derivatives
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the anticancer applications of 9H-pyrido[2,3-b]indole derivatives. This document provides an in-depth exploration of their mechanisms of action, methodologies for evaluating their efficacy, and detailed protocols for key experimental procedures.
Introduction: The 9H-Pyrido[2,3-b]indole Scaffold - A Privileged Structure in Oncology
The 9H-pyrido[2,3-b]indole, also known as α-carboline, represents a promising heterocyclic scaffold in the design and discovery of novel anticancer agents.[1] This privileged structure, a fusion of an indole and a pyridine ring, is a key pharmacophore in numerous biologically active natural products and synthetic compounds.[1] The structural rigidity and planarity of the carboline ring system allow for effective interactions with various biological targets, including DNA, enzymes, and protein receptors.[2]
The versatility of the 9H-pyrido[2,3-b]indole core allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties to enhance potency, selectivity, and drug-like characteristics.[3] This guide will delve into the diverse anticancer mechanisms exhibited by these derivatives and provide practical protocols for their investigation.
Mechanisms of Anticancer Activity: A Multifaceted Approach
9H-Pyrido[2,3-b]indole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. Understanding these mechanisms is crucial for the rational design of more effective and selective therapeutic agents.
DNA Intercalation and Topoisomerase Inhibition
The planar aromatic structure of the pyridoindole nucleus is well-suited for intercalation into the DNA double helix. This physical insertion between base pairs can disrupt DNA replication and transcription, ultimately leading to cell death. Furthermore, some derivatives have been shown to inhibit topoisomerases, enzymes critical for relieving torsional stress in DNA during replication.[4] By stabilizing the topoisomerase-DNA cleavage complex, these compounds introduce double-strand breaks in the DNA, triggering apoptotic pathways.[2]
Cell Cycle Arrest
A significant number of pyrido[2,3-b]indole derivatives have been reported to induce cell cycle arrest, predominantly at the G2/M phase.[5][6][7] This arrest prevents cancer cells from entering mitosis and proliferating. The underlying mechanisms often involve the modulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs) and their associated cyclins.
Induction of Apoptosis
The ultimate goal of many anticancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. Pyridoindole derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. This can involve the activation of caspases, the release of cytochrome c from the mitochondria, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[8]
Inhibition of Protein Kinases
Dysregulation of protein kinase signaling is a hallmark of many cancers. Specific 9H-pyrido[2,3-b]indole derivatives have been designed to target and inhibit key oncogenic kinases. For instance, some derivatives have shown potent inhibitory activity against kinases such as RET and TRKA, which are implicated in the progression of various cancers including lung and thyroid cancer.[9]
Tubulin Polymerization Inhibition
The microtubule network is a dynamic structure essential for cell division, and its disruption is a validated anticancer strategy. Certain pyrido[4,3-b]indole derivatives have been shown to inhibit tubulin polymerization, leading to the collapse of the microtubule cytoskeleton, mitotic arrest, and subsequent apoptosis.[10] These agents often bind to the colchicine binding site on β-tubulin.[10]
Promising 9H-Pyrido[2,3-b]indole Derivatives and their Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected pyridoindole derivatives against various human cancer cell lines. This data highlights the broad-spectrum anticancer potential of this class of compounds.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 | Pyrido[3,4-b]indole | MDA-MB-468 (Breast) | 0.08 | |
| HCT116 (Colon) | 0.13 | |||
| A375 (Melanoma) | 0.23 | |||
| Panc-1 (Pancreatic) | 0.29 | |||
| Compound 9c | Pyrido-indole-one hybrid | MDA-MB-231 (Breast) | 0.77 | [2] |
| MCF-7 (Breast) | 4.34 | [2] | ||
| 4T1 (Mouse Breast) | 3.71 | [2] | ||
| Compound 7k | Pyrido[4,3-b]indole | HeLa (Cervical) | 8.7 | [10] |
| Compound 4f | Pyrido[2,3-b]indolizine | Colorectal Cancer Lines | Active at non-cytotoxic concentrations for normal cells | [11] |
Experimental Protocols for Evaluating Anticancer Activity
This section provides detailed, step-by-step protocols for the in vitro evaluation of 9H-pyrido[2,3-b]indole derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[12] The amount of formazan produced is proportional to the number of viable cells.[12]
Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, HCT-116, A549) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells. Seed 5 × 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of the 9H-pyrido[2,3-b]indole derivative in DMSO.
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of 9H-pyrido[2,3-b]indole derivatives using the MTT assay.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population, revealing if a compound induces arrest at a specific phase.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treat the cells with the pyridoindole derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Collect both floating and adherent cells. For adherent cells, use trypsinization.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to degrade RNA and prevent its staining.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to generate a histogram of DNA content. The G1, S, and G2/M phases of the cell cycle will appear as distinct peaks.
-
Signaling Pathway of G2/M Cell Cycle Arrest
Caption: Simplified diagram showing the inhibition of the CDK1/Cyclin B1 complex by a pyridoindole derivative, leading to G2/M phase arrest.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the pyridoindole derivative as described for the cell cycle analysis.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.[14]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
The results will be displayed as a dot plot with four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
In Vivo Evaluation of Anticancer Activity
Promising compounds identified from in vitro screening should be further evaluated in vivo to assess their efficacy and toxicity in a whole-organism context. Xenograft models in immunocompromised mice are commonly used for this purpose.[15]
Human Tumor Xenograft Model
Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the pyridoindole derivative to the treatment group via a suitable route (e.g., intraperitoneal, intravenous, or oral gavage) at a predetermined dose and schedule.
-
The control group should receive the vehicle alone.
-
-
Monitoring and Data Collection:
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.
-
Conclusion and Future Directions
9H-Pyrido[2,3-b]indole derivatives represent a versatile and potent class of anticancer agents with diverse mechanisms of action. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of their therapeutic potential. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as on exploring novel drug delivery strategies to improve their pharmacokinetic and pharmacodynamic profiles. The continued investigation of this promising scaffold holds significant potential for the development of next-generation cancer therapeutics.
References
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - NIH. Available at: [Link]
-
2-Amino-9H-pyrido(2,3-b)indole | C11H9N3 | CID 62805 - PubChem. Available at: [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - NIH. Available at: [Link]
-
Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC - PubMed Central. Available at: [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Derivatives as Broad-Spectrum Potent Anticancer Agents - Longdom. Available at: [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed. Available at: [Link]
-
Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents - PubMed. Available at: [Link]
-
New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - NIH. Available at: [Link]
-
New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed. Available at: [Link]
-
Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - ResearchGate. Available at: [Link]
-
SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING - IJCRT.org. Available at: [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC - NIH. Available at: [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents - MDPI. Available at: [Link]
-
Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - MDPI. Available at: [Link]
-
Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PubMed. Available at: [Link]
-
Discovery of Pyrido[2,3- b]indole Derivatives with Gram-Negative Activity Targeting Both DNA Gyrase and Topoisomerase IV - PubMed. Available at: [Link]
-
In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid - MDPI. Available at: [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment - MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijcrt.org [ijcrt.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. ijpbs.com [ijpbs.com]
Application Notes and Protocols for 9H-pyrido[2,3-b]indol-4-amine in Neurodegenerative Disease Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 9H-pyrido[2,3-b]indol-4-amine and its derivatives in the study and potential treatment of neurodegenerative diseases. This document delves into the molecular mechanisms, provides detailed experimental protocols, and presents key data to facilitate the exploration of this promising class of compounds.
Introduction: The Therapeutic Potential of the Pyrido[2,3-b]indole Scaffold
Neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD) represent a significant and growing societal burden, yet effective disease-modifying therapies remain elusive.[1][2][3] The complexity of these diseases, characterized by multifactorial pathologies including protein misfolding and aggregation, neuronal loss, and neuroinflammation, necessitates the development of novel therapeutic strategies.[1][4] The indole nucleus is a "privileged scaffold" in medicinal chemistry, and its derivatives have shown promise in targeting various aspects of neurodegeneration.[1][3][4]
The 9H-pyrido[2,3-b]indole core, also known as α-carboline, is a key pharmacophore found in a variety of biologically active compounds. A prominent member of the broader β-carboline family, which includes pyrido[3,4-b]indoles, these compounds have garnered significant attention for their potent biological activities.[5] Notably, derivatives of this compound, also referred to as aminocarbolines, have emerged as potent modulators of key pathological pathways in neurodegenerative diseases.
This guide will focus on the application of this compound and its analogues as research tools and potential therapeutic agents, with a particular emphasis on their role as kinase inhibitors in the context of Alzheimer's disease.
Mechanism of Action: Targeting Key Kinases in Neurodegeneration
A primary mechanism through which this compound derivatives exert their neuroprotective effects is through the inhibition of specific protein kinases. Overactivity of certain kinases is a central feature of the pathology of several neurodegenerative diseases, leading to aberrant phosphorylation of key proteins like tau.[6]
Inhibition of DYRK1A and its Impact on Tau Pathology
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a critical kinase implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[6][7][8] Overexpression of DYRK1A, as seen in Down syndrome which has a high incidence of early-onset AD, leads to increased tau phosphorylation at multiple sites.[6][7]
This compound derivatives, particularly those based on the harmine scaffold, are potent inhibitors of DYRK1A.[7][8][9][10] By inhibiting DYRK1A, these compounds can reduce the phosphorylation of tau, thereby preventing the formation of neurofibrillary tangles (NFTs) and mitigating downstream neuronal toxicity.[6]
Caption: Inhibition of the DYRK1A signaling pathway by this compound derivatives.
Modulation of CLK1 and Alternative Splicing
Cdc2-like kinase 1 (CLK1) is another important therapeutic target in neurodegenerative diseases. CLK1 is involved in the regulation of alternative splicing of pre-mRNA, a process that can be dysregulated in disease states.[11][12][13] In the context of Alzheimer's disease, altered splicing of the tau gene (MAPT) can lead to an imbalance of tau isoforms, contributing to pathology.
Certain derivatives of the pyrido[2,3-b]indole scaffold have been shown to be potent inhibitors of CLK1.[14][15] By inhibiting CLK1, these compounds can modulate the splicing of tau and other relevant proteins, potentially restoring cellular homeostasis and reducing the production of pathogenic protein isoforms.
Caption: Modulation of CLK1-mediated alternative splicing by pyridoindole derivatives.
Dual Inhibition and Multi-Targeting Potential
The complexity of neurodegenerative diseases suggests that targeting a single pathway may be insufficient.[1] Many this compound derivatives exhibit polypharmacology, inhibiting multiple kinases simultaneously.[7] For instance, some compounds are potent dual inhibitors of DYRK1A and CLK1. This multi-target approach could offer synergistic therapeutic benefits.
Furthermore, some derivatives have been shown to inhibit monoamine oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism. While this can lead to adverse effects, careful chemical modification can separate the desired kinase inhibition from MAO-A activity.[7][8][9][10] Additionally, some pyridoindoles have demonstrated antioxidant properties and the ability to modulate amyloid-beta (Aβ) aggregation.[16][17]
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound derivatives in neurodegenerative disease models.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, such as DYRK1A or CLK1.
Materials:
-
Recombinant human DYRK1A or CLK1 enzyme
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (this compound derivative)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation:
| Compound | Target Kinase | IC50 (nM) | Reference |
| Harmine | DYRK1A | ~80 | [6] |
| AnnH75 | DYRK1A | 181 | [10] |
| b27 (phenyl acetamide derivative) | DYRK1A | 20 | [7] |
| KH-CB19 | CLK1 | 20 | [11] |
| T-025 | CLK1 | 4.8 | [13] |
| T-025 | CLK2 | 0.096 | [13] |
| T-025 | CLK3 | 6.5 | [13] |
| T-025 | CLK4 | 0.61 | [13] |
Cell-Based Tau Phosphorylation Assay
This protocol assesses the ability of a test compound to reduce tau phosphorylation in a cellular context.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing human tau (2N4R).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against total tau and specific phospho-tau epitopes (e.g., AT8, PHF-1).
-
Secondary antibodies conjugated to HRP.
-
Western blot reagents and equipment.
Procedure:
-
Plate the tau-overexpressing cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting to separate and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against total tau and phospho-tau.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-tau signal to the total tau signal.
In Vivo Efficacy Studies in Animal Models
This protocol outlines a general approach for evaluating the therapeutic potential of a test compound in a transgenic mouse model of tauopathy (e.g., P301S or P301L mice).[18][19][20]
Materials:
-
Transgenic mouse model of tauopathy.
-
Test compound formulated for the desired route of administration (e.g., oral gavage).
-
Vehicle control.
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze).
-
Equipment for tissue collection and processing.
-
Antibodies for immunohistochemistry and Western blotting.
Procedure:
-
Acclimate the animals to the housing and handling conditions.
-
Randomly assign animals to treatment and vehicle control groups.
-
Administer the test compound or vehicle daily for a predetermined duration (e.g., 3 months).
-
Conduct behavioral tests at baseline and at the end of the treatment period to assess cognitive function.
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Process one hemisphere for immunohistochemical analysis of tau pathology (e.g., AT8 staining).
-
Homogenize the other hemisphere for biochemical analysis (e.g., Western blotting for phospho-tau levels).
-
Analyze the data to determine if the test compound improved cognitive function and reduced tau pathology compared to the vehicle control group.
Synthesis and Characterization
The synthesis of 9H-pyrido[2,3-b]indole derivatives can be achieved through various chemical routes.[21][22][23] A common approach involves the construction of the tricyclic core followed by functionalization at different positions to optimize potency and selectivity. Characterization of the final compounds is typically performed using techniques such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis to confirm their structure and purity.[5]
Concluding Remarks
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutics for neurodegenerative diseases. Their ability to potently and selectively inhibit key kinases involved in tau pathology, such as DYRK1A and CLK1, provides a strong rationale for their continued investigation. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in this field, facilitating the exploration of this important class of molecules and accelerating the discovery of new treatments for these devastating disorders.
References
-
Inhibition of DYRK1A and MAO-A by selected β-carbolines. - ResearchGate. Available from: [Link].
-
Pyridoindole SMe1EC2 as cognition enhancer in ageing-related cognitive decline - PMC. Available from: [Link].
-
Synthesis of some new derivatives of N-phenyl-2-chloro-9H-pyrido[2,3-b]indole-3-ylmethanimines - JOCPR. Available from: [Link].
-
Synthesis of 9H-pyrimido[5,4-b]indol-4-amines (series 1a–d and 2a–d)... - ResearchGate. Available from: [Link].
-
Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC - PubMed Central. Available from: [Link].
-
Inhibition of MAO-A and DYRK1A by selected β-carbolines (95% confidence... - ResearchGate. Available from: [Link].
-
Indole amide derivatives in Alzheimer's disease: advancing from synthesis to drug discovery. Available from: [Link].
-
New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed. Available from: [Link].
-
How to Separate Kinase Inhibition from Undesired Monoamine Oxidase A Inhibition—The Development of the DYRK1A Inhibitor AnnH75 from the Alkaloid Harmine - PMC - PubMed Central. Available from: [Link].
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Available from: [Link].
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC. Available from: [Link].
-
A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H) - PubMed Central. Available from: [Link].
-
Novel harmine derivatives as potent acetylcholinesterase and amyloid beta aggregation dual inhibitors for management of Alzheimer's disease. Available from: [Link].
-
β-Carboline Compounds, Including Harmine, Inhibit DYRK1A and Tau Phosphorylation at Multiple Alzheimer's Disease-Related Sites - PMC - PubMed Central. Available from: [Link].
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. Available from: [Link].
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PubMed. Available from: [Link].
-
Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - NIH. Available from: [Link].
-
Novel CLK1 inhibitors based on N-aryloxazol-2-amine skeleton - A possible way to dual VEGFR2 TK/CLK ligands - PubMed. Available from: [Link].
-
An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications. Available from: [Link].
-
Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - NIH. Available from: [Link].
-
Animal models of neurodegenerative disease: insights from in vivo imaging studies - PubMed. Available from: [Link].
-
Animal Models of Neurodegenerative Diseases - PMC - NIH. Available from: [Link].
-
Animal models for research on neurodegenerative diseases - OAE Publishing Inc. Available from: [Link].
Sources
- 1. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents | Semantic Scholar [semanticscholar.org]
- 5. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Carboline Compounds, Including Harmine, Inhibit DYRK1A and Tau Phosphorylation at Multiple Alzheimer's Disease-Related Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Separate Kinase Inhibition from Undesired Monoamine Oxidase A Inhibition—The Development of the DYRK1A Inhibitor AnnH75 from the Alkaloid Harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel CLK1 inhibitors based on N-aryloxazol-2-amine skeleton - A possible way to dual VEGFR2 TK/CLK ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. Pyridoindole SMe1EC2 as cognition enhancer in ageing-related cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Animal models of neurodegenerative disease: insights from in vivo imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oaepublish.com [oaepublish.com]
- 21. researchgate.net [researchgate.net]
- 22. 2-AMINO-9H-PYRIDO[2,3-B]INDOLE synthesis - chemicalbook [chemicalbook.com]
- 23. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Synthesis of Substituted 9H-pyrido[2,3-b]indol-4-amines: A Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Significance of the γ-Carboline Scaffold
The 9H-pyrido[2,3-b]indole, or γ-carboline, scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and drug discovery sectors. This structural core is present in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic activities, including anti-cancer, antiviral, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the γ-carboline ring system allows for the fine-tuning of a compound's pharmacological profile. Of particular importance is the introduction of an amino group at the C4-position, a key feature in several potent kinase inhibitors and other targeted therapeutics.
This application note provides a comprehensive guide for researchers, outlining two robust and versatile synthetic routes to access substituted 9H-pyrido[2,3-b]indol-4-amines. We will first detail the synthesis of a crucial intermediate, 4-chloro-9H-pyrido[2,3-b]indole, and subsequently present protocols for its amination via two distinct and powerful methodologies: the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction and a classical Nucleophilic Aromatic Substitution (SNAr). This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale to empower researchers in adapting and optimizing these protocols for their specific molecular targets.
Overall Synthetic Strategy
The synthesis of substituted 9H-pyrido[2,3-b]indol-4-amines is approached in a two-stage process. The first stage involves the construction of the γ-carboline core, yielding a 4-halo-substituted intermediate. The second stage is the strategic introduction of the desired amine functionality at the C4-position.
Figure 1: Overall synthetic workflow.
Stage 1: Synthesis of 4-Chloro-9H-pyrido[2,3-b]indole
A reliable method for the synthesis of the γ-carboline core is the Graebe-Ullmann reaction, which involves the thermal or microwave-assisted decomposition of N-pyridylbenzotriazoles.[2][3] This approach provides a versatile entry point to the 9H-pyrido[2,3-b]indole scaffold.
Protocol 1: Graebe-Ullmann Synthesis of 4-Chloro-9H-pyrido[2,3-b]indole
This protocol involves the diazotization of a substituted aminopyridine followed by cyclization.
Materials:
-
2-Amino-3-chloropyridine
-
2-Iodoaniline
-
Copper powder
-
Potassium carbonate
-
Sodium nitrite
-
Hydrochloric acid
-
Polyphosphoric acid (PPA) or high-boiling point solvent (e.g., paraffin oil)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Ullmann Condensation:
-
In a round-bottom flask, combine 2-amino-3-chloropyridine (1.0 eq), 2-iodoaniline (1.1 eq), potassium carbonate (2.0 eq), and copper powder (0.2 eq) in DMF.
-
Heat the mixture to 140-150 °C for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting materials.
-
Upon completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(3-chloropyridin-2-yl)benzene-1,2-diamine.
-
-
Diazotization and Triazole Formation:
-
Dissolve the product from the previous step in a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
The resulting 1-(3-chloropyridin-2-yl)-1H-benzo[d][1][2][4]triazole can be isolated by filtration if it precipitates, or the solution can be used directly in the next step.
-
-
Graebe-Ullmann Cyclization:
-
Add the triazole intermediate to polyphosphoric acid preheated to 150-160 °C, or alternatively, reflux in a high-boiling point solvent like paraffin oil.
-
Heat the mixture for 1-3 hours. Vigorous evolution of nitrogen gas will be observed.
-
Cool the reaction mixture and carefully quench by pouring it onto ice.
-
Neutralize with a strong base (e.g., sodium hydroxide solution) until the product precipitates.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude 4-chloro-9H-pyrido[2,3-b]indole by recrystallization or column chromatography.
-
Stage 2, Route A: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] It offers broad substrate scope and functional group tolerance, making it a preferred method for the synthesis of complex amines. For heteroaryl chlorides, the choice of ligand is crucial for achieving high yields.[6] Bulky, electron-rich phosphine ligands are often required.[6]
Figure 2: Buchwald-Hartwig amination workflow.
Protocol 2: Palladium-Catalyzed Amination of 4-Chloro-9H-pyrido[2,3-b]indole
Materials:
-
4-Chloro-9H-pyrido[2,3-b]indole (1.0 eq)
-
Desired primary or secondary amine (1.2-1.5 eq)
-
Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-5 mol%) or Palladium(II) acetate (Pd(OAc)₂, 2-10 mol%)
-
Phosphine ligand: XPhos (2-10 mol%) or Xantphos (2-10 mol%)
-
Base: Sodium tert-butoxide (NaOtBu, 2.0-3.0 eq) or Cesium carbonate (Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent: Toluene or 1,4-Dioxane
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To an oven-dried Schlenk flask or sealed tube, add the palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the 4-chloro-9H-pyrido[2,3-b]indole and the desired amine.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 80-120 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Condition 1 | Condition 2 | Rationale |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ. |
| Ligand | XPhos | Xantphos | Bulky, electron-rich ligands like XPhos facilitate the oxidative addition and reductive elimination steps, which can be challenging for electron-rich heteroaryl chlorides.[7] Xantphos, a bidentate ligand, can offer stability to the catalytic complex.[6] |
| Base | NaOtBu | Cs₂CO₃ | NaOtBu is a strong, non-nucleophilic base suitable for a wide range of amines. Cs₂CO₃ is a milder base that can be advantageous for substrates with base-sensitive functional groups. |
| Solvent | Toluene | 1,4-Dioxane | Aprotic, non-polar to moderately polar solvents are preferred to ensure solubility of reagents and stability of the catalytic species. |
| Temperature | 80-120 °C | 80-120 °C | Elevated temperatures are typically required to overcome the activation energy for the oxidative addition of the aryl chloride to the palladium center. |
Stage 2, Route B: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a viable alternative to palladium-catalyzed methods, particularly for heteroaromatic systems where the ring is activated towards nucleophilic attack.[8] In 9H-pyrido[2,3-b]indole, the electron-withdrawing effect of the pyridine nitrogen atom activates the C4-position, making the chloro-substituent susceptible to displacement by nucleophiles.
Causality in SNAr Reactions:
-
Ring Activation: The presence of the electronegative nitrogen atom in the pyridine ring withdraws electron density, making the ring electron-deficient and thus more electrophilic. This effect is most pronounced at the positions ortho and para to the nitrogen (C2 and C4).
-
Leaving Group: The rate-determining step in most SNAr reactions is the initial nucleophilic attack to form a Meisenheimer complex. Therefore, the C-Cl bond is broken in a subsequent fast step, and its strength is less critical than in SN1 or SN2 reactions.
-
Nucleophile Strength: A strong nucleophile (e.g., a primary or secondary amine) is required for an efficient reaction.
-
Solvent and Temperature: Polar aprotic solvents (e.g., DMSO, DMF) are often used to solvate the cation of the nucleophile and increase its reactivity. Elevated temperatures are typically necessary to provide sufficient energy for the reaction to proceed at a reasonable rate.
Protocol 3: SNAr Amination of 4-Chloro-9H-pyrido[2,3-b]indole
Materials:
-
4-Chloro-9H-pyrido[2,3-b]indole (1.0 eq)
-
Desired primary or secondary amine (2.0-5.0 eq)
-
Base (optional, e.g., K₂CO₃, DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Reaction Setup:
-
In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-9H-pyrido[2,3-b]indole in the chosen solvent.
-
Add the desired amine. An excess of the amine can also serve as the base. If the amine is used as its salt, an external base (e.g., K₂CO₃, DIPEA) should be added.
-
Heat the reaction mixture to 100-160 °C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product or to dilute the solvent for extraction.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Conclusion
The synthesis of substituted 9H-pyrido[2,3-b]indol-4-amines can be effectively achieved through the protocols detailed in this guide. The choice between Buchwald-Hartwig amination and SNAr will depend on the specific substrate, the desired functional group tolerance, and the available laboratory resources. The Buchwald-Hartwig approach generally offers a broader scope and milder conditions for sensitive substrates, while SNAr provides a metal-free and often more cost-effective alternative when applicable. By understanding the principles behind these methodologies, researchers can confidently develop and optimize the synthesis of novel γ-carboline derivatives for drug discovery and development programs.
References
- Shuvalov, M. V., & Pevzner, L. M. (2020). Synthesis Strategies for α‐, β‐, γ‐ and δ‐Carbolines. ChemistrySelect, 5(45), 14263-14281.
- Reddy, T. J., et al. (2018). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry, 14, 2598-2607.
- Moody, C. J., & Moody, P. E. (1989). The Graebe–Ullmann Carbazole‐Carboline Synthesis. In Comprehensive Organic Synthesis (Vol. 4, pp. 1069-1109). Pergamon.
- Nantka-Namirski, P., & Zieleniak, J. (1977). [Carboline synthesis by the Graebe-Ullmann method. V. Synthesis and transformations of gamma-carboline N-oxide]. Acta Poloniae Pharmaceutica, 34(5), 455-458.
- Walsh, N., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1448-1453.
-
Semantic Scholar. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]
-
Request PDF. (2025). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1][3][4]thiadiazole Series. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ScienceOpen. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]
- PubMed. (1961). [Graebe-Ullmann method in the synthesis of carbolines. II. Synthesis of 2,4-dimethyl-alpha-carboline derivatives]. Acta Poloniae Pharmaceutica, 18, 449-460.
- Link, J. T. (2016). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Norharmane as a Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide to understanding and utilizing norharmane as a monoamine oxidase (MAO) inhibitor for research and drug development purposes. This document delves into the mechanistic underpinnings of norharmane's action, offers detailed protocols for its in vitro characterization, and provides a framework for in vivo assessment of its neurochemical effects.
Introduction: The Therapeutic Potential of Norharmane
Norharmane, a β-carboline alkaloid, has garnered significant scientific interest due to its potent and reversible inhibition of monoamine oxidases (MAOs).[1] MAOs are critical enzymes responsible for the degradation of key monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[2][3] The inhibition of these enzymes leads to increased synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.[4][5][6]
Norharmane's therapeutic potential lies in its ability to modulate the monoaminergic system. As a reversible inhibitor, it offers a potentially safer alternative to older, irreversible MAOIs, which are associated with significant dietary restrictions and drug interactions.[7] This document will provide the necessary technical guidance to explore the application of norharmane as a lead compound in drug discovery programs targeting neurological and psychiatric disorders.
Mechanism of Action: Reversible Inhibition of MAO-A and MAO-B
Monoamine oxidase exists in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[2][8] MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibition a key strategy for treating depression and anxiety.[9][10] MAO-B, on the other hand, primarily metabolizes dopamine, and its inhibitors are utilized in the management of Parkinson's disease.[9][10]
Norharmane acts as a potent, reversible inhibitor of both MAO-A and MAO-B, with reported IC50 values in the low micromolar range.[1] This dual inhibitory action suggests a broad spectrum of potential therapeutic applications. The reversibility of norharmane's binding is a crucial feature, as it allows for a more controlled and potentially safer modulation of MAO activity compared to irreversible inhibitors.
Table 1: Inhibitory Profile of Norharmane against Monoamine Oxidase Isoforms
| Parameter | MAO-A | MAO-B | Reference |
| IC50 | 6.5 µM | 4.7 µM | [1] |
| Ki | 3.34 µM | - | [11] |
| Inhibition Type | Reversible, Competitive | Reversible | [7][12] |
Part 1: In Vitro Characterization of Norharmane's MAO Inhibitory Activity
A critical first step in evaluating any potential MAO inhibitor is to accurately determine its inhibitory potency and selectivity in a controlled in vitro setting. The following protocol outlines a robust and widely used fluorometric assay for this purpose.
Principle of the Kynuramine-Based Fluorometric Assay
This assay relies on the MAO-catalyzed deamination of the substrate kynuramine. This enzymatic reaction produces an unstable aldehyde intermediate that spontaneously cyclizes to form 4-hydroxyquinoline, a fluorescent product. The rate of 4-hydroxyquinoline formation, measured by an increase in fluorescence, is directly proportional to MAO activity. The inhibitory effect of norharmane is quantified by measuring the reduction in this fluorescence signal.[13]
Caption: Workflow for the in vitro determination of norharmane's MAO inhibitory activity.
Detailed Protocol: Fluorometric MAO Inhibition Assay
1. Materials and Reagents:
-
Enzymes: Human recombinant MAO-A and MAO-B.
-
Substrate: Kynuramine dihydrobromide.
-
Inhibitor: Norharmane.
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Stop Solution: 2N NaOH.
-
Control Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
-
Assay Plate: 96-well or 384-well black, clear-bottom microplate.
-
Instrumentation: Fluorescence microplate reader.
2. Preparation of Solutions:
-
Enzyme Solutions: Prepare working solutions of MAO-A (e.g., 5 µg/mL) and MAO-B (e.g., 12.5 µg/mL) in potassium phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Kynuramine Solution: Prepare a stock solution of kynuramine in water. For the assay, dilute to the desired final concentrations (e.g., 80 µM for MAO-A and 50 µM for MAO-B) in potassium phosphate buffer.[14]
-
Norharmane Solutions: Prepare a stock solution of norharmane in a suitable solvent (e.g., DMSO). Create a serial dilution of norharmane in potassium phosphate buffer to cover a range of concentrations (e.g., 0.01 µM to 100 µM) for IC50 determination. Ensure the final solvent concentration in the assay is low (e.g., <1%) and consistent across all wells.
3. Assay Procedure:
-
Plate Setup: In the microplate, add the following to each well:
-
Test Wells: Norharmane solution at various concentrations.
-
Control Wells (No Inhibitor): Buffer with the same solvent concentration as the test wells.
-
Positive Control Wells: A known concentration of clorgyline (for MAO-A) or selegiline (for MAO-B).
-
Blank Wells: Buffer only (no enzyme).
-
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to all wells except the blank wells.
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15-20 minutes) to allow the inhibitor to interact with the enzyme.[14][15]
-
Reaction Initiation: Add the kynuramine substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding the 2N NaOH solution to each well.[14]
-
Fluorescence Measurement: Read the fluorescence of the plate using a microplate reader with excitation and emission wavelengths of approximately 320 nm and 380 nm, respectively.[14]
4. Data Analysis:
-
Subtract Blank: Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Control Well)] x 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the norharmane concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of norharmane that inhibits 50% of the enzyme's activity.
Part 2: In Vivo Assessment of Norharmane's Effect on Brain Monoamine Levels
To understand the physiological relevance of norharmane's MAO inhibitory activity, it is essential to assess its effects on neurotransmitter levels in the living brain. In vivo microdialysis is a powerful technique for this purpose, allowing for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals.[16][17]
Principle of In Vivo Microdialysis
A small, semi-permeable microdialysis probe is stereotaxically implanted into a target brain region. The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF). Neurotransmitters and their metabolites in the extracellular space diffuse across the probe's membrane into the perfusion fluid (dialysate), which is then collected and analyzed.[1][16] By administering norharmane systemically, changes in the extracellular concentrations of monoamines can be monitored over time.
Caption: Step-by-step workflow for in vivo microdialysis to assess norharmane's effects.
Detailed Protocol: In Vivo Microdialysis in Rats
1. Animal Model and Surgical Preparation:
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in a stereotaxic frame.
-
Using a rat brain atlas (e.g., Paxinos and Watson), determine the coordinates for the target brain region (e.g., striatum or prefrontal cortex).
-
Drill a small hole in the skull at the determined coordinates.
-
Implant a guide cannula, ensuring it is securely fixed to the skull with dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
2. Microdialysis Procedure:
-
Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe of the appropriate length.
-
Perfusion: Connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). A typical aCSF composition is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, and 1.0 mM MgCl₂.
-
Baseline Collection: Allow the system to equilibrate for at least 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
-
Norharmane Administration:
-
Prepare a sterile solution of norharmane for intraperitoneal (i.p.) injection. The vehicle should be chosen based on norharmane's solubility (e.g., saline with a small amount of a solubilizing agent).
-
Administer norharmane at the desired dose (e.g., 1, 2, or 4 mg/kg, i.p.).[4]
-
-
Post-Administration Collection: Continue to collect dialysate samples at the same intervals for several hours to monitor the time course of norharmane's effects.
3. Sample Analysis:
-
Analytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of dopamine, serotonin, norepinephrine, and their metabolites in microdialysate samples.[4]
-
Quantification: Create standard curves for each analyte to accurately determine their concentrations in the dialysate samples.
-
Data Presentation: Express the results as a percentage change from the average baseline concentration for each animal.
Part 3: Safety, Toxicology, and Pharmacokinetics
A thorough understanding of a compound's safety and pharmacokinetic profile is paramount for its development as a therapeutic agent.
-
Pharmacokinetics: Studies in humans have shown that norharmane is absorbed after oral and sublingual administration, with a plasma half-life of 25-35 minutes.[17] In rats, the oral bioavailability of the related β-carboline harmane was found to be 19.41%. Further pharmacokinetic studies are necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of norharmane.
-
Toxicology: While norharmane has shown potential therapeutic effects, it is important to note that β-carbolines can also exhibit neurotoxic properties at high doses.[4] Dose-response studies are crucial to establish a therapeutic window. The metabolism of norharmane is primarily carried out by cytochrome P450 enzymes, which should be considered for potential drug-drug interactions.
Conclusion and Future Directions
Norharmane presents a compelling profile as a reversible, dual inhibitor of MAO-A and MAO-B. The protocols outlined in these application notes provide a solid foundation for researchers to investigate its inhibitory properties and neurochemical effects. Future research should focus on optimizing the selectivity of norharmane derivatives for either MAO-A or MAO-B to develop more targeted therapeutic agents. Furthermore, comprehensive preclinical studies are required to fully elucidate its efficacy, safety, and pharmacokinetic profile, paving the way for potential clinical applications in the treatment of depression, Parkinson's disease, and other neurological disorders.
References
-
Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
- Herraiz, T., & Chaparro, C. (2005). Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. Frontiers in Pharmacology.
- Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Overview of Brain Microdialysis. Current Protocols in Neuroscience, 47(1), 7.1.1–7.1.28.
- Paxinos, G., & Watson, C. (2006).
- Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B. (2019). Molecules.
- Esmaeili, M. H., Haghdost, H., Sofiabadi, M., Lotfi, A., & Najafi, M. (2014). Effect of acute injection of norharmane on learning and spatial memory in rats. Journal of Kermanshah University of Medical Sciences, 18(8), e74036.
- Rommelspacher, H., May, T., & Susilo, R. (1991). Pharmacokinetics of the beta-carboline norharman in man.
- Greco, S., Zędzik, T., Bas-Smith, A., & Di Giovanni, G. (2013). Microdialysate analysis of monoamine neurotransmitters--a versatile and sensitive LC-MS/MS method.
- The Role of Harmane and Norharmane in In Vitro Dopaminergic Function. (2016). Journal of Drug and Alcohol Research.
- Herraiz, T., & Chaparro, C. (2006). Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes. Biochemical Pharmacology, 72(6), 736–746.
- Ramesh, C., & Kumar, J. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 8(12), 1545–1560.
- In vitro and in vivo Efficacies of Novel Harmine Derivatives in the Treatment of Cystic Echinococcosis. (2023). Drug Design, Development and Therapy.
-
Routes of Administration. (n.d.). Charles River. Retrieved January 12, 2026, from [Link]
- Fiedorowicz, J. G., & Swartz, K. L. (2004). The role of monoamine oxidase inhibitors in current psychiatric practice.
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services. Retrieved January 12, 2026, from [Link]
- Zhang, Y., Wang, C., Wang, L., Fan, G., & Li, J. (2016). Pharmacokinetic study of harmane and its 10 metabolites in rat after intravenous and oral administration by UPLC-ESI-MS/MS. Pharmaceutical Biology, 54(11), 2548–2557.
- Caccia, S., Anelli, M., Codegoni, A. M., Fracasso, C., & Garattini, S. (1990).
- Hudson, A. L., B-Donath, S., Batten, S. N., & Tyacke, R. J. (2000). In vitro and ex vivo distribution of [3H]harmane, an endogenous beta-carboline, in rat brain. Annals of the New York Academy of Sciences, 914, 213–223.
- Intraperitoneal Injection in R
-
Effects of Natural Monoamine Oxidase Inhibitors on Anxiety-Like Behavior in Zebrafish. (n.d.). Frontiers. Retrieved January 12, 2026, from [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved January 12, 2026, from [Link]
- Sabri, M., & Saber-Ayad, M. (2020). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls.
- Youdim, M. B., & Finberg, J. P. (1991). New directions in monoamine oxidase A and B selective inhibitors and substrates. Biochemical Pharmacology, 41(2), 155–162.
- Enzyme Inhibition Assays for Monoamine Oxidase. (2024). Methods in Molecular Biology.
- Finberg, J. P. M. (2014). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 5, 144.
- A concise guide to monoamine oxidase inhibitors. (2018). MDedge.
-
Psilocybin mushroom. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Garrick, T. R., & Murphy, D. L. (1982). Monoamine oxidase type A: differences in selectivity towards l-norepinephrine compared to serotonin. Biochemical Pharmacology, 31(24), 4061–4066.
-
Mao A vs Mao B. (n.d.). Power. Retrieved January 12, 2026, from [Link]
-
Monoamine oxidase inhibitors (MAOIs). (n.d.). Mayo Clinic. Retrieved January 12, 2026, from [Link]
-
Inhibition of monoamine oxidase (MAO) by β-carbolines and their interactions in live neuronal (PC12) and liver (HuH-7 and MH1C1) cells. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. (2021). Psych Scene Hub.
- Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investig
- Geha, R. M., Rebrin, I., Chen, K., & Shih, J. C. (2001). Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid. Journal of Biological Chemistry, 276(13), 9877–9882.
Sources
- 1. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Dose and Route of Administration on Pharmacokinetics of (±)-3,4-Methylenedioxymethamphetamine in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 8. Microdialysis - In Vivo System for Neurotransmitter Recovery [amuzainc.com]
- 9. um.edu.mt [um.edu.mt]
- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid and precise method to locate microdialysis probe implantation in the rodent brain | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetic study of harmane and its 10 metabolites in rat after intravenous and oral administration by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
methodology for evaluating the cytotoxicity of 9H-pyrido[2,3-b]indol-4-amine
Application Note & Protocol
A Multi-Assay Strategy for the Comprehensive Evaluation of 9H-pyrido[2,3-b]indol-4-amine Cytotoxicity
Abstract
This compound, a derivative of the β-carboline alkaloid norharmane, represents a class of heterocyclic compounds with significant biological activity, including potential anti-cancer properties. A thorough understanding of its cytotoxic profile is paramount for preclinical assessment. This document provides a comprehensive methodological framework for evaluating the cytotoxicity of this compound, integrating multiple assays to build a holistic view of its cellular impact. We will move beyond simple viability readouts to probe for specific mechanisms of cell death, such as necrosis and apoptosis, and investigate upstream cellular events like oxidative stress and mitochondrial dysfunction. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible data generation.
Introduction: The Scientific Rationale
This compound belongs to the β-carboline family, known for its planar structure that allows it to intercalate with DNA. This interaction can interfere with critical cellular processes like DNA replication and transcription, potentially leading to cell cycle arrest and apoptosis. Furthermore, some β-carboline derivatives are known to inhibit topoisomerases, enzymes crucial for managing DNA topology. The inhibition of these enzymes can lead to DNA strand breaks, triggering a DNA damage response that culminates in cell death.
Given these potential mechanisms, a single cytotoxicity assay is insufficient. A robust evaluation requires a multi-pronged approach to answer key questions:
-
Is the compound cytotoxic? (Measures of cell viability)
-
How does it kill the cells? (Distinguishing apoptosis from necrosis)
-
What cellular systems are targeted? (Investigating mitochondrial health and oxidative stress)
This guide outlines a workflow that begins with a primary screen for viability and then delves into mechanistic assays to elucidate the mode of action.
Experimental Workflow: A Tiered Approach
A logical, tiered approach ensures efficient use of resources and builds a coherent story of the compound's cytotoxic effects. The workflow progresses from broad viability assessment to specific mechanistic investigation.
Caption: Tiered experimental workflow for cytotoxicity assessment.
Tier 1 Protocols: Primary Viability Screening
The initial goal is to determine the concentration range over which this compound affects cell viability. We will use two complementary assays.
Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of a cell population. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Causality: A decrease in the MTT signal indicates a reduction in metabolic activity, which can be due to either cell death or cytostatic effects (inhibition of proliferation). It provides an excellent overall measure of cell health.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. A typical starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Assay 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis. The assay measures the activity of this released LDH.
-
Causality: This assay directly measures cell death via membrane rupture. It is an excellent counterpoint to the MTT assay. For example, a compound could be cytostatic (reducing MTT signal) but not cytotoxic (no increase in LDH release).
Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate.
-
Sample Collection: After incubation, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Measurement: Read the absorbance at 490 nm.
-
Analysis: Use a positive control (cells lysed completely) to determine maximum LDH release. Calculate cytotoxicity as a percentage of the maximum release.
Tier 1 Data Interpretation
Summarize the results to calculate the IC₅₀ (half-maximal inhibitory concentration) value.
| Assay | Endpoint Measured | Typical IC₅₀ for a cytotoxic β-carboline derivative (24h) |
| MTT Assay | Metabolic Activity | 10 - 50 µM |
| LDH Assay | Membrane Permeability | >50 µM (or shows a significant increase only at high conc.) |
Note: A significant drop in the MTT signal without a corresponding large increase in LDH release suggests the primary effect might be cytostatic or apoptotic, warranting further investigation in Tier 2.
Tier 2 Protocol: Elucidating the Mechanism of Cell Death
Based on the IC₅₀ value from Tier 1, we select key concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) to investigate how the cells are dying.
Annexin V & Propidium Iodide (PI) Apoptosis Assay
-
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.
-
Annexin V: A protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It only enters cells with compromised membranes, characteristic of late apoptosis and necrosis.
-
-
Causality: This assay provides a quantitative breakdown of the cell death mechanism. The planar structure of this compound suggests DNA intercalation, a known trigger for the intrinsic apoptotic pathway. This assay directly tests that hypothesis.
Caption: Cell population quadrants in Annexin V/PI analysis.
Protocol:
-
Cell Culture & Treatment: Seed cells in a 6-well plate and treat with this compound at selected concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle method like Trypsin-EDTA. Pool all cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
Tier 2 Data Interpretation
| Treatment | Live (AnnV-/PI-) | Early Apoptosis (AnnV+/PI-) | Late Apoptosis (AnnV+/PI+) | Necrosis (AnnV-/PI+) |
| Vehicle Control | ~95% | <2% | <2% | <1% |
| IC₅₀ Compound | ~40% | ~30% | ~25% | <5% |
| 2x IC₅₀ Compound | ~15% | ~20% | ~60% | <5% |
Note: A dose-dependent increase in the Annexin V-positive populations (early and late apoptotic) strongly indicates that this compound induces apoptosis.
Tier 3 Protocols: Investigating Upstream Cellular Events
If apoptosis is confirmed, the next logical step is to investigate upstream events that may trigger this pathway, such as oxidative stress and mitochondrial damage.
Assay 3: Reactive Oxygen Species (ROS) Detection
-
Principle: Many cytotoxic compounds induce the formation of ROS (e.g., superoxide, hydrogen peroxide), which can damage cellular components and trigger apoptosis. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Causality: This assay helps determine if oxidative stress is a primary mechanism of toxicity or a secondary consequence of cell death.
Protocol:
-
Cell Culture & Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with the compound for a shorter duration (e.g., 1, 3, 6 hours) as ROS production is often an early event.
-
Probe Loading: Remove the treatment medium and wash cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution to each well.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash away the excess probe. Add 100 µL of PBS. Measure fluorescence using a plate reader with excitation/emission wavelengths of ~485/535 nm.
Assay 4: Mitochondrial Membrane Potential (MMP) Assay
-
Principle: The loss of mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic apoptotic pathway. It leads to the release of cytochrome c into the cytoplasm. Probes like JC-1 are used to measure ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Causality: A decrease in the red/green fluorescence ratio is a direct indicator of mitochondrial depolarization and a strong sign of commitment to apoptosis.
Protocol:
-
Cell Culture & Treatment: Follow the same procedure as the ROS assay.
-
Probe Loading: Remove the treatment medium, wash with PBS, and add medium containing JC-1 stain (5-10 µM).
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Measurement: Wash cells with PBS. Measure fluorescence for both JC-1 aggregates (Ex/Em ~560/595 nm) and monomers (Ex/Em ~485/530 nm).
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.
Conclusion and Data Synthesis
References
-
Title: DNA Intercalating Properties of Norharmane Derivatives Source: ScienceDirect URL: [Link]
-
Title: β-Carboline Alkaloids as Topoisomerase Inhibitors Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Measurement of Reactive Oxygen Species (ROS) Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Measuring Mitochondrial Membrane Potential Source: National Center for Biotechnology Information (NCBI) URL: [Link]
Application Notes and Protocols for In Vitro Evaluation of 9H-pyrido[2,3-b]indole Derivatives
Introduction: The Therapeutic Potential of 9H-pyrido[2,3-b]indoles
The 9H-pyrido[2,3-b]indole, or α-carboline, scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its rigid, planar framework allows for diverse molecular interactions, making it a promising foundation for the development of novel therapeutic agents.[1] Accumulating evidence suggests that derivatives of the broader pyridoindole family possess a wide range of biological activities, including potent anticancer properties.[1] Related pyridoindole structures have been reported to exert their anticancer effects through various mechanisms, such as kinase inhibition, modulation of the p53-MDM2 pathway, and disruption of microtubule dynamics, often leading to cell cycle arrest and apoptosis.[2][3][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the in vitro anticancer potential of novel 9H-pyrido[2,3-b]indole derivatives. The protocols herein are designed to be robust and self-validating, enabling a thorough investigation from initial cytotoxicity screening to in-depth mechanistic studies.
Experimental Design Philosophy: A Multi-Faceted Approach
A successful in vitro evaluation of novel compounds requires a tiered approach. We begin with broad-spectrum assays to assess general cytotoxicity and identify promising lead compounds. Subsequently, a series of more focused assays are employed to elucidate the underlying mechanism of action. This strategy ensures an efficient use of resources while providing a comprehensive understanding of the compound's biological activity.
Our experimental workflow is structured as follows:
-
Phase 1: Primary Screening for Cytotoxicity. The initial step is to determine the cytotoxic effects of the 9H-pyrido[2,3-b]indole derivatives against a panel of cancer cell lines. This will establish the potency and selectivity of the compounds.
-
Phase 2: Elucidating the Mode of Cell Death. Once cytotoxic compounds are identified, it is crucial to determine whether they induce apoptosis (programmed cell death) or necrosis.
-
Phase 3: Investigating the Impact on Cell Cycle Progression. Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. This phase will assess the impact of the derivatives on cell cycle distribution.
-
Phase 4: Delving into Molecular Mechanisms. The final phase focuses on identifying the specific molecular targets and signaling pathways affected by the lead compounds. Based on existing literature for related compounds, this will include assays for kinase inhibition and analysis of key proteins involved in apoptosis and cell cycle regulation.
Experimental Workflow Diagram
Caption: A tiered approach for the in vitro evaluation of 9H-pyrido[2,3-b]indole derivatives.
Phase 1: Primary Screening for Cytotoxicity
The foundational step in assessing the anticancer potential of your 9H-pyrido[2,3-b]indole derivatives is to determine their cytotoxicity across a relevant panel of human cancer cell lines. The MTT or MTS assay is a reliable and widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[5][6][7][8]
Protocol 1: MTT Assay for Cell Viability
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[5][8]
Materials:
-
9H-pyrido[2,3-b]indole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Solubilization solution (e.g., 0.1% NP-40 in isopropanol with 4 mM HCl, or DMSO)[9]
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 9H-pyrido[2,3-b]indole derivatives in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations.
-
Include wells with vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated controls (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[6][9]
-
Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[6][9]
-
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (logarithmic scale) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Parameter | Description |
| Cell Lines | A panel of at least 3-5 cancer cell lines from different tissues is recommended. |
| Concentration Range | A wide range of concentrations (e.g., 0.01 µM to 100 µM) should be tested. |
| Replicates | Each concentration should be tested in triplicate. |
| Controls | Vehicle control, untreated control, and a positive control (e.g., doxorubicin) should be included. |
Phase 2: Elucidating the Mode of Cell Death
Identifying cytotoxic compounds is the first step. The next is to determine if cell death is occurring through a controlled, programmed process (apoptosis) or through uncontrolled cell lysis (necrosis). Anticancer drugs that induce apoptosis are generally preferred.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10][11]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the 9H-pyrido[2,3-b]indole derivatives at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Caspase-Glo® 3/7 Assay
Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspases-3 and -7 are effector caspases that are activated during the apoptotic cascade. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7, releasing a substrate for luciferase and generating a luminescent signal that is proportional to caspase activity.[14][15]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the compounds as described for the MTT assay.
-
-
Assay Protocol:
Data Interpretation: An increase in luminescence compared to the vehicle control indicates the activation of caspases-3 and -7, confirming apoptosis induction.
Phase 3: Investigating the Impact on Cell Cycle Progression
Pyridoindole derivatives have been reported to cause cell cycle arrest, particularly at the G2/M phase.[2][11] Flow cytometry analysis of DNA content is a standard method to investigate the effects of compounds on cell cycle distribution.[3]
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][16]
Materials:
-
PI staining solution (containing PI and RNase A)
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the compounds at their IC₅₀ concentrations for 24 hours.
-
Harvest the cells and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in cold PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
Software analysis is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Expected Outcome: An accumulation of cells in a specific phase of the cell cycle (e.g., an increase in the G2/M peak) compared to the control suggests that the compound interferes with cell cycle progression at that checkpoint.
Phase 4: Delving into Molecular Mechanisms
This final phase aims to identify the molecular targets of the 9H-pyrido[2,3-b]indole derivatives. Based on the literature for related compounds, we will focus on key proteins involved in apoptosis and cell cycle regulation, as well as potential kinase inhibition.
Protocol 5: Western Blot Analysis of Apoptosis and Cell Cycle Regulatory Proteins
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. This technique can be used to assess changes in the expression levels or activation state (e.g., cleavage or phosphorylation) of key proteins following compound treatment.[1]
Key Protein Targets:
| Pathway | Protein | Expected Change with Effective Compound |
| Apoptosis | Cleaved PARP | Increase |
| Cleaved Caspase-3 | Increase[1] | |
| Bcl-2 (anti-apoptotic) | Decrease[8] | |
| Bax (pro-apoptotic) | Increase[8] | |
| Cell Cycle | Cyclin B1 | Modulation (may increase with G2/M arrest) |
| CDK1 (Cdc2) | Modulation of phosphorylation state | |
| p21 | Increase (if p53-dependent arrest)[2] | |
| p53 | Increase (if MDM2 is inhibited)[2] | |
| Kinase Signaling | Phospho-ERK1/2 | Decrease (if MAPK pathway is inhibited)[10] |
| Phospho-Akt | Decrease (if PI3K/Akt pathway is inhibited) |
Procedure:
-
Protein Extraction:
-
Treat cells with the compounds and harvest at the appropriate time point.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies specific for the target proteins.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein levels to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathway Diagram
Caption: Potential signaling pathways affected by 9H-pyrido[2,3-b]indole derivatives.
Protocol 6: Cell-Based Kinase Assays
Rationale: Given that various pyridoindole and related heterocyclic scaffolds have been identified as kinase inhibitors, it is prudent to screen lead compounds against a panel of cancer-relevant kinases.[4][6][14]
Approach:
Cell-based kinase assays are preferred over biochemical assays as they provide a more physiologically relevant context. There are several commercially available platforms that can be utilized:
-
Phosphorylation Level Measurement: These assays quantify the phosphorylation of a specific kinase substrate within the cell. A decrease in substrate phosphorylation upon compound treatment indicates inhibition of the upstream kinase.
-
Reporter Gene Assays: In these assays, a reporter gene (e.g., luciferase) is under the control of a transcription factor that is downstream of the kinase of interest. Inhibition of the kinase leads to a change in reporter gene expression.
Recommended Kinase Targets for Screening:
Based on the literature for related scaffolds, a targeted screening panel could include:
-
CDKs: CDK1, CDK2, CDK4/6
-
MAPK pathway: MEK, ERK
-
PI3K/Akt pathway: PI3K, Akt
-
Other relevant kinases: RET, TRKA, PIM-1
General Procedure (Example using a phosphorylation-specific antibody-based assay):
-
Cell Treatment: Treat cells with the compounds for a short duration (e.g., 1-2 hours) to observe direct effects on kinase signaling.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Detection: Use a sandwich ELISA-based format or a bead-based multiplex assay to capture the target kinase and detect its phosphorylation status using a phospho-specific antibody.
-
Data Analysis: Quantify the level of kinase phosphorylation relative to the total amount of the kinase and compare to vehicle-treated controls.
Conclusion
The experimental design outlined in these application notes provides a comprehensive and logical framework for the in vitro evaluation of novel 9H-pyrido[2,3-b]indole derivatives. By systematically progressing from broad cytotoxic screening to detailed mechanistic studies, researchers can efficiently identify promising anticancer agents and elucidate their modes of action. This multi-faceted approach, grounded in established protocols and informed by the known biological activities of related compounds, will ensure the generation of high-quality, reproducible data essential for advancing drug discovery programs.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahfadi, A. A., Al-Sayari, A., Al-Sha’er, M. A., Al-Malah, A., ... & El-Shaer, S. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Cancer Science & Therapy, 9(3), 365-376.
- Behbod, F., & Alimoradi, A. (2024). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Bioorganic & Medicinal Chemistry, 103, 117749.
- Bénédetti, H., Le Guével, R., Le Grand, B., Le Manach, C., Le Borgne, M., & Baratte, B. (2019).
- Chen, Y., Zhang, Y., Li, Y., Liu, Y., Zhang, Y., Wang, Y., ... & Zhang, Y. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers in Chemistry, 10, 988632.
- Zeng, J., Liu, S., Zhao, F., Wang, X., Wang, Y., & Liu, Y. (2024). Design, synthesis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 105, 130535.
- Gomes, A. T. P. C., Soares, J., Kouznetsov, V. V., & de Andrade, S. F. (2020). Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents. In Vivo, 34(5), 2419-2426.
- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahfadi, A. A., Al-Sayari, A., Al-Sha’er, M. A., Al-Malah, A., ... & El-Shaer, S. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Longdom Publishing SL.
- Behbod, F., & Alimoradi, A. (2024). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. PubMed.
- Chen, Y., Zhang, Y., Li, Y., Liu, Y., Zhang, Y., Wang, Y., ... & Zhang, Y. (2022).
- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahfadi, A. A., Al-Sayari, A., Al-Sha’er, M. A., Al-Malah, A., ... & El-Shaer, S. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents.
- Ali, M. A., & Ismail, N. S. M. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 28(6), 2593.
- Tantawy, E. S., Nafie, M. S., Morsy, H. A., El-Sayed, H. A., Moustafa, A. H., & Mohammed, S. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 12048-12064.
- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahfadi, A. A., Al-Sayari, A., Al-Sha’er, M. A., Al-Malah, A., ... & El-Shaer, S. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. PubMed.
- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahfadi, A. A., Al-Sayari, A., Al-Sha’er, M. A., Al-Malah, A., ... & El-Shaer, S. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents.
- Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, A. O. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(18), 2395-2414.
- Tantawy, E. S., Nafie, M. S., Morsy, H. A., El-Sayed, H. A., Moustafa, A. H., & Mohammed, S. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PubMed Central.
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 9H-Pyrido[2,3-b]indole Scaffold as a Versatile Platform for Advanced Cell Imaging
Preamble: Contextualizing 9H-pyrido[2,3-b]indol-4-amine
The inquiry into the use of the specific molecule, this compound, for cell imaging touches upon a frontier in fluorescent probe development. While direct, extensive literature on this exact compound is nascent, the foundational scaffold, 9H-pyrido[2,3-b]indole (commonly known as α-carboline) , is a well-established and highly promising platform for creating sophisticated imaging agents.[1] This document, therefore, provides a comprehensive guide to the principles, applications, and protocols for using α-carboline-based probes in cellular imaging. The methodologies and insights are synthesized from authoritative studies on structurally related α-carboline derivatives, providing a robust framework for researchers looking to explore novel compounds within this class, including this compound.
Section 1: The α-Carboline Scaffold: A Privileged Fluorophore Core
The α-carboline structure, a rigid, planar fusion of an indole and a pyridine ring, is an exceptional backbone for fluorophore design.[2] Its inherent planarity and aromaticity provide a stable electronic system that can be chemically modified to create probes with diverse and powerful functionalities.
Mechanism of Fluorescence: The Power of Intramolecular Charge Transfer (ICT)
The fluorescence of many α-carboline derivatives is governed by a phenomenon known as Intramolecular Charge Transfer (ICT). In its ground state, the molecule has a relatively uniform distribution of electron density. Upon absorbing a photon of light, an electron is promoted to an excited state. If the α-carboline core is functionalized with electron-donating ("push") and electron-withdrawing ("pull") groups, this excitation triggers a massive redistribution of electron density from the donor to the acceptor. This excited state, often a Planarized Intramolecular Charge-Transfer (PLICT) state, is highly polarized.[1][3]
The energy of this ICT state is profoundly influenced by the polarity of its surrounding environment. When the molecule returns to its ground state by emitting a photon (fluorescence), the color (wavelength) of that photon is directly linked to the energy gap. This sensitivity to the local environment is the key to its utility as a sensor. For instance, the amine group in this compound would act as a powerful electron-donating group, making it an excellent candidate for ICT-based probes.
Caption: Figure 1: Principle of ICT in α-Carboline Probes.
Key Photophysical Properties & Tuning
The performance of an α-carboline probe is defined by several key parameters, which can be tuned through chemical synthesis.
| Property | Description | Significance in Imaging | Synthetic Tuning Strategy |
| Solvatochromism | The change in emission color in response to solvent polarity. | Allows probes to report on the polarity of their microenvironment (e.g., lipid membranes vs. cytosol). | Introduce strong push-pull substituents to maximize the ICT effect.[4] |
| Stokes Shift | The separation (in nm) between the absorption and emission maxima. | A large Stokes shift minimizes self-quenching and spectral overlap, leading to clearer signals. | Push-pull derivatives often exhibit very large Stokes shifts, sometimes exceeding 250 nm.[1] |
| Quantum Yield (ΦF) | The efficiency of converting absorbed photons into emitted fluorescence. | A higher quantum yield means a brighter probe, allowing for lower concentrations and reduced phototoxicity. | Can be modulated by solvent polarity and molecular rigidity. Some derivatives show increased ΦF in more polar solvents.[3] |
| Acidochromism | The change in fluorescence in response to pH. | Enables the specific imaging of acidic organelles like lysosomes or monitoring cellular pH dynamics. | Incorporate basic (e.g., pyridine) or acidic functional groups. A derivative known as probe 4b has a pKa of 5.5, ideal for sensing acidic compartments.[1][4] |
Section 2: Proven Applications of α-Carboline Probes
Research has validated the use of α-carboline derivatives in several key cell imaging applications.
Application A: High-Sensitivity pH Sensing
Certain α-carboline probes exhibit a "turn-off-on" or "turn-off" fluorescence response to changes in pH.[1] For example, a probe with a pyridine moiety can be protonated in an acidic environment. This protonation alters the electronic properties of the molecule, either quenching its fluorescence ("turn-off") or shifting it in a way that appears as a new signal ("turn-on"). This makes them exceptional tools for visualizing and quantifying the pH of cellular compartments.
Application B: Imaging of Nucleic Acids
The planar structure of the α-carboline scaffold is ideal for intercalation or groove binding with DNA and RNA.[3] Studies have confirmed that some derivatives bind to the grooves of the DNA helix.[1][4] This interaction often occurs via a static quenching mechanism, where the probe's fluorescence is quenched upon binding. This property can be exploited to report on the presence and condensation state of nuclear DNA, offering insights into processes like mitosis and apoptosis.
Caption: Figure 2: Demonstrated Mechanisms of α-Carboline Probes.
Section 3: General Protocol for Live-Cell Imaging with α-Carboline Probes
This protocol provides a robust, self-validating workflow adaptable for new α-carboline derivatives. The key is to determine the optimal probe concentration and incubation time to maximize signal-to-noise while minimizing cytotoxicity.
Reagent Preparation
-
Probe Stock Solution (1-10 mM):
-
Causality: A high-concentration stock in an organic solvent like DMSO or acetonitrile is crucial for stability and to minimize the volume of solvent added to aqueous cell media, which can be toxic.[5]
-
Accurately weigh ~1-2 mg of the α-carboline probe.
-
Dissolve in the appropriate volume of anhydrous, spectroscopic-grade DMSO to make a 1-10 mM stock solution.
-
Aliquot into small volumes (e.g., 10 µL) to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
-
Imaging Medium:
-
Use a phenol red-free cell culture medium (e.g., FluoroBrite™ DMEM) supplemented with serum and other necessary components.
-
Causality: Phenol red is fluorescent and will significantly increase background noise, obscuring the probe's signal.
-
Cell Culture and Plating
-
Culture cells of interest using standard aseptic techniques.
-
Seed cells onto imaging-quality glass-bottom dishes or plates (e.g., 35 mm dishes with No. 1.5 coverslip thickness).
-
Causality: High-resolution microscopy requires high-quality optics. Using the correct coverslip thickness is essential to avoid spherical aberration and obtain crisp images.
-
Allow cells to adhere and grow to a confluence of 50-70%. Over-confluent cells may exhibit altered physiology and uptake characteristics.
Probe Loading and Staining (Optimization is Key)
-
Determine Optimal Concentration:
-
Prepare a series of dilutions of the probe stock solution in the imaging medium. A typical starting range is 0.5 µM to 10 µM.
-
Plate cells in a multi-well plate and treat each well with a different concentration for a fixed time (e.g., 30 minutes).
-
Image the cells and assess both signal intensity and any signs of cytotoxicity (e.g., cell rounding, blebbing, detachment). The optimal concentration is the lowest dose that gives a bright, clear signal without affecting cell health.
-
-
Staining Protocol:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed (37°C) PBS or imaging medium.
-
Add the pre-warmed imaging medium containing the optimized concentration of the α-carboline probe.
-
Incubate at 37°C in a CO₂ incubator for the optimized time (typically 15-60 minutes).
-
Wash Step (Optional but Recommended): For probes that have high non-specific background fluorescence, a wash step can improve the signal-to-noise ratio. Aspirate the loading solution and replace it with fresh, pre-warmed imaging medium before imaging. For "mix-and-read" probes, this step may not be necessary.[6]
-
Live-Cell Fluorescence Microscopy
-
Microscope Setup:
-
Use an inverted confocal or widefield fluorescence microscope equipped with a temperature- and CO₂-controlled incubation chamber.
-
Causality: Maintaining physiological conditions (37°C, 5% CO₂) on the microscope stage is non-negotiable for live-cell imaging to ensure cell viability and obtain biologically relevant data.[7]
-
-
Imaging Parameters:
-
Excitation/Emission: Use filter sets or laser lines appropriate for the specific α-carboline derivative. Based on published data, excitation is often in the UV-to-blue range (e.g., 350-420 nm) with emission spanning from blue to red depending on the environment.[1] Always acquire the full emission spectrum on a test sample first.
-
Exposure/Laser Power: Use the lowest possible laser power and shortest exposure time that provides a good signal. This minimizes phototoxicity and photobleaching.
-
Image Acquisition: Acquire images using a high-sensitivity camera (sCMOS or EMCCD).
-
Caption: Figure 3: General Experimental Workflow.
Section 4: Troubleshooting and Methodological Considerations
-
Problem: No or Weak Signal
-
Cause: Concentration too low; incorrect excitation/emission filters; probe degradation.
-
Solution: Increase probe concentration; confirm spectral properties and use correct filter sets; use a fresh aliquot of probe stock.
-
-
Problem: High Background Signal
-
Cause: Probe concentration too high; insufficient washing; probe binding to plastics or serum proteins.
-
Solution: Decrease concentration; include wash steps; use serum-free medium for the staining period if possible.
-
-
Problem: Phototoxicity
-
Cause: Excessive laser power or prolonged exposure.
-
Solution: Reduce laser power to the minimum necessary; use a more sensitive detector; acquire time-lapses with the longest possible interval between frames.
-
-
Problem: Photobleaching
-
Cause: Unstable excited state of the fluorophore.
-
Solution: Reduce laser power; use an anti-fade agent in the imaging medium if compatible with live cells; acquire data efficiently.
-
References
-
Valieva, M.I., et al. (2025). New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Chem Asian J, 20(14). [Link][4]
-
ResearchGate. (2025). New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. ResearchGate. [Link][1]
-
ResearchGate. (N/A). Viability analysis of aged human cells after harman and norharman... ResearchGate. [Link]
-
Saint Petersburg State University Research Portal. (2025). New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Nauchnye Issledovaniya v SPbGU. [Link][3]
-
MDPI. (2020). Microwave-Assisted Synthesis of Fluorescent Pyrido[2,3-b]indolizines from Alkylpyridinium Salts and Enaminones. Molecules, 25(18), 4059. [Link]
-
WITec. (N/A). Cell biology applications: Confocal Raman microscopy for analysis and optimization. WITec. [Link]
-
PubMed. (2020). Microwave-Assisted Synthesis of Fluorescent Pyrido[2,3- b]indolizines from Alkylpyridinium Salts and Enaminones. PubMed. [Link]
-
National Institutes of Health. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. National Institutes of Health. [Link]
-
National Institutes of Health. (N/A). Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. PubMed Central. [Link]
-
Journal of Chemical and Pharmaceutical Research. (N/A). Synthesis of some new derivatives of N-phenyl-2-chloro-9H-pyrido[2,3- b]indole-3-ylmethanimines. JOCPR. [Link]
-
Yale University School of Medicine. (N/A). Cellular Imaging using NEw Microscopy Approaches (CINEMA Lab). Cell Biology. [Link]
-
Saguaro Biosciences. (N/A). Non-Toxic Dyes for Live-Cell Imaging. Saguaro Biosciences. [Link][6]
-
CORE. (N/A). Label-Free Live-Cell Imaging with Confocal Raman Microscopy. CORE. [Link][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. innospk.com [innospk.com]
- 3. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes › Научные исследования в СПбГУ [pureportal.spbu.ru]
- 4. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. saguarobio.com [saguarobio.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Application Note: Advanced Analytical Strategies for the Quantification of 9H-pyrido[2,3-b]indol-4-amine (4-Aminopyridine) in Biological Matrices
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic (PK), toxicokinetic (TK), bioequivalence, and clinical monitoring studies.
Abstract
This document provides a detailed technical guide on the analytical methodologies for the accurate and robust quantification of 9H-pyrido[2,3-b]indol-4-amine, commonly known as 4-aminopyridine (4-AP) or dalfampridine, in complex biological matrices such as plasma, serum, and urine. We delve into the foundational principles of bioanalysis for small molecules, offering a comparative analysis of sample preparation techniques, and provide detailed protocols for chromatographic and immunoassay-based methods. The cornerstone of this guide is the emphasis on scientific integrity, explaining the causality behind experimental choices and outlining rigorous method validation procedures to ensure data of the highest quality and reliability, in alignment with regulatory expectations.
Introduction to 4-Aminopyridine Bioanalysis
This compound (4-AP) is a potassium channel blocker used clinically to improve motor function in patients with demyelinating disorders.[1] The accurate measurement of its concentration in biological fluids is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Such data are critical for establishing dose-response relationships, monitoring patient safety, and fulfilling regulatory requirements for drug development.[2]
The primary challenge in the bioanalysis of 4-AP lies in its small, polar nature and the need to detect it at low concentrations within highly complex biological matrices. These matrices contain a vast excess of endogenous components like proteins, lipids, salts, and metabolites that can interfere with analysis, necessitating sophisticated sample preparation and detection strategies.[3][4]
This guide will navigate these challenges, presenting a selection of validated techniques ranging from established chromatographic methods to high-throughput immunoassays.
General Bioanalytical Workflow
The quantification of any analyte in a biological matrix follows a structured workflow. The goal is to isolate the analyte from interfering components and present it in a clean, concentrated form to a detection system. Each step must be optimized and validated to ensure reproducibility and accuracy.[5]
Caption: Comparison of major sample preparation workflows.
Chromatographic Methods for 4-AP Quantification
Chromatography separates the analyte from any remaining interferences prior to detection, providing an essential layer of selectivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a robust and widely available technique suitable for quantifying 4-AP at moderate concentrations. [6] Principle: A liquid mobile phase carries the sample through a column packed with a stationary phase. 4-AP interacts with the stationary phase and is separated from other compounds based on its physicochemical properties. As it elutes from the column, it passes through a UV detector, which measures its absorbance at a specific wavelength. 4-AP has a UV absorbance maximum around 244-263 nm. [7][6][8] Detailed Protocol: HPLC-UV for 4-AP in Serum [7][6]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 7.5% acetonitrile in water with ion-pairing agents like tetrabutylammonium iodide and sodium heptanesulfonate, buffered to pH 3.0). [6]* Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 263 nm. [6]* Injection Volume: 20 µL.
-
Internal Standard: 2-aminopyridine or 3,4-diaminopyridine. [7][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity. [9]It is capable of measuring sub-nanogram levels of 4-AP, making it ideal for pharmacokinetic studies. [10][11] Principle: After separation by HPLC, the analyte is ionized (typically by electrospray ionization, ESI) and enters the mass spectrometer. In a tandem (or triple quadrupole) mass spectrometer, the first quadrupole (Q1) selects the parent ion of 4-AP (m/z 95). This ion is then fragmented in the collision cell (Q2), and a specific fragment ion (e.g., m/z 78) is monitored by the third quadrupole (Q3). This specific parent-to-fragment transition is called Multiple Reaction Monitoring (MRM) and is highly selective for the target analyte. [11]
Caption: Principle of LC-MS/MS with Multiple Reaction Monitoring (MRM).
Detailed Protocol: LC-MS/MS for 4-AP in Mouse Serum [10][11]
-
LC-MS/MS System: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: Reversed-phase C18 or HILIC column (e.g., Waters Atlantis HILIC C18, 150 mm × 2.1 mm, 5 µm). [11]* Mobile Phase: Isocratic elution with 5 mM ammonium acetate in acetonitrile/water/formic acid (90/10/0.2, v/v/v). [11]* Flow Rate: 0.850 mL/min. [11]* Injection Volume: 5-10 µL.
-
MS Parameters:
| Parameter | Typical Value | Source |
| Analyte | 4-Aminopyridine (4-AP) | [10][11] |
| Internal Standard | 3,4-Diaminopyridine (3,4-DAP) | [10][11] |
| Parent Ion (Q1) | m/z 95 | [10][11] |
| Fragment Ion (Q3) | m/z 78 | [10][11] |
| IS Parent Ion (Q1) | m/z 110 | [10][11] |
| IS Fragment Ion (Q3) | m/z 93 | [10][11] |
| Retention Time | ~2.8 minutes | [10] |
Immunoassay Techniques for High-Throughput Screening
For applications requiring the rapid analysis of a large number of samples, immunoassays offer a viable alternative to chromatography. [12] Principle: As 4-AP is a small molecule (a hapten), it cannot be detected by a standard "sandwich" immunoassay. Instead, a competitive immunoassay format is used. [13][14]In this format, a known amount of labeled 4-AP (e.g., conjugated to an enzyme) competes with the 4-AP present in the biological sample for a limited number of binding sites on a specific anti-4-AP antibody. The amount of signal generated by the labeled 4-AP is inversely proportional to the concentration of 4-AP in the sample. [15]
Caption: Principle of a competitive immunoassay.
General Protocol: Competitive ELISA for 4-AP
-
Coating: Coat a 96-well plate with anti-4-AP antibodies and incubate to allow binding.
-
Blocking: Block unoccupied sites on the plate with a blocking buffer (e.g., BSA).
-
Competition: Add the biological samples (or standards) along with a fixed amount of enzyme-labeled 4-AP to the wells. Incubate to allow competition.
-
Washing: Wash the plate to remove unbound components.
-
Detection: Add a substrate for the enzyme. The enzyme will convert the substrate into a colored or chemiluminescent product.
-
Measurement: Read the signal using a plate reader. The signal intensity is inversely proportional to the 4-AP concentration in the sample.
Method Validation: Ensuring Data Integrity
A bioanalytical method is not trustworthy until it has been thoroughly validated to prove it is suitable for its intended purpose. [16]Validation is performed according to strict guidelines from regulatory bodies like the FDA and EMA, often consolidated in the ICH M10 guideline. [17][18] Key Validation Parameters and Acceptance Criteria [19]
| Parameter | Definition | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. [19] | No significant interfering peaks at the retention time of the analyte in at least six blank matrix sources. |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The closeness of agreement among a series of measurements from the same sample. | Coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ). |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. At least 6-8 non-zero standards. |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 5; accuracy within ±20% and precision ≤20%. |
| Recovery | The efficiency of the extraction procedure, measured as the response of an extracted sample compared to a non-extracted standard. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration of the analytical response due to co-eluting components from the sample matrix. | The coefficient of variation (CV) of the matrix factor across different lots of matrix should be ≤15%. |
| Stability | The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Conclusion
The quantification of this compound in biological samples is a critical task in drug development and clinical research. The choice of analytical technique depends on the specific requirements of the study. For high-throughput screening in early discovery, a simple protein precipitation followed by LC-MS/MS or a competitive immunoassay may be sufficient. However, for regulatory submissions and definitive pharmacokinetic studies, a more rigorous sample preparation method like solid-phase extraction coupled with a fully validated LC-MS/MS method is the gold standard, providing the necessary sensitivity, selectivity, and accuracy to ensure data of the highest integrity.
References
-
Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Quanterix. [Link]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [Link]
-
Immunoassays - Analytical Toxicology. Clarke's Analysis of Drugs and Poisons. [Link]
-
Immunoassay developed to detect small molecules. Drug Target Review. [Link]
-
Chromatograms and serum concentrations of 4-AP from LC/MS/MS analysis. ResearchGate. [Link]
-
Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online. [Link]
-
Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. National Institutes of Health (NIH). [Link]
-
Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat. National Institutes of Health (NIH). [Link]
-
Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Taylor & Francis Online. [Link]
-
4-Aminopyridine. National Institute of Standards and Technology (NIST). [Link]
-
Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine. ResearchGate. [Link]
-
4-Aminopyridine (4-AP). MP Biomedicals. [Link]
-
Ion-pair high-performance liquid chromatographic assay of 4-aminopyridine in serum. PubMed. [Link]
-
Quantification of Urine and Plasma Porphyrin Precursors Using LC-MS in Acute Hepatic Porphyrias. PubMed. [Link]
-
Analysis of 3,4-diaminopyridine in human serum by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. PubMed. [Link]
-
Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent Technologies. [Link]
-
A review on bioanalytical method development and validation. Indo American Journal of Pharmaceutical Sciences. [Link]
-
Sample Preparation In Bioanalysis: A Review. International Journal of Scientific & Technology Research. [Link]
-
An Approach To Bioanalytical Method Development And Validation: A Review. World Journal of Pharmaceutical Research. [Link]
-
Bioanalytical Sample Preparation. Biotage. [Link]
-
VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]
-
HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. [Link]
-
Determination of A 3,4-diaminopyridine in plasma by liquid chromatography with electrochemical detection using solid-phase extraction. PubMed. [Link]
-
Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. National Institutes of Health (NIH). [Link]
-
Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. National Institutes of Health (NIH). [Link]
-
Sample Preparation in LC-MS Bioanalysis. Wiley. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
Advancing bioanalytical method development and validation for small molecules. YouTube. [Link]
-
BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. International Journal of Creative Research Thoughts. [Link]
-
Analytical Method Validation: The Importance for Pharmaceutical Analysis. Pharma ANALYSIS. [Link]
-
The Validation Criteria for Analytical Methods Used in Pharmacy Practice Research. PubMed. [Link]
-
Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology. [Link]
-
Comparison of Urine and Plasma Biomarker Concentrations Measured by Aptamer-Based versus Immunoassay Methods in Cardiac Surgery Patients. PubMed. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. onlinepharmacytech.info [onlinepharmacytech.info]
- 3. ijstr.org [ijstr.org]
- 4. gcms.cz [gcms.cz]
- 5. iajps.com [iajps.com]
- 6. Ion-pair high-performance liquid chromatographic assay of 4-aminopyridine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mpbio.com [mpbio.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyticaltoxicology.com [analyticaltoxicology.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. The validation criteria for analytical methods used in pharmacy practice research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for the Development of 9H-pyrido[2,3-b]indol-4-amine Based Therapeutic Agents
Introduction: The Therapeutic Promise of the α-Carboline Scaffold
The 9H-pyrido[2,3-b]indole, commonly known as α-carboline, represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, planar structure provides an ideal framework for designing molecules that can interact with a variety of biological targets with high affinity and specificity. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including potent antitumor, antimicrobial, and neuroprotective properties. This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and biological evaluation of a particularly promising class of α-carboline derivatives: 4-anilino-9H-pyrido[2,3-b]indoles, which have emerged as potent inhibitors of Breast Tumor Kinase (Brk/PTK6).
Mechanism of Action: Targeting the Brk Signaling Pathway in Cancer
Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase that is overexpressed in a majority of breast tumors while having low to undetectable expression in normal mammary tissue.[1][2] This differential expression makes Brk an attractive and selective target for cancer therapy. Brk is implicated in promoting cell proliferation, migration, and invasion, which are key hallmarks of cancer progression and metastasis.[3]
The signaling cascade initiated by Brk involves the phosphorylation of several downstream substrates, leading to the activation of pro-oncogenic pathways. While the full spectrum of Brk's downstream effectors is still under investigation, it is known to modulate signaling pathways that are crucial for tumor growth and survival.
The 4-anilino-α-carboline derivatives discussed herein have been identified as potent inhibitors of Brk's kinase activity.[3] By binding to the ATP-binding pocket of the Brk kinase domain, these compounds competitively inhibit the phosphorylation of its substrates, thereby blocking the downstream signaling cascade. This inhibition ultimately leads to a reduction in cancer cell proliferation and can induce apoptosis.[4]
Below is a diagram illustrating the proposed mechanism of action:
Caption: Inhibition of the Brk signaling pathway by 4-anilino-α-carboline derivatives.
Experimental Protocols
Part 1: Synthesis of 4-Anilino-α-Carboline Derivatives
This protocol outlines a general and robust method for the synthesis of 4-anilino-α-carboline derivatives, adapted from established literature procedures.[3] The key intermediate, 4-chloro-α-carboline, is first synthesized and then subjected to a nucleophilic aromatic substitution with a variety of aniline derivatives.
Workflow for the Synthesis of 4-Anilino-α-Carbolines
Caption: General workflow for the synthesis of 4-anilino-α-carboline derivatives.
Step 1: Synthesis of 4-chloro-9H-pyrido[2,3-b]indole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 9H-pyrido[2,3-b]indol-4(1H)-one (α-carbolin-4-one) in phosphorus oxychloride (POCl₃). The reaction should be performed in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-chloro-9H-pyrido[2,3-b]indole.
Step 2: Synthesis of 4-(Substituted-anilino)-9H-pyrido[2,3-b]indoles
-
Reaction Setup: In a sealed reaction vessel, dissolve 4-chloro-9H-pyrido[2,3-b]indole and the desired substituted aniline (1.1 equivalents) in a suitable solvent such as 2-propanol or N,N-dimethylformamide (DMF).
-
Reaction Conditions: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl), to the mixture. Heat the reaction to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(substituted-anilino)-9H-pyrido[2,3-b]indole derivative.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Biological Evaluation
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of the synthesized compounds against Brk kinase. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.
-
Reagent Preparation:
-
Prepare the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the Brk enzyme in kinase buffer.
-
Prepare a solution of a suitable substrate for Brk (e.g., a poly(Glu, Tyr) 4:1 peptide) in kinase buffer.
-
Prepare a solution of ATP in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound solution.
-
Add the Brk enzyme solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP solution to each well.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value for each compound by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells.
-
Cell Seeding:
-
Seed cancer cells (e.g., breast cancer cell lines like MDA-MB-231 or T47D) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37 °C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add the MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing the formazan crystals to form.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for each compound by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
The following tables summarize the biological activity of representative 4-anilino-α-carboline derivatives.
Table 1: In Vitro Brk Kinase Inhibitory Activity
| Compound | Substituent on Aniline Ring | Brk IC₅₀ (nM)[3] |
| 1 | 3-OH | 1.8 |
| 2 | 3-NH₂ | 2.5 |
| 3 | 4-OH | 3.2 |
| 4 | 3-Cl | 4.5 |
| 5 | 4-F | 10.0 |
Table 2: Antiproliferative Activity against Breast Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM)[3] |
| 1 | T47D | 0.8 |
| 1 | MDA-MB-231 | 1.2 |
| 2 | T47D | 1.5 |
| 2 | MDA-MB-231 | 2.1 |
Conclusion and Future Directions
The 9H-pyrido[2,3-b]indol-4-amine scaffold, particularly the 4-anilino substituted derivatives, presents a highly promising starting point for the development of novel anticancer agents. The detailed synthetic and biological evaluation protocols provided in this application note offer a clear roadmap for researchers to synthesize, characterize, and assess the therapeutic potential of these compounds. The potent and selective inhibition of Brk kinase by these molecules underscores their potential for treating breast cancer and other malignancies where Brk is implicated.
Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as improving the pharmacokinetic properties of these lead compounds. Further elucidation of the downstream effects of Brk inhibition will provide a more comprehensive understanding of the mechanism of action and may reveal additional therapeutic opportunities.
References
-
Mahmoud, K. A., et al. (2014). Discovery of 4-anilino α-carbolines as novel Brk inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1948-1951. [Link]
-
Oelze, M., et al. (2015). Novel 4-anilino-α-carboline derivatives induce cell death in nonadhesive breast cancer cells through inhibition of Brk activity. International Journal of Clinical Pharmacology and Therapeutics, 53(12), 1052-1055. [Link]
-
Luo, J., et al. (2022). Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers in Chemistry, 10, 988327. [Link]
-
Hilgeroth, A., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Journal of Medicinal Chemistry, 65(15), 10425-10443. [Link]
-
Laha, J. K., et al. (2011). Synthesis of carbolines by photostimulated cyclization of anilinohalopyridines. The Journal of Organic Chemistry, 76(15), 6421-6425. [Link]
-
Mahmoud, K. A., et al. (2015). Novel 4-anilino-α-carboline derivatives induce cell death in nonadhesive breast cancer cells through inhibition of Brk activity. International Journal of Clinical Pharmacology and Therapeutics, 53(12), 1052-5. [Link]
Sources
- 1. Frontiers | Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 4-anilino α-carbolines as novel Brk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4-anilino-α-carboline derivatives induce cell death in nonadhesive breast cancer cells through inhibition of Brk activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Optimizing the Synthesis of 9H-pyrido[2,3-b]indol-4-amine
Introduction
The 9H-pyrido[2,3-b]indole (α-carboline) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] Specifically, the 4-amino derivative, 9H-pyrido[2,3-b]indol-4-amine, is a critical pharmacophore whose efficient synthesis is paramount for drug discovery programs. However, constructing this C4-N bond on the electron-rich, heterocyclic system presents significant challenges, often leading to low yields, incomplete reactions, and complex purification issues.
This technical guide provides a troubleshooting framework for researchers, scientists, and drug development professionals. Moving beyond simple protocols, we delve into the causality behind common synthetic failures and offer field-proven strategies to optimize reaction outcomes, focusing on the critical final-step amination.
Core Synthetic Strategy: The Amination Approach
A prevalent and effective strategy for synthesizing this compound involves the late-stage introduction of the amino group onto a pre-formed α-carboline ring. This is typically achieved via a transition-metal-catalyzed cross-coupling reaction, where a 4-halo-9H-pyrido[2,3-b]indole precursor is coupled with an ammonia equivalent. The Buchwald-Hartwig amination is a state-of-the-art method for this transformation due to its broad functional group tolerance and high efficiency.[3][4]
Caption: Retrosynthetic analysis for this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of 4-chloro-9H-pyrido[2,3-b]indole is giving a very low yield. What are the primary factors to investigate?
Low yield in this specific transformation is a common complaint. The electronic properties of the heteroaromatic chloride make it less reactive than typical aryl chlorides, requiring careful optimization. The four pillars of a successful Buchwald-Hartwig reaction are: the Palladium/Ligand System , the Base , the Solvent , and the Temperature .
Causality: The goal is to facilitate the catalytic cycle, primarily the oxidative addition of the Pd(0) catalyst to the C-Cl bond and the subsequent reductive elimination to form the C-N bond. Each component plays a critical role in stabilizing intermediates and accelerating these key steps.[4]
Troubleshooting Steps:
-
Re-evaluate the Catalyst System: Standard catalysts like Pd₂(dba)₃ with simple phosphine ligands may be ineffective. The electron-rich and sterically hindered nature of the 4-chloropyridoindole requires specialized, bulky, and electron-rich biarylphosphine ligands (e.g., those developed by Buchwald's group) or ferrocenyl ligands (e.g., Josiphos type).[5] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step.[5]
-
Scrutinize the Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required. However, the substrate may be sensitive to such strong bases. Weaker bases like K₂CO₃ or Cs₂CO₃ often lead to slow or incomplete reactions. Ensure the base is anhydrous and of high purity; old bottles of NaOtBu can contain significant amounts of NaOH/Na₂CO₃, which are poor bases in these systems and can poison the catalyst.
-
Optimize Solvent and Temperature: Aprotic, polar solvents like dioxane, toluene, or DME are standard. The solvent must be rigorously anhydrous and degassed, as oxygen can oxidize and deactivate the Pd(0) catalyst. If the reaction is sluggish at lower temperatures (e.g., 80 °C), a careful increase to 100-110 °C may be necessary, but monitor for thermal decomposition of starting materials or product.
| Parameter | Recommendation | Rationale & Key Considerations |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂, or pre-formed catalysts (e.g., RuPhos Pd G3) | Pre-catalysts offer better stability and reproducibility.[6] |
| Ligand | RuPhos, XPhos, SPhos, CyPF-tBu (Josiphos type) | Bulky, electron-rich ligands are essential for activating the C-Cl bond.[5][7] |
| Pd:Ligand Ratio | 1:1.1 to 1:2 | An excess of ligand can stabilize the catalyst but may slow the reaction. |
| Base | NaOtBu, KOtBu, LiHMDS, K₃PO₄ | Base strength must be matched to substrate pKa and stability. Ensure base is fresh and anhydrous. |
| Ammonia Source | Benzophenone imine, LiHMDS, or direct ammonia gas/solution | Direct use of ammonia is challenging due to its strong binding to palladium. Ammonia surrogates followed by hydrolysis are often more reliable.[3] |
| Solvent | Toluene, Dioxane, DME | Must be anhydrous (<10 ppm H₂O) and thoroughly degassed. |
| Temperature | 80 - 110 °C | Balance reaction rate against potential for decomposition. |
Q2: I am observing significant hydrodehalogenation, forming 9H-pyrido[2,3-b]indole as a major byproduct. How can I prevent this?
Hydrodehalogenation is a common side reaction where the chloro group is replaced by a hydrogen atom. This typically occurs when the catalytic cycle is interrupted.
Causality: This side reaction can be promoted by β-hydride elimination from alkoxide bases (especially with certain ligands) or by impurities (like water) that can protonate key organopalladium intermediates.
Troubleshooting Steps:
-
Use a Hindered Base: Switch from NaOtBu to a bulkier base like KOtBu or use a phosphate base like K₃PO₄. This can disfavor pathways leading to hydrodehalogenation.
-
Ensure Rigorously Anhydrous Conditions: Trace water is a primary culprit. Dry solvents over molecular sieves or by distillation from a suitable drying agent. Use freshly opened, high-purity bases.
-
Select an Appropriate Ligand: Some ligands are more prone to promoting this side reaction. Biaryl phosphine ligands are generally robust. If the problem persists, screening a different class of ligands is advisable.
Q3: The reaction stalls at ~50% conversion even after extended time. What is causing catalyst deactivation?
Catalyst deactivation is a frequent cause of incomplete conversion. The active Pd(0) species is sensitive and can be consumed by various pathways.
Causality: The primary causes are oxidation of Pd(0) to inactive Pd(II) by trace oxygen, poisoning of the catalyst by impurities in the starting materials (e.g., sulfur-containing compounds), or formation of off-cycle, inactive palladium complexes. The product amine itself can sometimes act as an inhibitory ligand, slowing the reaction as concentration builds.
Troubleshooting Steps:
-
Improve Inert Atmosphere Technique: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). Use freeze-pump-thaw cycles for degassing the solvent for the most sensitive reactions.
-
Purify Starting Materials: The 4-chloro-9H-pyrido[2,3-b]indole precursor may contain impurities from its synthesis. Recrystallization or column chromatography of the starting material can remove potential catalyst poisons.
-
Use a Pre-catalyst: Pre-formed palladium pre-catalysts are often more robust and resistant to deactivation than generating the active catalyst in situ from sources like Pd(OAc)₂.[6]
-
Increase Catalyst Loading: While not ideal for process chemistry, for bench-scale synthesis, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes be sufficient to drive the reaction to completion.
Caption: Troubleshooting workflow for low-yield amination reactions.
Q4: Can I use an Ullmann-type (copper-catalyzed) reaction instead? What are the trade-offs?
Yes, the Ullmann condensation (or Goldberg reaction for C-N coupling) is a viable alternative.[8]
Causality: The Ullmann reaction typically proceeds through a Cu(I)/Cu(III) catalytic cycle or involves organocopper intermediates.[9][10] It is one of the oldest cross-coupling reactions but has seen a resurgence with the development of effective ligands.
Trade-offs:
-
Advantages: Copper is significantly less expensive than palladium. In some cases, copper catalysis can be more tolerant of specific functional groups or less prone to certain side reactions like hydrodehalogenation.
-
Disadvantages: Traditional Ullmann conditions are often harsh, requiring very high temperatures (>150 °C) and stoichiometric amounts of copper.[8] Modern, ligand-accelerated protocols have lowered the temperature requirements, but they can still be higher than for palladium-catalyzed systems. Reaction times can also be longer.
Recommendation: While palladium catalysis is generally the first choice for this transformation due to milder conditions and higher turnover frequencies, a ligand-assisted Ullmann coupling is a valuable alternative to screen if palladium-based methods fail.
Optimized Protocol: Buchwald-Hartwig Amination with an Ammonia Surrogate
This protocol describes a general procedure for the amination of 4-chloro-9H-pyrido[2,3-b]indole using benzophenone imine as a more tractable ammonia surrogate, followed by acidic hydrolysis.
Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Organophosphine ligands and palladium catalysts are toxic. Alkoxide bases are corrosive and moisture-sensitive.
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 4-chloro-9H-pyrido[2,3-b]indole (1.0 equiv), RuPhos (0.04 equiv, 4 mol%), and RuPhos Pd G3 pre-catalyst (0.02 equiv, 2 mol%).
-
Add sodium tert-butoxide (1.4 equiv). Ensure the base is a fine, free-flowing powder.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
-
Addition of Reagents:
-
Under a positive pressure of argon, add anhydrous, degassed toluene (to make a ~0.1 M solution based on the starting halide).
-
Add benzophenone imine (1.2 equiv) via syringe.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot (quench with water, extract with EtOAc). The reaction is typically complete in 4-12 hours.
-
-
Workup and Hydrolysis:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by adding water. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium black.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Dissolve the crude residue in tetrahydrofuran (THF). Add 2 M aqueous HCl and stir at room temperature for 1-2 hours to hydrolyze the imine.
-
Basify the mixture with aqueous NaOH or NaHCO₃ until pH > 9.
-
-
Purification:
-
Extract the aqueous layer three times with ethyl acetate or a CH₂Cl₂/MeOH mixture.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford pure this compound.
-
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine. BenchChem.
- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
- Wikipedia. (2023).
- Chemistry LibreTexts. (2023).
- U.S. Patent No. 5,283,338. (1994). Process for the preparation of 2-chloropyridines.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Characterization of Substituted 9H-Pyrido[2,3-b]indoles. BenchChem.
- Various Authors. (2025). New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Chemistry – An Asian Journal, 20(14).
- Various Authors. (2015). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). Molecules, 20(5), 8662-8676.
- Various Authors. (2012). Synthesis of some new derivatives of N-phenyl-2-chloro-9H-pyrido[2,3-b]indole-3-ylmethanimines. Journal of Chemical and Pharmaceutical Research, 4(1), 485-490.
- ACS GCI Pharmaceutical Roundtable.
- Wikipedia. (2023).
- Albéniz, A. C. (2019). The Buchwald–Hartwig Amination After 25 Years.
- ChemicalBook. 2-AMINO-9H-PYRIDO[2,3-B]INDOLE synthesis.
- Various Authors. (2019). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Molecules, 24(17), 3123.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Various Authors. (2014). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules, 19(9), 13621-13635.
- Various Authors. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic & Biomolecular Chemistry, 11(44), 7624-7641.
- Slideshare. Ullmann reaction.
- Wikipedia. (2023). Ullmann reaction.
- ResearchGate.
- Organic Chemistry Portal. Ullmann Reaction.
- Various Authors. (2014). Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. Journal of Biological Chemistry, 289(35), 24438-24447.
- BenchChem Technical Support Team. (2025).
- Various Authors. (2025). New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Chemistry – An Asian Journal.
- Organic Chemistry Portal. Synthesis of indoles.
- Chem-Impex. 9H-Pyrido[3,4-b]indole.
- Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
- Tantillo, D. J., et al. (2012). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 77(17), 7192-7198.
- Various Authors. (2025). A simple one-pot synthesis of 2,4-diaryl- 9H-pyrido[2,3-b]indoles under solvent-free conditions. Journal of Heterocyclic Chemistry.
- Various Authors. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2993.
- Various Authors. (2014). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 4, 219-226.
- Various Authors. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(14), 5396.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann reaction | PPTX [slideshare.net]
- 10. Ullmann Reaction [organic-chemistry.org]
challenges in the functionalization of the α-carboline ring
The α-carboline scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and pharmaceutical agents.[1][2] Its unique electronic properties and rigid, planar structure make it an attractive core for drug design. However, the functionalization of the α-carboline ring presents a unique set of challenges for synthetic chemists. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental functionalization of this important heterocycle.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic approach to α-carboline functionalization.
Q1: What are the primary challenges in achieving regioselective functionalization of the α-carboline ring?
The α-carboline ring system possesses multiple C-H bonds with varying degrees of reactivity, making regioselectivity a significant hurdle. The pyridine and indole rings have distinct electronic properties, influencing the preferred sites of electrophilic and nucleophilic attack. Furthermore, transition metal-catalyzed C-H functionalization often suffers from a lack of predictability without the use of directing groups.[3] Achieving selectivity can be difficult, often requiring careful tuning of reaction conditions or the installation of directing groups, which may necessitate additional synthetic steps for their removal.[3]
Q2: How do I choose the appropriate protecting group for the indole nitrogen (N-9)?
Protecting the indole nitrogen is often crucial to prevent undesired side reactions and to modulate the electronic properties of the ring system. The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its subsequent removal.
| Protecting Group | Deprotection Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Acidic conditions (e.g., TFA) | Stable to many cross-coupling conditions but sensitive to strong acids. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Basic conditions (e.g., piperidine) | Useful for orthogonal protection strategies when acid-sensitive groups are present.[4][5] |
| Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to a wide range of conditions but may not be compatible with reducible functional groups. |
| Tosyl (Ts) | Strong reducing agents or harsh basic conditions | Very stable, often used when robust protection is required. |
An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is highly advantageous in multi-step syntheses.[5][6]
Q3: What are the most common methods for introducing functional groups onto the α-carboline core?
Transition metal-catalyzed cross-coupling reactions are the most prevalent methods for α-carboline functionalization. These include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, typically coupling a halo-α-carboline with a boronic acid or ester.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, coupling a halo-α-carboline with an amine.[7]
-
Sonogashira Coupling: For the formation of C-C triple bonds, coupling a halo-α-carboline with a terminal alkyne.
-
Direct C-H Functionalization: An increasingly popular method that avoids the pre-functionalization of the α-carboline with a halogen. However, controlling regioselectivity can be challenging.[3][8]
Metal-free annulation strategies have also been developed to construct the α-carboline skeleton with pre-installed functional groups.[9]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for common experimental problems encountered during the functionalization of the α-carboline ring.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools but can be sensitive to various factors, especially when working with nitrogen-containing heterocycles like α-carboline.
Potential Causes & Solutions:
-
Catalyst Inactivity/Decomposition:
-
Diagnosis: The reaction mixture turns black, indicating the formation of palladium black.
-
Solution:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-rich α-carbolines, bulky, electron-rich ligands can promote oxidative addition. For challenging couplings, consider screening a variety of ligands.
-
-
-
Poor Substrate Reactivity:
-
Diagnosis: Starting materials remain largely unreacted.
-
Solution:
-
Halide Reactivity (for Suzuki & Buchwald-Hartwig): The reactivity order is generally I > Br > Cl. If using an aryl chloride, a more active catalyst system and higher temperatures may be required.[10] Consider converting the chloride to a bromide or iodide if feasible.
-
Boronic Acid/Ester Quality (for Suzuki): Boronic acids can degrade upon storage. Use freshly purchased or recrystallized boronic acids. Alternatively, consider using more stable boronic esters (e.g., pinacol esters).
-
-
-
Catalyst Poisoning:
-
Diagnosis: The reaction starts but stalls before completion.
-
Solution: The nitrogen atoms in the α-carboline ring can coordinate to the palladium center, inhibiting catalysis.[11][12] Using a higher catalyst loading or a ligand that binds more strongly to palladium can sometimes mitigate this issue. In some cases, N-protection of the indole is necessary.
-
Potential Causes & Solutions:
-
Homocoupling of Boronic Acid (Suzuki):
-
Diagnosis: A significant amount of the boronic acid dimer is observed.
-
Solution:
-
Optimize Base and Solvent: The choice of base and solvent can influence the rate of homocoupling. Screening different combinations (e.g., K₂CO₃ in dioxane/water, K₃PO₄ in toluene) can be beneficial.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can promote homocoupling.
-
-
-
Protodeboronation (Suzuki) or Dehalogenation:
-
Diagnosis: The boronic acid is converted back to the corresponding arene, or the halo-α-carboline is reduced.
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry, as water can facilitate these side reactions.
-
Base Choice: A weaker base may sometimes reduce the extent of these side reactions.
-
-
-
Hydrodehalogenation (Buchwald-Hartwig):
-
Diagnosis: The starting halo-α-carboline is converted to the parent α-carboline.
-
Solution: This can be a competing pathway, especially with certain ligands and bases. Screening different catalyst/ligand/base combinations is often necessary.
-
Caption: Troubleshooting workflow for a low-yield Suzuki coupling reaction.
Troubleshooting Regioselective C-H Functionalization
Direct C-H functionalization is a highly desirable, atom-economical method, but achieving regioselectivity on the α-carboline ring is a significant challenge.
Potential Causes & Solutions:
-
Inherent Reactivity of the α-Carboline Ring:
-
Diagnosis: Functionalization occurs at multiple positions or at a thermodynamically favored but synthetically undesirable position.
-
Solution:
-
Use of a Directing Group: The most reliable way to control regioselectivity is to install a directing group that positions the catalyst at a specific C-H bond.[3] Common directing groups for nitrogen heterocycles include picolinamides and other bidentate chelating groups.
-
Steric Hindrance: Introducing a bulky substituent can block a more reactive site, thereby directing functionalization to a less hindered position.
-
Solvent Effects: The solvent can influence the regioselectivity by altering the conformation of the substrate or the catalyst. Screening different solvents is recommended.
-
-
-
Catalyst and Ligand Effects:
-
Diagnosis: Different catalyst/ligand combinations lead to different product ratios.
-
Solution: The steric and electronic properties of the ligand can have a profound impact on regioselectivity. A systematic screening of ligands is often necessary to find the optimal conditions for the desired regioisomer.
-
Caption: Strategic workflow for achieving regioselective C-H functionalization.
Part 3: Experimental Protocols
The following are generalized protocols that should be optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-α-carboline
-
To an oven-dried reaction vessel, add the halo-α-carboline (1.0 equiv.), boronic acid or ester (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halo-α-carboline
-
To an oven-dried reaction vessel, add the halo-α-carboline (1.0 equiv.), the amine (1.2 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.), the ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - NIH. Available at: [Link]
-
Optimization of Reaction Conditions a | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. Available at: [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. Available at: [Link]
-
Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - PMC. Available at: [Link]
-
Optimization of reaction conditions a | Download Table - ResearchGate. Available at: [Link]
-
Ru(II)-Catalyzed Regioselective Hydroxymethylation of β-Carbolines and Isoquinolines via C–H Functionalization: Probing the Mechanism by Online ESI-MS/MS Screening | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Optimization of the reaction conditionsa | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Protective Groups - Organic Chemistry Portal. Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]
-
Synthesis of α- and β-Carbolines by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - ChemRxiv. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Protecting group - Wikipedia. Available at: [Link]
-
Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities - PubMed Central. Available at: [Link]
-
(PDF) Synthesis of α- and β-Carbolines by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - ResearchGate. Available at: [Link]
-
(PDF) Synthesis of α‐ and β‐Carbolines by a Metalation/Negishi Cross‐Coupling/SNAr Reaction Sequence - ResearchGate. Available at: [Link]
-
Metal-Free and Regioselective Synthesis of Functionalized α-Carbolines via [3 + 3] Annulation of Morita–Baylis–Hillman Acetates of Nitroalkenes with Iminoindolines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
γ-Carboline synthesis enabled by Rh(iii)-catalysed regioselective C-H annulation. Available at: [Link]
-
Integrated cross-coupling strategy for an α-carboline-based Aurora B kinase inhibitor - PubMed. Available at: [Link]
-
Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities - Frontiers. Available at: [Link]
-
26.01 Introduction to Protecting Groups - YouTube. Available at: [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]
-
Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid - PubMed. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry - Xingwei Li. Available at: [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. Available at: [Link]
-
Synthesis of γ-Carboline Derivatives via the Rh(III)-Catalyzed Regioselective C-H Activation/[4+2] Annulation Cascade - PubMed. Available at: [Link]
-
Synthesis of α‐ and β‐Carbolines by a Metalation/Negishi Cross‐Coupling/SNAr Reaction Sequence - LJMU Research Online. Available at: [Link]
-
Late-Stage C–H Functionalization of Azines - PMC - PubMed Central. Available at: [Link]
-
Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors - Macmillan Group. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]
-
Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities [frontiersin.org]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Groups [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 9H-Pyrido[2,3-b]indole Synthesis
Welcome to the technical support center for the synthesis of 9H-pyrido[2,3-b]indole, also known as α-carboline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you to diagnose issues in your experimental workflow, optimize your reaction conditions, and achieve higher yields and purity.
Introduction to 9H-pyrido[2,3-b]indole Synthesis
The 9H-pyrido[2,3-b]indole (α-carboline) core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The synthesis of this scaffold can be approached through several key methodologies, each with its own set of advantages and potential pitfalls. The most common strategies include the Graebe-Ullmann reaction, the Pictet-Spengler reaction, and modern palladium-catalyzed cross-coupling reactions. This guide will address specific issues that may arise within each of these synthetic routes.
Troubleshooting Guide & FAQs
Section 1: The Graebe-Ullmann Synthesis
The Graebe-Ullmann reaction is a classic method for synthesizing carbazoles and carbolines through the thermal decomposition of 1-aryl-1H-v-triazolo[4,5-b]pyridines.[2] While effective, this high-temperature reaction can be prone to issues such as low yields and byproduct formation.
Q1: My Graebe-Ullmann reaction is resulting in a low yield of the desired 9H-pyrido[2,3-b]indole. What are the likely causes and how can I improve it?
A1: Low yields in the Graebe-Ullmann synthesis are a common challenge and can often be attributed to several factors:
-
Incomplete Cyclization: The primary cause of low yields is often incomplete thermal decomposition of the triazole intermediate. This can be due to insufficient reaction temperature or duration.
-
Side Reactions: At the high temperatures required, a number of side reactions can occur, including the formation of aminopyridine byproducts and tar.[3]
-
Tar Formation: Polymerization and decomposition of starting materials and intermediates at high temperatures can lead to the formation of intractable tar, which not only reduces the yield but also complicates purification.[4][5][6][7][8]
Troubleshooting Workflow for Low Yield in Graebe-Ullmann Synthesis:
Step-by-Step Optimization Protocol:
-
Systematic Temperature Optimization: The reaction temperature is the most critical parameter. A systematic approach to optimization is recommended.
-
Initial Temperature: Start with the literature-reported temperature for a similar substrate. If none is available, a good starting point is often in the range of 250-300 °C.
-
Incremental Increases: If the reaction is sluggish or incomplete (as determined by TLC or LC-MS analysis of aliquots), increase the temperature in 10-20 °C increments.
-
Monitoring for Decomposition: Be vigilant for signs of decomposition, such as excessive darkening of the reaction mixture or the formation of insoluble material. If decomposition is observed, the optimal temperature has likely been exceeded.
-
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the disappearance of the starting triazole by TLC or LC-MS.
-
High-Boiling Solvents: The use of a high-boiling solvent such as paraffin or polyphosphoric acid (PPA) can help to ensure a consistent and evenly distributed reaction temperature.[3] PPA can also act as a catalyst in some cases.
-
Purification Strategy: Tar and other byproducts can co-elute with the desired product. Consider alternative purification methods such as recrystallization or sublimation if column chromatography is not effective.
Table 1: Temperature Optimization for Graebe-Ullmann Synthesis
| Temperature Range | Observation | Recommendation |
| < 250 °C | Incomplete reaction, starting material remains. | Gradually increase temperature. |
| 250-350 °C | Optimal range for many substrates. | Fine-tune within this range for best results. |
| > 350 °C | Increased tar formation, potential decomposition of product. | Reduce temperature. |
Section 2: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, which can then be oxidized to the aromatic α-carboline. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[9][10][11]
Q2: My Pictet-Spengler reaction is not proceeding to completion, or I am observing significant side product formation. How can I optimize the reaction conditions?
A2: The success of the Pictet-Spengler reaction is highly dependent on the acid catalyst and the reaction conditions.
-
Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. The formation of this electrophilic species is acid-catalyzed. If the acidity is too low, the reaction will be slow or may not proceed at all.
-
Substrate Reactivity: The nucleophilicity of the indole ring and the electrophilicity of the aldehyde or ketone will influence the reaction rate. Electron-donating groups on the indole and electron-withdrawing groups on the carbonyl component will generally accelerate the reaction.
-
Side Reactions: Potential side reactions include the formation of N-acylated tryptamines if an acylating agent is used to generate the iminium ion in situ, and polymerization of the starting materials under harsh acidic conditions.
Influence of Acid Catalyst on Pictet-Spengler Reaction:
Step-by-Step Optimization Protocol:
-
Choice of Acid Catalyst: The choice of acid is critical.
-
Brønsted Acids: Trifluoroacetic acid (TFA) is a commonly used and effective catalyst. Other options include hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[11]
-
Lewis Acids: In some cases, Lewis acids such as ytterbium triflate can be effective, particularly for promoting the initial imine formation.[12]
-
Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can act as both a solvent and a catalyst, promoting the reaction under mild conditions.[13]
-
-
Acid Concentration: The concentration of the acid can have a significant impact. Too little acid will result in a slow reaction, while too much can lead to decomposition. A typical starting point is 10-20 mol% of the acid, which can be increased or decreased as needed.
-
Solvent: The choice of solvent can influence the solubility of the starting materials and the stability of the iminium ion intermediate. Dichloromethane, toluene, and fluorinated alcohols are common choices.
-
Temperature: The reaction is often run at room temperature or with gentle heating. If the reaction is slow, increasing the temperature may be beneficial, but this should be done with caution to avoid side reactions.
Section 3: Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)
Modern synthetic approaches to 9H-pyrido[2,3-b]indole often employ palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form a key aniline intermediate that can then be cyclized.[14][15]
Q3: I am having trouble with the palladium-catalyzed N-arylation step in my synthesis. The reaction is either not working or giving a low yield. What are the key parameters to consider for troubleshooting?
A3: The Buchwald-Hartwig amination is a powerful reaction, but its success is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
-
Catalyst and Ligand: The choice of the palladium precursor and the phosphine ligand is paramount. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Different ligands have different steric and electronic properties, making them suitable for different substrates.
-
Base: A base is required to deprotonate the amine and facilitate the reductive elimination step. The strength and solubility of the base are important considerations.
-
Solvent: The solvent must be able to dissolve the reactants and be compatible with the catalytic system.
-
Inhibition: Imidazole-containing compounds, such as the product itself, can sometimes inhibit the catalyst.[16]
Table 2: Key Parameters for Optimizing Buchwald-Hartwig Amination
| Parameter | Common Choices | Troubleshooting Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is often preferred as a Pd(0) source.[14] |
| Ligand | XPhos, SPhos, RuPhos, BINAP | The choice of ligand is substrate-dependent. Bulky, electron-rich ligands are often effective. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions. |
| Solvent | Toluene, Dioxane, THF | The solvent should be anhydrous and deoxygenated. |
Troubleshooting Protocol for Palladium-Catalyzed N-Arylation:
-
Catalyst Pre-activation: In some cases, pre-activating the catalyst by heating the palladium precursor and the ligand together in the solvent before adding the other reactants can improve the reaction efficiency, especially when dealing with potentially inhibitory substrates or products.[16]
-
Ligand Screening: If the initial choice of ligand is not effective, a screening of different ligands is often necessary. Commercially available ligand screening kits can be a valuable tool.
-
Base Screening: The choice of base can have a dramatic effect on the reaction outcome. If one base is not working, try others from the list above.
-
Solvent and Temperature: Ensure the solvent is anhydrous and thoroughly deoxygenated. The reaction temperature may also need to be optimized.
Section 4: Purification of 9H-pyrido[2,3-b]indole
Q4: I have successfully synthesized my 9H-pyrido[2,3-b]indole derivative, but I am struggling with its purification. What are the best methods to obtain a pure product?
A4: The purification of 9H-pyrido[2,3-b]indole and its derivatives can be challenging due to their often-polar nature and potential for strong adsorption to silica gel.
-
Column Chromatography: While often the first choice, it can be problematic. Tailing of the product on the column is a common issue. Using a more polar eluent system or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can sometimes help.
-
Crystallization: Recrystallization is an excellent method for purifying solid products and can often provide material of very high purity.[17][18][19][20][21][22][23]
-
Sublimation: For compounds that are thermally stable, sublimation can be a very effective purification technique.
Recrystallization Solvent Selection:
The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[17]
Table 3: Common Solvents for Recrystallization of Indole Derivatives
| Solvent/Solvent System | Comments |
| Ethanol/Methanol | Good general-purpose solvents for moderately polar compounds. |
| Toluene | Can be effective for less polar derivatives. |
| Ethyl Acetate/Hexanes | A common solvent pair for adjusting polarity. |
| Methanol/Water | Useful for more polar compounds.[18] |
General Recrystallization Protocol:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (2014).
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. [Link]
-
Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. PMC - NIH. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH. [Link]
-
Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines: An Optimized Michael Addition and Computational Study on the Aza-Anellation Step. MDPI. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
The Graebe–Ullmann Carbazole‐Carboline Synthesis | Request PDF. ResearchGate. [Link]
-
Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. ResearchGate. [Link]
-
Synthesis of α‐carboline through the modified Graebe‐Ullmann reaction. ResearchGate. [Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. [Link]
-
Palladium-catalyzed Synthesis of N-arylated Carbazoles Using Anilines and Cyclic Diaryliodonium Salts. PubMed. [Link]
-
Crystallization purification of indole. ResearchGate. [Link]
-
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH. [Link]
-
Crystallization and Purification. ResearchGate. [Link]
-
[Graebe-Ullmann method in the synthesis of carbolines. II. Synthesis of 2,4-dimethyl-alpha-carboline derivatives]. PubMed. [Link]
-
Synthesis of 4-nitro-γ-carbolines by Graebe–Ullmann reaction. ResearchGate. [Link]
-
[Carboline synthesis by the Graebe-Ullmann method. V. Synthesis and transformations of gamma-carboline N-oxide]. PubMed. [Link]
-
Tar formation in pyrolysis and gasification. ResearchGate. [Link]
-
Need help with N-Arylation reaction : r/OrganicChemistry. Reddit. [Link]
- Effect of process conditions on tar formation
- Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis.
-
Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. PMC. [Link]
-
Tar formation in pyrolysis and gasification. Semantic Scholar. [Link]
-
Synthesis of α‐ and β‐Carbolines by a Metalation/Negishi Cross‐Coupling/SNAr Reaction Sequence. LJMU Research Online. [Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC - NIH. [Link]
-
Purification and crystallization of benzoylformate decarboxylase. PubMed - NIH. [Link]
-
Recent Advances in the Synthesis of β-Carboline Alkaloids. PMC - NIH. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
-
Evolution of Aromatic Tar Composition in Relation to Methane and Ethylene from Biomass Pyrolysis-Gasification | Request PDF. ResearchGate. [Link]
- Effect of process conditions on tar formation
-
New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. ResearchGate. [Link]
- US6150364A - Purification and crystallization of riboflavin.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cris.vtt.fi [cris.vtt.fi]
- 6. [PDF] Tar formation in pyrolysis and gasification | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. reddit.com [reddit.com]
- 16. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. researchgate.net [researchgate.net]
- 19. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Purification and crystallization of benzoylformate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. US6150364A - Purification and crystallization of riboflavin - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 9H-pyrido[2,3-b]indol-4-amine and Related Amino-α-Carbolines
Welcome to the technical support guide for 9H-pyrido[2,3-b]indol-4-amine and its related isomers. This class of compounds, known as amino-pyridoindoles or amino-carbolines, serves as a vital scaffold in medicinal chemistry and drug discovery, particularly in the development of novel therapeutics for cancer and neurological disorders.[1] However, their planar, heterocyclic structure and high crystalline lattice energy frequently lead to poor aqueous solubility, a significant hurdle in experimental and preclinical development.[2]
This guide provides a structured, in-depth approach to understanding and systematically overcoming these solubility challenges. We will move from fundamental principles to advanced troubleshooting, ensuring you can prepare stable, usable solutions for your research needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face.
Q1: What are the baseline solubility characteristics of this compound?
Based on data from close structural analogs like 2-amino-9H-pyrido[2,3-b]indole (AαC), the compound is expected to be a crystalline or powder-like solid. It demonstrates good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[3] Conversely, it is sparingly soluble or practically insoluble in neutral aqueous solutions like water or phosphate-buffered saline (PBS).[4]
Q2: Why does my compound dissolve in DMSO but immediately precipitate when diluted into my aqueous buffer (e.g., cell culture media)?
This is the most common solubility issue and is caused by a loss of the co-solvent effect. Your compound is not truly soluble in the final aqueous medium; it is only soluble in the highly concentrated DMSO stock. When you dilute this stock into the buffer, the final DMSO concentration plummets (e.g., from 100% to <1%), falling below the threshold required to keep the compound in solution. The compound then crashes out of the supersaturated aqueous environment.
Q3: Can I use heat or sonication to improve solubility?
Yes, both methods can be effective for initial dissolution.
-
Heating: Gently warming the solvent can increase the rate and extent of dissolution by providing the energy needed to overcome the crystal lattice forces. However, exercise caution, as prolonged exposure to heat can degrade thermally sensitive compounds. Always perform a stability check (e.g., via HPLC or LC-MS) if you use heat.
-
Sonication: Using an ultrasonic bath agitates the solution at a microscopic level, breaking up solute aggregates and increasing the interaction between the compound and the solvent. This is a very effective and generally safer alternative to heating for enhancing the rate of dissolution.
Q4: My compound seems to dissolve, but the solution is hazy. What does this mean?
A hazy or cloudy solution indicates that the compound is not fully dissolved. You are likely observing a fine suspension of undissolved microscopic particles. This is not a true solution and is unsuitable for most biological assays, as the effective concentration is unknown and the particles can cause artifacts. You must achieve a clear, homogenous solution.
Section 2: Troubleshooting Guide: From Problem to Solution
This guide provides a logical workflow for diagnosing and solving persistent solubility issues.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting solubility issues.
Problem 1: Compound fails to dissolve even in a primary organic solvent (e.g., ethanol).
-
Root Cause: The solvent's polarity and hydrogen bonding capacity are insufficient to overcome the compound's strong intermolecular forces.
-
Solution: Switch to a more powerful polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for initial solubility screening of heterocyclic compounds due to its strong dissolving power. Dimethylformamide (DMF) is also an excellent alternative.[4][5]
Problem 2: Precipitate forms upon dilution, even with a small amount of co-solvent.
-
Root Cause: The compound has extremely low intrinsic aqueous solubility, and the final co-solvent concentration is too low to be effective.
-
Solution A (Increase Co-solvent): Incrementally increase the final concentration of the co-solvent in your assay. For example, test final concentrations of 0.5%, 1.0%, and even 2.0% DMSO. Crucially, you must run a vehicle control with the same co-solvent concentration to ensure it does not affect your experimental results , as organic solvents can have physiological effects.[4]
-
Solution B (pH Modification): This is the preferred method for ionizable compounds like amines.[6][7] By lowering the pH, you protonate the basic amine group, forming a positively charged salt (e.g., a hydrochloride salt). This ionized form is significantly more water-soluble. See Protocol 2 for a detailed methodology.
Problem 3: The prepared stock solution is unstable and crystallizes upon storage.
-
Root Cause: The solution is supersaturated, or solubility is highly dependent on temperature. Storing a stock prepared at room temperature in a -20°C freezer can cause the compound to crash out.
-
Solution:
-
Prepare the stock fresh before each experiment.
-
Store the stock solution at room temperature or 4°C if stability data permits.
-
If a high concentration is required, consider preparing it in 100% DMSO and storing it in small, desiccated aliquots at -20°C. Thaw completely and vortex thoroughly before use. For aqueous solutions, it is not recommended to store them for more than one day.[4]
-
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Stock Solution with an Organic Co-Solvent (DMSO)
-
Weigh Compound: Accurately weigh a precise amount of this compound (e.g., 1.83 mg) into a sterile microcentrifuge tube or glass vial.
-
Add Solvent: To prepare a 10 mM stock solution (MW: 183.21 g/mol ), add 1.0 mL of high-purity, anhydrous DMSO.
-
Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If particles remain, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear. Gentle warming (<40°C) can be used as a final step if necessary.
-
Serial Dilution: Perform serial dilutions of this stock solution into your final aqueous buffer or media immediately before use. Always add the DMSO stock to the buffer (not the other way around) while vortexing to ensure rapid mixing and minimize localized high concentrations that can cause precipitation.
Protocol 2: Enhancing Aqueous Solubility via pH Modification
This protocol creates a more soluble salt form of the compound.
-
Weigh Compound: Accurately weigh the compound into a sterile vial.
-
Prepare Acidic Solvent: Use a solvent such as 10 mM hydrochloric acid (HCl) in sterile water or a 1:1 mixture of ethanol and 10 mM HCl.
-
Dissolve Compound: Add the acidic solvent to the compound to achieve the desired molar concentration (e.g., 1 mM or 10 mM). Vortex and sonicate as described in Protocol 1 until a clear solution is obtained. The compound is now primarily in its protonated, more soluble hydrochloride salt form.
-
Dilute and Buffer: Dilute this acidic stock into your final, well-buffered physiological solution (e.g., HEPES or MOPS-buffered saline). The buffer in the final medium should be strong enough to neutralize the small amount of acid added and bring the final pH to the desired physiological range (e.g., 7.4). Always verify the final pH of your working solution.
Mechanism of pH-Based Solubilization
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmtech.com [pharmtech.com]
- 3. 2-Amino-9H-pyrido(2,3-b)indole | C11H9N3 | CID 62805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. longdom.org [longdom.org]
- 7. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
Technical Support Center: Purification of 9H-pyrido[2,3-b]indole Derivatives
Welcome to the technical support center for the purification of 9H-pyrido[2,3-b]indole derivatives, also known as α-carbolines. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. The methodologies and troubleshooting advice presented here are grounded in established chemical principles and field-proven experience to ensure the integrity and success of your experimental work.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of α-carboline derivatives. The question-and-answer format is intended to help you quickly identify and resolve experimental roadblocks.
Column Chromatography Issues
Question 1: My α-carboline derivative is streaking on the silica gel column and I'm getting poor separation. What's causing this and how can I fix it?
Answer:
Streaking on a silica gel column is a common issue when purifying nitrogen-containing heterocyclic compounds like α-carbolines. This is often due to the interaction of the basic nitrogen atoms in the pyrido[2,3-b]indole ring system with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to irreversible adsorption and tailing of the compound's band, resulting in poor separation.
Causality and Solution:
To mitigate this, you can add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) is a common choice. The triethylamine will preferentially interact with the acidic sites on the silica gel, effectively "masking" them from your α-carboline derivative. This allows your compound to travel through the column more uniformly, resulting in sharper bands and better separation.
Step-by-Step Protocol:
-
Prepare your eluent: Start with your optimized solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Add the modifier: To this eluent, add 0.1-1% (v/v) of triethylamine.
-
Equilibrate the column: Before loading your sample, flush the column with at least 3-5 column volumes of the modified eluent. This ensures that the stationary phase is fully conditioned.[1][2]
-
Load and elute: Proceed with your column chromatography as usual.
Pro-Tip: Always perform a thin-layer chromatography (TLC) analysis with the modified eluent first to confirm that the addition of triethylamine improves the separation and doesn't negatively affect the retention factor (Rf) of your compound of interest.
Question 2: I'm trying to separate two very similar α-carboline derivatives with close Rf values. What strategies can I employ for better resolution?
Answer:
Separating structurally similar compounds is a classic chromatographic challenge. For α-carboline derivatives, which may differ by only a single substituent, enhancing the selectivity of your chromatographic system is key.
Strategies for Improved Resolution:
-
Solvent System Optimization: Instead of a simple binary system like hexane/ethyl acetate, try a ternary system. Adding a small amount of a third solvent, such as dichloromethane or methanol, can alter the polarity and selectivity of the mobile phase.
-
Gradient Elution: If you are using flash chromatography, a gradient elution—where the polarity of the mobile phase is gradually increased over time—can be highly effective. This will help to sharpen the bands of later-eluting compounds.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina can be a good alternative for basic compounds.[2] For more challenging separations, reversed-phase chromatography (e.g., C18-functionalized silica) may offer a different selectivity profile.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations or when high purity is essential, preparative HPLC is the method of choice.[3][4] Both normal-phase and reversed-phase columns can be used, and the higher efficiency of HPLC columns provides significantly better resolution than traditional column chromatography.
Recrystallization Challenges
Question 3: My α-carboline derivative won't crystallize, or it "oils out" of solution. What should I do?
Answer:
"Oiling out" or failure to crystallize is a common problem in recrystallization and usually indicates that the compound is either too soluble in the chosen solvent, the solution is supersaturated, or impurities are inhibiting crystal formation.
Troubleshooting Steps:
-
Solvent Selection is Critical: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] You may need to screen several solvents or solvent pairs. For α-carbolines, common solvents for recrystallization include ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexane.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.
-
Cooling: Slow cooling is crucial for the formation of large, pure crystals. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath or refrigerator.
-
-
Address "Oiling Out": If your compound oils out, it means the solution has become supersaturated before crystallization could begin.
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly.
-
Question 4: After recrystallization, my α-carboline derivative is still impure. How can I improve the purity?
Answer:
If a single recrystallization does not yield a product of sufficient purity, there are several techniques you can employ.
Advanced Purification Strategies:
-
Multiple Recrystallizations: Sometimes, a second or even third recrystallization is necessary to remove stubborn impurities.
-
Activated Charcoal Treatment: If your product is colored due to high molecular weight, colored impurities, you can use activated charcoal.
-
Dissolve the crude product in the hot recrystallization solvent.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize.
-
-
Combined Techniques: For very impure samples, it is often best to first use column chromatography to remove the bulk of the impurities and then perform a final recrystallization to obtain a highly pure product.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for a newly synthesized 9H-pyrido[2,3-b]indole derivative?
A1: For a newly synthesized α-carboline, flash column chromatography on silica gel is typically the most effective initial purification method.[1][2] It allows for the separation of the desired product from unreacted starting materials, reagents, and most byproducts. Following chromatography, a recrystallization step can be performed to achieve high purity.
Q2: How do I choose the right solvent system for column chromatography of my α-carboline?
A2: The ideal solvent system is typically determined empirically using thin-layer chromatography (TLC). A good starting point for many α-carboline derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The goal is to find a solvent ratio that gives your desired compound an Rf value between 0.2 and 0.4 on the TLC plate. This generally provides good separation on a column.
Q3: Are there any specific safety precautions I should take when purifying α-carboline derivatives?
A3: Yes. Many α-carboline derivatives, such as harmine and norharmane, are biologically active.[6] They can act as monoamine oxidase inhibitors (MAOIs) or have other pharmacological effects. Therefore, it is essential to handle these compounds with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All purification procedures should be carried out in a well-ventilated fume hood.
Q4: My α-carboline derivative is fluorescent. Does this affect purification?
A4: The fluorescence of many α-carbolines can be a useful tool during purification.[7] You can often visualize the compound on a TLC plate or in fractions collected from a column using a UV lamp. This can help you to quickly identify the fractions containing your product. However, be aware that some α-carbolines may be sensitive to light and could potentially degrade upon prolonged exposure to UV radiation.
Q5: Can I use preparative HPLC for large-scale purification of α-carboline derivatives?
A5: Yes, preparative HPLC is a scalable technique that can be used for the purification of multi-gram quantities of α-carboline derivatives.[4][8] The main considerations for scaling up are the column size, flow rate, and the amount of sample that can be loaded onto the column without compromising resolution. Method development is typically performed on an analytical scale first and then transferred to a preparative system.
Part 3: Data Presentation and Protocols
Table 1: Common Solvent Systems for Chromatography of α-Carbolines
| Derivative Type | Stationary Phase | Common Eluent System | Modifier (if needed) |
| Non-polar α-carbolines | Silica Gel | Hexane/Ethyl Acetate (gradient) | 0.1-1% Triethylamine |
| Polar α-carbolines | Silica Gel | Dichloromethane/Methanol (gradient) | 0.1-1% Triethylamine |
| Highly Polar/Ionic | Reversed-Phase (C18) | Water/Acetonitrile with 0.1% Formic Acid or TFA | N/A |
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the top of the silica bed is flat. A layer of sand can be added to protect the surface.[1][2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the compound has low solubility, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.
-
Elution: Start with the low-polarity eluent and gradually increase the polarity according to the desired elution profile (isocratic or gradient).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair based on solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the cold solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Part 4: Visualization of Workflows
Purification Workflow Diagram
Caption: General purification workflow for 9H-pyrido[2,3-b]indole derivatives.
Troubleshooting Logic Diagram for Column Chromatography
Caption: Decision-making process for troubleshooting column chromatography issues.
References
-
Wang, X., Geng, Y., Wang, D., Shi, X., & Liu, J. (2008). Separation and purification of harmine and harmaline from Peganum harmala using pH-zone-refining counter-current chromatography. Journal of Separation Science, 31(20), 3543-3547. [Link]
-
Elgubbi, H., Haith, G. S. G., & Balto, M. (n.d.). Harmine Isolation and Purification by a New Design of Silica Gel Column Chromatography. Semantic Scholar. [Link]
-
SIELC Technologies. (n.d.). Separation of alpha-Carboline on Newcrom R1 HPLC column. [Link]
-
MDPI. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 28(17), 6242. [Link]
-
Wikipedia. (n.d.). Column chromatography. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Jordi Labs. (n.d.). Preparative HPLC Analytical Techniques. [Link]
-
Valieva, M. I., Kudryashova, E. A., Potapova, S. S., Sayfutdinova, Y. M., Shtaitz, Y. K., Moshkina, T. N., Taniya, O. S., Rybakova, A. V., Kopchuk, D. S., & Novikov, A. S. (2025). New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Chemistry An Asian Journal. [Link]
-
RJPT. (2018). Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. Research Journal of Pharmacy and Technology, 11(7), 2933-2938. [Link]
Sources
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Separation of alpha-Carboline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. jordilabs.com [jordilabs.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: Troubleshooting Fluorescence Quenching of 9H-Pyrido[2,3-b]indole Probes
Welcome to the technical support center for our 9H-pyrido[2,3-b]indole fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to fluorescence quenching during their experiments. Here, we provide in-depth, evidence-based solutions in a question-and-answer format to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My 9H-pyrido[2,3-b]indole probe's fluorescence signal is significantly weaker than expected. What are the primary causes?
A diminished fluorescence signal, often referred to as quenching, can arise from a variety of factors, ranging from the experimental setup to the inherent photophysical properties of the probe. The primary culprits can be broadly categorized as environmental effects, concentration-related issues, and the presence of quenching agents. A systematic approach to troubleshooting is crucial for identifying the root cause.
Here is a logical workflow to diagnose the potential source of fluorescence quenching:
Caption: A step-by-step diagnostic workflow for troubleshooting weak fluorescence signals.
Q1: Could my experimental solution's pH be quenching the fluorescence of my 9H-pyrido[2,3-b]indole probe?
A1: Absolutely. 9H-pyrido[2,3-b]indole derivatives are known to be sensitive to pH changes in their microenvironment. The protonation state of the nitrogen atoms within the indole and pyridine rings can significantly alter the electronic structure of the molecule, thereby affecting its fluorescence properties.
Causality: The fluorescence of these probes can be modulated by pH in several ways, including "turn-off" responses, where protonation leads to quenching, or more complex "turn-off-on" behaviors. For instance, a specific 9H-pyrido[2,3-b]indole derivative, probe 4b , has been shown to have an acid dissociation constant (pKa) of 5.5.[1][2][3] This means that around this pH, a significant portion of the probe molecules will be protonated, which can lead to a change in fluorescence. Depending on the specific derivative, this can result in either an enhancement or a quenching of the fluorescence signal. For some derivatives, a "turn-off" acidochromic response is observed upon titration with an acid like trifluoroacetic acid (TFA).[1][2][3]
Troubleshooting Protocol:
-
Measure the pH of your experimental buffer. Ensure it is within the optimal range for your specific probe. If the optimal pH is unknown, consult the manufacturer's technical data sheet or relevant literature.
-
Perform a pH titration experiment. Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 9).
-
Measure the fluorescence intensity of your probe in each buffer at a constant concentration.
-
Plot fluorescence intensity versus pH. This will reveal the pH profile of your probe and help you identify the optimal pH range for your experiments.
| 9H-Pyrido[2,3-b]indole Derivative | pKa | Response to Acidification | Reference |
| Probe 4b | 5.5 | "Turn-off-on" | [1][2][3] |
| Probe 4d | - | "Turn-off" | [1][2][3] |
| Probe 8a | - | "Turn-off" | [1][2][3] |
Q2: I've noticed the fluorescence intensity of my probe changes when I use different solvents. Why is this happening and how can I control for it?
A2: This phenomenon is known as solvatochromism, and it is a common characteristic of many fluorophores, including 9H-pyrido[2,3-b]indole derivatives. The polarity of the solvent can influence the energy levels of the ground and excited states of the probe, leading to shifts in the absorption and emission spectra, as well as changes in the fluorescence quantum yield.
Causality: Many 9H-pyrido[2,3-b]indole probes exhibit a positive solvatochromic effect, meaning their fluorescence quantum yield increases with increasing solvent polarity.[1][2] This is often due to the formation of a planarized intramolecular charge-transfer (PLICT) state in the excited state, which is stabilized by polar solvents. The change in dipole moment between the ground and excited states is a key factor in this phenomenon.[4][5]
Troubleshooting and Best Practices:
-
Maintain Consistent Solvent Polarity: For a series of experiments, it is crucial to use the same solvent or a buffer system with a consistent composition to ensure that any observed changes in fluorescence are due to the experimental variable being tested, not fluctuations in solvent polarity.
-
Solvent Selection: If you have the flexibility to choose your solvent, consider that for certain 9H-pyrido[2,3-b]indole derivatives, more polar solvents may enhance the fluorescence signal.
-
Characterize in Your System: If you are working in a complex biological medium, be aware that the local environment around the probe may have a different polarity than the bulk solution. It is advisable to characterize the probe's behavior in a solvent that mimics the expected microenvironment.
Q3: My fluorescence intensity is not linear with increasing probe concentration. What is causing this, and how can I fix it?
A3: A non-linear relationship between fluorescence intensity and concentration is a classic sign of the inner filter effect (IFE) or aggregation-caused quenching (ACQ).
Inner Filter Effect (IFE):
The inner filter effect is a phenomenon where the sample itself absorbs either the excitation light (primary IFE) or the emitted fluorescence (secondary IFE), leading to an artificially low fluorescence reading.[6][7] This effect becomes more pronounced at higher concentrations. Even at a relatively low absorbance of 0.1, the error in fluorescence intensity can be as high as 10%.[8]
Troubleshooting and Correction for IFE:
-
Dilute Your Sample: The simplest way to mitigate IFE is to work with more dilute solutions. A general rule of thumb is to keep the absorbance of your sample at the excitation wavelength below 0.1.[6]
-
Measure Absorbance: Always measure the absorbance spectrum of your sample. This will not only help you determine if you are in the appropriate concentration range but is also necessary for IFE correction.
-
Apply a Correction Factor: If working at low concentrations is not feasible, you can mathematically correct for the inner filter effect. The correction formula is:
Fcorrected = Fobserved × 10(Aex + Aem)/2
Where:
-
Fcorrected is the corrected fluorescence intensity.
-
Fobserved is the measured fluorescence intensity.
-
Aex is the absorbance at the excitation wavelength.
-
Aem is the absorbance at the emission wavelength.
-
Protocol for IFE Correction:
-
Measure the fluorescence emission spectrum of your sample.
-
Measure the absorbance spectrum of the same sample.
-
Record the absorbance values at the excitation and emission maxima.
-
Apply the correction formula to your observed fluorescence intensity.
There are also advanced methods for IFE correction, such as using a Z-position IFE correction method in modern microplate readers, which requires measuring fluorescence at two different vertical axis positions.[9]
Aggregation-Caused Quenching (ACQ):
At high concentrations, fluorescent probes can form non-fluorescent aggregates, leading to a decrease in the overall fluorescence intensity. This is a distinct phenomenon from IFE.
Troubleshooting ACQ:
-
Work at Lower Concentrations: Similar to IFE, the most straightforward solution is to reduce the probe concentration.
-
Change the Solvent: In some cases, changing the solvent can disrupt the intermolecular interactions that lead to aggregation.
-
Incorporate Surfactants: In aqueous solutions, the addition of a small amount of a non-ionic surfactant can sometimes prevent aggregation.
Q4: I suspect a compound in my assay is quenching my probe's fluorescence. How can I determine the quenching mechanism?
A4: Differentiating between static and dynamic quenching is crucial for understanding the interaction between your probe and a potential quencher. This can be achieved by analyzing the effect of temperature and by performing fluorescence lifetime measurements.[10][11]
-
Static Quenching: Occurs when the probe and quencher form a non-fluorescent complex in the ground state.
-
Dynamic (Collisional) Quenching: Occurs when the quencher collides with the probe in its excited state.
Experimental Protocol to Differentiate Quenching Mechanisms:
-
Steady-State Fluorescence Measurements (Stern-Volmer Analysis):
-
Prepare a series of samples with a constant concentration of your 9H-pyrido[2,3-b]indole probe and increasing concentrations of the suspected quencher.
-
Measure the fluorescence intensity of each sample.
-
Plot the ratio of the unquenched fluorescence intensity (F₀) to the quenched fluorescence intensity (F) against the quencher concentration ([Q]). This is the Stern-Volmer plot.
-
The relationship is described by the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.
-
-
Temperature-Dependence Study:
-
Repeat the Stern-Volmer analysis at different temperatures.
-
For dynamic quenching: An increase in temperature will increase the diffusion rate of the molecules, leading to more frequent collisions and thus a larger Ksv.
-
For static quenching: An increase in temperature will likely decrease the stability of the ground-state complex, leading to a smaller Ksv.
-
-
Fluorescence Lifetime Measurements:
-
Measure the fluorescence lifetime of the probe in the absence (τ₀) and presence (τ) of the quencher.
-
For dynamic quenching: The fluorescence lifetime will decrease in the presence of the quencher (τ₀/τ > 1).
-
For static quenching: The fluorescence lifetime of the uncomplexed probe will remain unchanged (τ₀/τ = 1). This is because only the fluorescent, uncomplexed probes are observed, and their lifetime is not affected by the quencher.
-
Summary of Differentiating Characteristics:
| Parameter | Dynamic Quenching | Static Quenching |
| Effect of Increasing Temperature | Increased Quenching (Larger Ksv) | Decreased Quenching (Smaller Ksv) |
| Fluorescence Lifetime | Decreases (τ₀/τ > 1) | Unchanged (τ₀/τ = 1) |
| Stern-Volmer Plot (F₀/F vs. [Q]) | Linear (upward curvature at high [Q]) | Linear |
| Stern-Volmer Plot (τ₀/τ vs. [Q]) | Linear and superimposable with intensity plot | No change (horizontal line at 1) |
Caption: Decision tree for identifying the quenching mechanism.
Q5: What are some best practices to avoid common interferences in fluorescence-based cellular imaging with 9H-pyrido[2,3-b]indole probes?
A5: Cellular imaging presents a complex environment with multiple potential sources of interference. Adhering to best practices can significantly improve the quality and reliability of your data.
Best Practices for Cellular Imaging:
-
Minimize Autofluorescence:
-
Cellular Autofluorescence: Some cell types exhibit significant autofluorescence, particularly in the green region of the spectrum, due to endogenous molecules like NADH and flavins.[12]
-
Media Components: Phenol red in cell culture media is fluorescent and can contribute to background noise. Use phenol red-free media for imaging experiments.
-
Mitigation: If possible, choose a 9H-pyrido[2,3-b]indole probe with excitation and emission wavelengths in the red or far-red region of the spectrum to minimize interference from cellular autofluorescence.[12]
-
-
Control for Photobleaching:
-
Definition: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.
-
Mitigation:
-
Use the lowest possible excitation light intensity that provides an adequate signal.
-
Minimize the exposure time.
-
Use an anti-fade mounting medium if you are imaging fixed cells.[13]
-
-
-
Address Non-specific Staining:
-
Cause: The probe may bind to cellular components other than the intended target.
-
Mitigation:
-
Optimize the probe concentration. Higher concentrations can lead to increased non-specific binding.
-
Include appropriate controls, such as cells that do not express the target of interest (if applicable) or competition experiments with an unlabeled ligand.
-
Ensure proper washing steps to remove unbound probe.
-
-
-
Check for Compound Interference:
-
If you are screening a compound library, be aware that some compounds may be intrinsically fluorescent or act as quenchers.[14][15]
-
Mitigation: Screen your compound library for autofluorescence at the excitation and emission wavelengths of your probe. Run control experiments with the compounds in the absence of the probe to assess their intrinsic fluorescence.
-
By systematically addressing these potential issues, you can enhance the accuracy and reproducibility of your experiments using 9H-pyrido[2,3-b]indole fluorescent probes.
References
-
Automatic Correction of Inner Filter Effect – App Note for Labbot. (n.d.). Labbot. Retrieved from [Link]
- Valieva, M. I., Kudryashova, E. A., Potapova, S. S., Sayfutdinova, Y. M., Shtaitz, Y. K., Moshkina, T. N., ... & Zyryanov, G. V. (2025). New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Chemistry – An Asian Journal, 20(14), e202500573.
-
What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? (2024, March 26). Labbot. Retrieved from [Link]
- Karpiuk, J. (2020).
- Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022, May 3). Analytical Chemistry, 94(19), 6965-6972.
-
Dynamic Quenching. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
-
Massicotte, P. (n.d.). Inner-filter effect correction. eemR. Retrieved from [Link]
- Carraway, E. R., & Demas, J. N. (1990). Static and dynamic quenching of luminescent species in polymer media. Analytical Chemistry, 62(23), 2670-2674.
- Kubista, M., Sjöback, R., Eriksson, S., & Albinsson, B. (1994). Experimental correction for the inner-filter effect in fluorescence spectra. The Analyst, 119(3), 417-419.
- Key Errors to Avoid in the Consideration of Fluorescence Quenching D
- Gonzalez, M. M., Yslas, E. I., & Borsarelli, C. D. (2012). Photosensitized electron transfer within a self-assembled norharmane-2 '-deoxyadenosine 5 '-monophosphate (dAMP) complex. Photochemical & Photobiological Sciences, 11(7), 1215-1223.
- Henderleiter, J. A., & Hyslop, R. M. (1996). Static and dynamic fluorescence quenching experiments for the physical chemistry laboratory.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Current Chemical Genomics, 4, 16-27.
-
Troubleshooting Guide for LysoTracker Probes. (n.d.). ResearchGate. Retrieved from [Link]
-
Live-Cell Imaging. (n.d.). Zeiss Campus. Retrieved from [Link]
- Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. The Biochemical journal, 107(2), 225–237.
- Lessons in Organic Fluorescent Probe Discovery. (2021, March 1). ACS Chemical Biology, 16(3), 443-456.
- Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. (2023, December 13). ACS Omega.
- Assay Guidance Manual. (2012). Interference and Artifacts in High-content Screening.
-
Interference with Fluorescence and Absorbance. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of buffer solution volume on fluorescence quenching of L-tryptophan by epristeride. (n.d.). ResearchGate. Retrieved from [Link]
- Assay Guidance Manual. (2015, December 7). Interference with Fluorescence and Absorbance.
-
Fluorescence Quenching. (n.d.). ETH Zurich. Retrieved from [Link]
- Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. (2023, December 13). ACS Omega.
-
Fluorescent heterocycles: Recent trends and new developments. (n.d.). ResearchGate. Retrieved from [Link]
- Valieva, M. I., Kudryashova, E. A., Potapova, S. S., Sayfutdinova, Y. M., Shtaitz, Y. K., Moshkina, T. N., ... & Zyryanov, G. V. (2025). New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Chemistry – An Asian Journal, 20(14), e202500573.
- Dynamic Equilibrium between the Fluorescent State of Tryptophan and Its Cation-Electron Ion Pair Governs Triplet State Population. (2021, August 25). Journal of the American Chemical Society, 143(33), 13129-13139.
- Solvatochromic Sensitivity of BODIPY Probes: A New Tool for Selecting Fluorophores and Polarity Mapping. (2021, July 29). Molecules, 26(15), 4583.
- Solvatochromic Probes Displaying Unprecedented Organic Liquids Discriminating Characteristics. (2016, October 18). Analytical Chemistry, 88(20), 10149-10157.
- Wolfbeis, O. S., Fuerlinger, M., & Wintersteiger, R. (1982). Solvent- and pH-dependence of the absorption and fluorescence spectra of harmane: Detection of three ground state and four excited state species. Monatshefte für Chemie / Chemical Monthly, 113(5), 509-517.
- Bowen, E. J. (1947). Fluorescence and fluorescence quenching. Quarterly Reviews, Chemical Society, 1(1), 1-15.
- Valieva, M. I., Kudryashova, E. A., Potapova, S. S., Sayfutdinova, Y. M., Shtaitz, Y. K., Moshkina, T. N., ... & Zyryanov, G. V. (2025). New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Chemistry – An Asian Journal, 20(14), e202500573.
- Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. (2021, October 29). Molecules, 26(21), 6561.
- Study on the Fluorescent Activity of N2-Indolyl-1,2,3-triazole. (2017, March 24). Molecules, 22(4), 518.
-
2-Amino-9H-pyrido(2,3-b)indole. (n.d.). PubChem. Retrieved from [Link]
- Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP. (2021, September 29). International Journal of Molecular Sciences, 22(19), 10595.
-
Fluorescence quenching of betacarboline (9H-pyrido[3,4-b]indole) induced by intermolecular hydrogen bonding with pyridines. (n.d.). ResearchGate. Retrieved from [Link]
- Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. (2017, February 4). Scientific Reports, 7(1), 41893.
- Influence of nanoparticles concentration on fluorescence quenching in gold/rhodamine 6G nanoassemblies. (2014, October 1). Journal of Nanoparticle Research, 16(10), 2656.
Sources
- 1. researchgate.net [researchgate.net]
- 2. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes › Научные исследования в СПбГУ [pureportal.spbu.ru]
- 4. Solvatochromic Probes Displaying Unprecedented Organic Liquids Discriminating Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 7. mdpi.com [mdpi.com]
- 8. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 9. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
addressing non-specific binding of 9H-pyrido[2,3-b]indol-4-amine in assays
Document ID: TSC-2026-01-A-CARB Version: 1.0 Last Updated: January 12, 2026
Introduction
Welcome to the technical support guide for 9H-pyrido[2,3-b]indol-4-amine and related α-carboline derivatives. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound class in biochemical and cell-based assays. This compound, a member of the α-carboline family, possesses a planar, heterocyclic structure that, while promising for therapeutic development, is also prone to non-specific binding and assay interference.[1][2] This guide provides in-depth troubleshooting strategies and validated protocols to help you identify, understand, and mitigate these effects, ensuring the integrity and accuracy of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound.
Q1: My dose-response curve for this compound is reproducible, but the curve is shallow and doesn't reach 100% inhibition. What's happening?
A: This is a classic sign of a non-specific inhibition mechanism.[3] The shallow curve suggests a weak or non-stoichiometric mode of action, which could be due to compound aggregation at higher concentrations or interaction with multiple, low-affinity sites on the target protein or other assay components.[4]
Q2: I see potent activity in my primary biochemical assay, but this activity disappears in a cell-based assay. Is the compound not cell-permeable?
A: While poor permeability is a possibility, a more likely cause is assay artifact. Biochemical assays, especially those with purified proteins at high concentrations, are more susceptible to non-specific mechanisms like aggregation.[5] The complex environment of a cell, with numerous proteins and lipids, can disrupt these non-specific interactions. It is crucial to validate the mechanism of action before concluding on permeability.
Q3: What are the first three things I should try to reduce suspected non-specific binding?
A:
-
Add a Non-Ionic Detergent: Introduce 0.01% - 0.05% Triton X-100 or Tween-20 to your assay buffer. This is the most effective first step to disrupt aggregation-based inhibition.[5][6]
-
Increase Bovine Serum Albumin (BSA): If not already present, add 0.1 mg/mL BSA to the buffer. BSA acts as a "carrier" protein that can sequester promiscuous compounds, preventing them from interacting non-specifically with your target.[7][8]
-
Increase Salt Concentration: Increasing the ionic strength of the buffer (e.g., adding NaCl up to 200-500 mM) can mitigate non-specific electrostatic interactions.[6][9]
Q4: My compound is flagged by cheminformatics filters as a potential "PAINS" (Pan-Assay Interference Compound). Should I stop working on it?
A: Not necessarily, but proceed with caution. PAINS alerts are knowledge-based warnings of potential chemical reactivity or promiscuity.[10][11] Your compound's α-carboline scaffold may be flagged. These alerts should prompt you to perform the rigorous validation experiments described in this guide to prove that the observed activity is specific and not an artifact.[11][12]
Part 2: Understanding the Mechanism of Non-Specific Binding
The structure of this compound, an α-carboline, has inherent physicochemical properties that can predispose it to non-specific interactions. As a planar, aromatic, and heterocyclic amine, it can engage in multiple low-affinity interactions.[13][14]
Key Contributing Factors:
-
Hydrophobicity & π-Stacking: The flat, aromatic ring system can participate in hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) on protein surfaces.
-
Hydrogen Bonding: The amine group and nitrogen atoms within the rings can act as hydrogen bond donors and acceptors.
-
Compound Aggregation: At micromolar concentrations, planar molecules can self-associate into colloidal aggregates.[3][5] These aggregates can sequester and inhibit proteins non-specifically, a common mechanism for "promiscuous inhibitors."[4]
-
Electrostatic Interactions: Depending on the buffer pH, the amine group can be protonated, leading to non-specific electrostatic interactions with negatively charged surfaces on the target protein or assay plates.[7]
Caption: Potential mechanisms of non-specific binding for α-carboline compounds.
Part 3: In-Depth Troubleshooting Guides
If the initial steps in the FAQ section are insufficient, a systematic approach is required to diagnose and solve the issue. Follow this tiered workflow.
Caption: A decision-making workflow for troubleshooting non-specific binding.
Tier 1: Assay Condition Optimization
The goal of this tier is to alter the physicochemical environment to disfavor non-specific interactions.
1. Detergent Titration:
-
Rationale: Non-ionic detergents like Triton X-100 and Tween-20 disrupt compound aggregates at concentrations above their critical micelle concentration (CMC).[8] A significant rightward shift (increase in IC50) or complete loss of activity in the presence of detergent is strong evidence for aggregation-based inhibition.[5]
-
Protocol: Prepare dose-response curves of your compound in parallel with your standard buffer and a buffer containing 0.01% Tween-20. If activity is attenuated, it points towards aggregation.
2. Varying Protein Concentration:
-
Rationale: Specific, high-affinity inhibitors are typically insensitive to the concentration of the target protein. In contrast, the potency of non-specific inhibitors often decreases as the protein concentration increases because more binding sites are available.
-
Protocol: Run your assay at two different target protein concentrations (e.g., 1x and 10x). A significant IC50 shift suggests a non-specific or weak binding mechanism.
3. Buffer Additives:
-
Rationale: Additives can reduce non-specific interactions by either competing for binding sites or altering the solution properties.[7][15]
-
Protocol: Test your compound's activity in buffers supplemented with different agents.
| Additive | Recommended Concentration | Mechanism of Action |
| Tween-20 / Triton X-100 | 0.005% - 0.1% | Disrupts hydrophobic interactions and compound aggregation.[9] |
| Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | Acts as a scavenger for sticky compounds.[6][15] |
| NaCl | 150 mM - 500 mM | Shields electrostatic interactions.[6][7] |
| Glycerol | 5% - 10% (v/v) | Increases solvent viscosity and can stabilize proteins. |
Tier 2: Counter-Screens and Orthogonal Validation
If optimizing assay conditions does not resolve the issue, you must perform experiments designed to explicitly confirm or refute a specific mechanism of action.
1. Irrelevant Target Counter-Screen:
-
Rationale: A truly specific inhibitor should not be active against an unrelated protein. Promiscuous compounds often show activity against multiple targets.[12]
-
Protocol: Test your compound at a high concentration (e.g., 10x its IC50) against a readily available, unrelated enzyme like β-lactamase. Activity in this assay is a major red flag.
2. Denatured Protein Control:
-
Rationale: Specific binding requires the protein to be in its native, folded conformation. If your compound still shows "activity" (e.g., signal change in a fluorescence assay) in the presence of a heat-denatured target protein, the effect is an artifact.
-
Protocol: Prepare a sample of your target protein that has been boiled for 10-15 minutes. Run the assay with this denatured protein. Any observed activity is non-specific.
3. Orthogonal Assay Validation:
-
Rationale: An orthogonal assay measures the same biological endpoint but uses a different technology or detection method. This is the gold standard for hit validation. For example, if your primary screen is a fluorescence polarization assay, an orthogonal assay could be Surface Plasmon Resonance (SPR) or a functional cell-based assay.
-
Protocol: Confirm the activity of this compound in a secondary assay that has a different physical basis. A lack of correlation between the two assays strongly suggests the primary result was an artifact.
Part 4: Detailed Experimental Protocol
Protocol: Detergent Sensitivity Assay for Aggregation
This protocol details how to test if the inhibitory activity of this compound is dependent on aggregation.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)
-
Assay Buffer with 0.02% Tween-20 (w/v)
-
Target protein, substrate, and other detection reagents
-
384-well assay plates
Procedure:
-
Compound Serial Dilution:
-
Prepare a 2x concentrated serial dilution of your compound in 100% DMSO. For a 10-point curve, you might start with a 2 mM stock and perform 1:3 serial dilutions.
-
-
Plate Preparation:
-
Dispense 100 nL of the DMSO serial dilutions into two separate 384-well plates using an acoustic dispenser or manual pipettor. One plate will be for the "- Detergent" condition and the other for the "+ Detergent" condition.
-
-
Buffer Addition:
-
To the "- Detergent" plate, add 10 µL of standard Assay Buffer to each well.
-
To the "+ Detergent" plate, add 10 µL of Assay Buffer containing 0.02% Tween-20 to each well.
-
Note: This results in a final Tween-20 concentration of 0.01% in the assay.
-
-
Pre-incubation:
-
Mix the plates on a plate shaker for 1 minute.
-
Incubate the plates for 15 minutes at room temperature to allow for potential aggregate formation or disruption.
-
-
Assay Initiation:
-
Add 10 µL of 2x concentrated target protein/substrate mix to all wells of both plates to initiate the reaction. The final assay volume is 20 µL.
-
-
Incubation and Detection:
-
Incubate the plates according to your established assay protocol.
-
Read the plates using your plate reader.
-
-
Data Analysis:
-
Normalize the data for each plate separately (using positive and negative controls on each plate).
-
Plot the dose-response curves for both the "- Detergent" and "+ Detergent" conditions.
-
Interpretation: A >10-fold rightward shift in the IC50 value in the "+ Detergent" condition is strong evidence that your compound is acting via an aggregation-based mechanism.
-
References
-
Brischalter, F., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1460. [Link]
-
McGovern, S. L., et al. (2003). High-throughput Assays for Promiscuous Inhibitors. ResearchGate. [Link]
-
Ryan, A. J. (2009). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. ResearchGate. [Link]
-
Jasial, S., et al. (2017). Identifying and characterizing promiscuous targets: Implications for virtual screening. Expert Opinion on Drug Discovery, 12(9), 945-957. [Link]
-
Waters Corporation. (2019). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Waters Corporation Technical Note. [Link]
-
Techno Note. (2015). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Drug Discovery from Technology Networks. [Link]
-
National Center for Biotechnology Information. 9H-Pyrido(3,4-b)indol-3-amine. PubChem Compound Summary for CID 119537. [Link]
-
Nicoya Lifesciences. (2021). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences Application Note. [Link]
-
Sonesson, A. (2013). LC-MS/MS bioanalysis of peptides – How to manage non specific binding? Presentation at EBF 6th Open Symposium. [Link]
-
Wang, Y., et al. (2022). Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers in Pharmacology, 13, 949312. [Link]
-
Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical Research in Toxicology, 20(3), 328-353. [Link]
-
ResearchGate. (2023). Tentative mechanism for the synthesis of α-carboline derivatives. ResearchGate Publication. [Link]
-
Tsai, C. C., et al. (2010). Synthesis and cytotoxicity of 1,6,8,9-substituted α-carboline derivatives. Kaohsiung Journal of Medical Sciences, 26(11), 593-602. [Link]
-
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. NIH Bookshelf. [Link]
-
Patwardhan, A., et al. (2021). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA, 27(1), 1-15. [Link]
-
Reichert. (2014). Reducing Non-Specific Binding. Surface Plasmon Resonance Insider. [Link]
-
Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. Journal of Medicinal Chemistry, 55(22), 9763-9772. [Link]
-
National Center for Biotechnology Information. 2-Amino-9H-pyrido(2,3-b)indole. PubChem Compound Summary for CID 62805. [Link]
-
Fallacara, A. L., et al. (2022). Discovery of Novel α-Carboline Inhibitors of the Anaplastic Lymphoma Kinase. ACS Omega, 7(21), 17855-17865. [Link]
-
Kumar, A., et al. (2023). One-Pot Synthesis of Novel β-Carboline-{α-Acylaminoamide}-Bisindole Derivatives: Antibacterial Evaluation, Molecular Docking, and Density Functional Theory Studies. ChemistrySelect, 8(23), e202300974. [Link]
-
National Center for Biotechnology Information. 2-Amino-3-methyl-9H-pyrido(2,3-b)indole. PubChem Compound Summary for CID 62244. [Link]
-
Wikidata. 2-amino-9H-pyrido(2,3-b)indole. Wikidata. [Link]
-
Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. ACS Publications. [Link]
-
Zhang, Y., et al. (2020). Formation and Mechanism of Heterocyclic Amines in Meat Products. Shipin Kexue (Food Science), 41(19), 303-310. [Link]
-
Muñoz-Castro, A. (2020). Interplay between Planar and Spherical Aromaticity. ChemistryViews. [Link]
-
Wikipedia. Heterocyclic amine. Wikipedia. [Link]
-
Ashenhurst, J. (2017). Rules for Aromaticity: The 4 Key Factors. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. Hückel's Rule. Chemistry LibreTexts. [Link]
Sources
- 1. Synthesis and cytotoxicity of 1,6,8,9-substituted α-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. waters.com [waters.com]
- 9. Reducing Non-Specific Binding [reichertspr.com]
- 10. Assay Interference by Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Interplay between Planar and Spherical Aromaticity - ChemistryViews [chemistryviews.org]
- 14. Heterocyclic amine - Wikipedia [en.wikipedia.org]
- 15. nicoyalife.com [nicoyalife.com]
Technical Support Center: Refining Protocols for the Biological Evaluation of 9H-Pyrido[2,3-b]indoles
Welcome to the technical support center for the biological evaluation of 9H-pyrido[2,3-b]indoles (α-carbolines). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful execution of your experiments. The unique planar structure of the 9H-pyrido[2,3-b]indole scaffold makes it a promising candidate in medicinal chemistry, with derivatives showing a wide range of biological activities, including antitumor, antimicrobial, and kinase inhibition properties.[1] This guide will help you navigate the common challenges and refine your protocols for accurate and reproducible results.
Section 1: Troubleshooting Common Issues in 9H-Pyrido[2,3-b]indole Bioassays
This section addresses specific problems that researchers may encounter during the biological evaluation of 9H-pyrido[2,3-b]indoles. Each issue is presented with potential causes and step-by-step solutions.
Inconsistent IC50 Values in Cytotoxicity Assays
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) values for your 9H-pyrido[2,3-b]indole compounds across replicate experiments using an MTT or similar cell viability assay.
Potential Causes & Solutions:
-
Compound Solubility: 9H-pyrido[2,3-b]indoles can exhibit poor aqueous solubility, leading to precipitation in your cell culture media. This results in an inaccurate concentration of the compound in solution and, consequently, variable biological effects.[2][3]
-
Solution:
-
Solubility Assessment: Before biological testing, determine the solubility of your compound in the assay buffer or media.
-
DMSO Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous assay buffer, ensure the final DMSO concentration does not exceed a level that is non-toxic to your cells (typically ≤ 0.5%).
-
Sonication: Briefly sonicate the final dilution to aid dissolution.
-
Visual Inspection: Before adding the compound to your cells, visually inspect the solution for any precipitate. If precipitation is observed, the experiment should be repeated with a lower starting concentration.
-
-
-
Compound Aggregation: Some organic molecules can form colloidal aggregates in solution, which can sequester and inhibit enzymes non-specifically, leading to false-positive results.[4]
-
Solution:
-
Include Detergents: In biochemical assays, the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) can help to disrupt aggregates.
-
Assay Controls: Run control experiments with known aggregating and non-aggregating compounds to validate your assay's susceptibility to this artifact.
-
-
-
Cell Line Variability: Different cancer cell lines can exhibit varying sensitivities to the same compound due to differences in their genetic makeup and expression of drug targets or metabolizing enzymes.[5][6]
-
Solution:
-
Consistent Cell Passage Number: Use cells within a consistent and low passage number range for all experiments.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
-
High Background Signal in Fluorescence-Based Assays
Problem: You are experiencing high background fluorescence in your kinase inhibition or other fluorescence-based assays, making it difficult to discern a true signal from your 9H-pyrido[2,3-b]indole compound.
Potential Causes & Solutions:
-
Autofluorescence of the Compound: The planar, aromatic structure of 9H-pyrido[2,3-b]indoles can lead to intrinsic fluorescence, which can interfere with the assay signal.[1][7]
-
Solution:
-
Spectral Scan: Perform a fluorescence scan of your compound at the excitation and emission wavelengths of your assay to determine its autofluorescence profile.
-
Use a Red-Shifted Dye: If possible, switch to a fluorescent probe that excites and emits at longer wavelengths, where compound autofluorescence is often lower.
-
Blank Subtraction: Always include control wells containing the compound but lacking the enzyme or substrate to measure and subtract the compound's intrinsic fluorescence.
-
-
-
Assay Media Components: Components in your cell culture media, such as phenol red and fetal bovine serum, can contribute to background fluorescence.[8]
-
Solution:
-
Use Phenol Red-Free Media: For the duration of the assay, switch to a phenol red-free formulation of your cell culture medium.
-
Reduce Serum Concentration: If possible, reduce the serum concentration in the media during the compound incubation period.
-
Wash Cells: Before reading the plate, wash the cells with phosphate-buffered saline (PBS) to remove interfering media components.
-
-
Lack of In Vivo Efficacy Despite Potent In Vitro Activity
Problem: Your 9H-pyrido[2,3-b]indole compound demonstrates potent activity in in vitro assays but fails to show a significant effect in animal models.
Potential Causes & Solutions:
-
Poor Pharmacokinetics: The compound may be rapidly metabolized or have poor bioavailability. The metabolic activation of 2-amino-9H-pyrido[2,3-b]indole is known to be mediated by cytochrome P450 enzymes.[9][10]
-
Solution:
-
In Vitro ADME Studies: Conduct in vitro absorption, distribution, metabolism, and excretion (ADME) studies using liver microsomes to assess the metabolic stability of your compound.[11]
-
Pharmacokinetic Studies: Perform pharmacokinetic studies in your animal model to determine the compound's half-life, clearance, and bioavailability.
-
Formulation Optimization: Work with a formulation scientist to develop a delivery vehicle that can improve the solubility and absorption of your compound.
-
-
-
Target Engagement: The compound may not be reaching its intended target in the in vivo setting at a sufficient concentration.
-
Solution:
-
Pharmacodynamic Biomarkers: Develop and validate a pharmacodynamic biomarker assay to confirm that your compound is engaging its target in the tumor or target tissue. This could involve measuring the phosphorylation status of a downstream substrate for a kinase inhibitor.
-
Dose-Escalation Studies: Conduct dose-escalation studies to determine the maximum tolerated dose and to identify a dose that results in target engagement.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a suitable starting concentration for screening 9H-pyrido[2,3-b]indole derivatives in a cytotoxicity assay?
A1: A common starting concentration for initial screening is 10 µM. However, due to potential solubility issues, it is advisable to perform a dose-response curve starting from a higher concentration (e.g., 100 µM) and performing serial dilutions. For some potent derivatives, IC50 values have been reported in the nanomolar range.[5][6]
Q2: How can I determine if my 9H-pyrido[2,3-b]indole is a pan-assay interference compound (PAINS)?
A2: PAINS are compounds that show activity in multiple, unrelated assays through non-specific mechanisms.[4] You can use online tools and filters to check if your compound contains substructures that are known to be associated with PAINS. Additionally, if your compound is active in a wide variety of assays, it should be viewed with caution and subjected to further validation to rule out non-specific activity.
Q3: My 9H-pyrido[2,3-b]indole is a kinase inhibitor. How do I determine its mechanism of inhibition (e.g., ATP-competitive)?
A3: To determine the mechanism of kinase inhibition, you can perform enzyme kinetics studies. By measuring the initial reaction rates at varying concentrations of your inhibitor and the ATP substrate, you can generate Lineweaver-Burk or Michaelis-Menten plots. The changes in Vmax and Km in the presence of the inhibitor will indicate whether the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.
Q4: What are the key considerations for evaluating the genotoxicity of 9H-pyrido[2,3-b]indoles?
A4: 2-amino-9H-pyrido[2,3-b]indole (AαC) is a known mutagen and is formed during the cooking of meat.[9][12] When evaluating the genotoxicity of novel derivatives, it is important to consider that metabolic activation may be required. Therefore, assays should be conducted both with and without a metabolic activation system (e.g., S9 fraction from rat liver).[13] Common assays for genotoxicity include the Ames test (bacterial reverse mutation assay), micronucleus assay in mammalian cells, and the comet assay to detect DNA strand breaks.[12]
Section 3: Experimental Protocols
Protocol: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of 9H-pyrido[2,3-b]indoles on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom tissue culture plates
-
9H-pyrido[2,3-b]indole compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 9H-pyrido[2,3-b]indole compound in complete medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method for assessing the inhibitory activity of 9H-pyrido[2,3-b]indoles against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
9H-pyrido[2,3-b]indole compound dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
White, opaque 96-well or 384-well plates
-
Microplate reader capable of luminescence or fluorescence detection
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at the desired concentrations.
-
Compound Plating: Add serial dilutions of the 9H-pyrido[2,3-b]indole compound to the wells of the assay plate. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.
-
Kinase Reaction Initiation: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Reading: Read the plate on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Section 4: Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for a standard MTT cytotoxicity assay.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Decision tree for troubleshooting variable IC50 results.
References
-
Valieva, M. I., et al. (2025). New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Chem Asian J, 20(14), e202500573. [Link]
-
El-Sayed, M. A., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. J Med Chem, 60(15), 6543-6557. [Link]
-
Daou, M., et al. (2020). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Pharmaceuticals, 13(5), 89. [Link]
-
Knasmüller, S., et al. (2004). Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells. Mutat Res, 558(1-2), 67-78. [Link]
-
El-Sayed, M. A., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. J Med Chem, 60(15), 6543-6557. [Link]
-
Gachet, C., et al. (2011). Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. PLoS One, 6(8), e23559. [Link]
-
Valieva, M. I., et al. (2025). New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Chem Asian J, 20(14), e202500573. [Link]
-
National Center for Biotechnology Information (n.d.). 2-Amino-9H-pyrido(2,3-b)indole. PubChem. [Link]
-
American Society for Microbiology. (2009). Indole Test Protocol. [Link]
-
Wang, Y., et al. (2017). Effects of 2-amino-9H-pyrido[2,3-b]indole (AαC) metabolic bio-activation on oxidative DNA damage in human hepatoma G2 (HepG2) cells. Toxicol Mech Methods, 27(9), 670-677. [Link]
-
Wiese, M., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicol in Vitro, 95, 105741. [Link]
-
Abdel-Halim, M., et al. (2020). Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. Int J Mol Sci, 21(21), 7823. [Link]
-
Newman, D. J. (2021). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. J Nat Prod, 84(4), 1238-1254. [Link]
-
Al-Ostath, A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Sci Rep, 14(1), 7949. [Link]
-
Singh, A., et al. (2023). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Bioorg Med Chem Lett, 84, 129202. [Link]
-
Knasmüller, S., et al. (2004). Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells. Scilit. [Link]
-
Reddy, T. R., et al. (2026). Practical and sustainable preparation of pyrrolo[2,3-b]indoles by Cu/Fe catalyzed intramolecular C(sp)–H amination. Green Chem, 28(1), 123-128. [Link]
-
Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Future J Pharm Sci, 8(1), 47. [Link]
-
Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chem Biol, 28(5), 576-587. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discov Today, 11(9-10), 446-451. [Link]
-
Butini, S., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. J Med Chem, 63(19), 11046-11066. [Link]
-
Gertsch, J., & Bifulco, M. (2015). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? J Med Chem, 58(15), 5819-5836. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discov Today, 11(9-10), 446-451. [Link]
-
Wang, Z. (2016). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Anticancer Agents Med Chem, 16(11), 1393-1403. [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
Frederiksen, H., & Frandsen, H. (2002). In vitro metabolism of two heterocyclic amines, 2-amino-9H-pyrido[2,3-b]indole (A(alpha)C) and 2-amino-3-methyl-9H-pyridol2,3-b]indole (MeA(alpha)C) in human and rat hepatic microsomes. Pharmacol Toxicol, 90(3), 127-134. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. 2-Amino-9H-pyrido(2,3-b)indole | C11H9N3 | CID 62805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. In vitro metabolism of two heterocyclic amines, 2-amino-9H-pyrido[2,3-b]indole (A(alpha)C) and 2-amino-3-methyl-9H-pyridol2,3-b]indole (MeA(alpha)C) in human and rat hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of 2-amino-9H-pyrido[2,3-b]indole (AαC) metabolic bio-activation on oxidative DNA damage in human hepatoma G2 (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of 9H-pyrido[2,3-b]indole Derivatives
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the pyrido[2,3-b]indole framework, a tricyclic aromatic system, has emerged as a structure of significant interest. This guide provides a comprehensive comparison of the anticancer activity of various 9H-pyrido[2,3-b]indole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
Introduction: The Therapeutic Potential of Pyridoindoles
Pyridoindoles are a class of heterocyclic compounds that feature a pyridine ring fused to an indole nucleus. The position of the nitrogen atom in the pyridine ring and the fusion pattern give rise to several isomers, including the pyrido[2,3-b], [3,4-b], and [4,3-b]indoles, each exhibiting distinct biological activities. These scaffolds are prevalent in numerous natural alkaloids and have been identified as "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets.
While extensive research has been conducted on the anticancer properties of pyrido[3,4-b]indoles (β-carbolines) and pyrido[4,3-b]indoles (γ-carbolines), the 9H-pyrido[2,3-b]indole (α-carboline) isomer remains a less explored but highly promising chemotype. This guide will focus on the available data for 9H-pyrido[2,3-b]indole derivatives and draw comparisons with their better-studied isomers to elucidate their potential as anticancer agents.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of pyridoindole derivatives is highly dependent on the substitution pattern on the core scaffold. This section compares the activity of a key 9H-pyrido[2,3-b]indole derivative with that of other pyridoindole isomers.
The Potent Activity of a 9H-pyrido[2,3-b]indole Derivative: HAC-Y6
A notable example of a potent 9H-pyrido[2,3-b]indole derivative is 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole (HAC-Y6) . This compound has demonstrated significant and selective anticancer activity. In a study involving the human colon cancer cell line COLO 205, HAC-Y6 induced growth inhibition with an impressive IC50 value of 0.52 ± 0.035 µM[1]. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Comparison with Other Pyridoindole Isomers
To understand the structure-activity relationship (SAR), it is insightful to compare the activity of HAC-Y6 with derivatives of other pyridoindole isomers.
-
Pyrido[3,4-b]indoles (β-carbolines): A series of novel pyrido[3,4-b]indoles have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. For instance, the compound 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole exhibited potent broad-spectrum anticancer activity, with IC50 values as low as 80 nM for breast cancer cells and 130 nM for colon cancer cells[2][3]. This suggests that substitutions at the C1 and C6 positions of the pyrido[3,4-b]indole core are critical for high potency.
-
Pyrido[4,3-b]indoles (γ-carbolines): In another study, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were designed as tubulin polymerization inhibitors. Among them, compound 7k , featuring a 3,4,5-trimethoxyphenyl group, displayed the strongest anti-proliferative activity against HeLa cervical cancer cells with an IC50 value of 8.7 ± 1.3 μM[4].
The following table summarizes the anticancer activity of these representative pyridoindole derivatives.
| Compound ID | Pyridoindole Isomer | Substitution Pattern | Cancer Cell Line | IC50 Value | Reference |
| HAC-Y6 | 9H-pyrido[2,3-b]indole | 6-acetyl, 9-(3,4,5-trimethoxybenzyl) | COLO 205 (Colon) | 0.52 µM | [1] |
| Compound 11 | 9H-pyrido[3,4-b]indole | 1-(1-naphthyl), 6-methoxy | MDA-MB-468 (Breast) | 0.08 µM | [2] |
| Compound 7k | 5H-pyrido[4,3-b]indole | 9-(3,4,5-trimethoxyphenyl) | HeLa (Cervical) | 8.7 µM | [4] |
This comparative data highlights that while potent anticancer agents have been identified across different pyridoindole scaffolds, the specific substitution patterns and the isomeric nature of the core play a crucial role in determining the cytotoxic potency and cancer cell line selectivity. The sub-micromolar activity of HAC-Y6 underscores the potential of the 9H-pyrido[2,3-b]indole scaffold in cancer drug discovery.
Mechanistic Insights into Anticancer Action
Understanding the mechanism of action is paramount in the development of targeted cancer therapies. The anticancer effects of 9H-pyrido[2,3-b]indole derivatives, exemplified by HAC-Y6, are multifaceted, involving the disruption of the cell cycle and the induction of programmed cell death (apoptosis).
Cell Cycle Arrest at G2/M Phase
HAC-Y6 has been shown to induce G2/M arrest in COLO 205 cells[1]. The cell cycle is a series of events that take place in a cell as it grows and divides. The G2/M phase is a critical checkpoint that ensures a cell is ready for mitosis. By arresting the cell cycle at this phase, HAC-Y6 prevents cancer cells from proliferating. This effect is attributed to the ability of HAC-Y6 to depolymerize microtubules, which are essential components of the mitotic spindle required for cell division[1].
Induction of Apoptosis via the Mitochondrial Pathway
Following cell cycle arrest, HAC-Y6 triggers apoptosis in cancer cells. Evidence for this includes a decrease in the mitochondrial membrane potential and the activation of key apoptotic proteins[1]. Specifically, treatment with HAC-Y6 leads to:
-
Increased expression of pro-apoptotic proteins: Active caspase-3, caspase-9, Endo G, AIF, Apaf-1, cytochrome c, and Bax.
-
Decreased expression of anti-apoptotic proteins: Procaspase-3, procaspase-9, Bcl-xL, and Bcl-2.
This indicates that HAC-Y6 induces apoptosis through the intrinsic or mitochondrial pathway, a common mechanism for many effective anticancer drugs.
The following diagram illustrates the proposed mechanism of action for HAC-Y6.
Caption: Proposed mechanism of HAC-Y6 in cancer cells.
Experimental Protocols
The evaluation of the anticancer activity of novel compounds relies on a set of standardized and robust experimental protocols. The following are detailed methodologies for key assays used in the characterization of 9H-pyrido[2,3-b]indole derivatives.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the 9H-pyrido[2,3-b]indole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the quantification of cells in each phase of the cell cycle.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. At least 10,000 events should be collected for each sample.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have lost their membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the 9H-pyrido[2,3-b]indole derivative for a specified time.
-
Cell Harvesting: Collect the cells (including any floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
The following diagram illustrates the workflow for evaluating the anticancer activity of 9H-pyrido[2,3-b]indole derivatives.
Caption: Experimental workflow for anticancer evaluation.
Conclusion and Future Directions
The 9H-pyrido[2,3-b]indole scaffold represents a promising framework for the development of novel anticancer agents. The derivative HAC-Y6 demonstrates potent activity against colon cancer cells through the induction of G2/M arrest and mitochondrial-mediated apoptosis. Comparative analysis with other pyridoindole isomers suggests that the precise substitution pattern and the arrangement of the nitrogen atom within the pyridine ring are key determinants of anticancer efficacy.
Further research is warranted to expand the library of 9H-pyrido[2,3-b]indole derivatives and to conduct comprehensive structure-activity relationship studies. Elucidating the specific molecular targets of these compounds will be crucial for the rational design of more potent and selective anticancer drugs. In vivo studies are also necessary to validate the therapeutic potential of these promising compounds in preclinical cancer models. The insights provided in this guide aim to facilitate and inspire further exploration of the 9H-pyrido[2,3-b]indole scaffold in the ongoing fight against cancer.
References
-
Gad, H., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Cancer Science & Therapy, 9(3), 358-370. [Link]
-
Hsieh, M. J., et al. (2013). The Novel Synthetic Compound 6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole Induces Mitotic Arrest and Apoptosis in Human COLO 205 Cells. International Journal of Oncology, 43(5), 1596-1606. [Link]
-
Mondal, S., et al. (2025). Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies. RSC Advances, 15, 12345-12356. [Link]
-
Gad, H., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. PubMed, 29354330. [Link]
-
Kougioumtzis, A., et al. (2014). Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents. Anticancer Research, 34(4), 1673-1678. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 10, 845672. [Link]
-
Zhao, F., et al. (2026). Design, synthesis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 133, 130535. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers in Chemistry, 10, 966453. [Link]
Sources
- 1. The novel synthetic compound 6-acetyl-9-(3,4,5-trimetho-xybenzyl)-9H-pyrido[2,3-b]indole induces mitotic arrest and apoptosis in human COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating 9H-pyrido[2,3-b]indol-4-amine (Golvatinib) as a Specific Dual Inhibitor of c-Met and VEGFR-2
A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, the validation of a small molecule inhibitor's specificity is a cornerstone of its preclinical and clinical development. This guide provides an in-depth technical comparison of 9H-pyrido[2,3-b]indol-4-amine, also known as Golvatinib (E7050), a potent dual inhibitor of the receptor tyrosine kinases (RTKs) c-Met and VEGFR-2.[1][2] We will objectively compare its performance with other well-established kinase inhibitors and provide a framework of essential experimental protocols to rigorously validate its specificity and cellular activity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the critical steps in characterizing a specific enzyme inhibitor.
The Rationale for Targeting c-Met and VEGFR-2
The c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) signaling pathways are frequently dysregulated in a multitude of human cancers.[3][4]
-
c-Met: Upon binding its ligand, hepatocyte growth factor (HGF), c-Met activates downstream pathways like RAS/MAPK and PI3K/Akt, driving cell proliferation, motility, and invasion.[5][6] Aberrant c-Met activation, through mutation, amplification, or overexpression, is linked to tumor growth and metastasis.[3]
-
VEGFR-2: As a key mediator of the angiogenic effects of VEGF-A, VEGFR-2 is crucial for the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[7][8] Its activation also triggers signaling cascades that promote endothelial cell proliferation, migration, and survival.[4]
Simultaneously inhibiting both c-Met and VEGFR-2 presents a compelling therapeutic strategy to attack cancer on two fronts: directly inhibiting tumor cell growth and invasion while also cutting off its blood supply.
The c-Met Signaling Pathway
dot
Caption: The c-Met signaling cascade.
The VEGFR-2 Signaling Pathway
dot
Caption: The VEGFR-2 signaling cascade.
Comparative Analysis of Kinase Inhibitors
To validate the specificity of Golvatinib, a comparative analysis against other kinase inhibitors is essential. This comparison should encompass both biochemical potency (inhibition of the purified enzyme) and cellular activity (effects on cancer cell lines).
| Inhibitor | Primary Targets | IC50 (c-Met) | IC50 (VEGFR-2) | Reference(s) |
| Golvatinib (this compound) | c-Met, VEGFR-2 | 14 nM | 16 nM | [9] |
| Cabozantinib | c-Met, VEGFR-2, RET, AXL | 1.3 nM | 0.035 nM | [9][10] |
| Crizotinib | ALK, c-Met, ROS1 | 11 nM (cell-based) | - | [9][11] |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and are a measure of potency. Lower values indicate higher potency.
This table highlights that while Golvatinib is a potent dual inhibitor of c-Met and VEGFR-2, other inhibitors like Cabozantinib exhibit even greater potency, particularly against VEGFR-2. Crizotinib, while also targeting c-Met, has a different primary target (ALK). This comparative data is crucial for contextualizing the inhibitory profile of Golvatinib.
Experimental Validation of Specificity
The following sections detail key experimental protocols for validating the specificity of a kinase inhibitor like Golvatinib.
Biochemical Kinase Assay: The Gold Standard for Potency
A biochemical kinase assay directly measures the ability of an inhibitor to block the enzymatic activity of its purified target.[12] The radioactive filter binding assay, though requiring specialized handling, remains a highly sensitive and direct method.[13]
dot
Caption: Workflow for a radioactive biochemical kinase assay.
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the purified kinase (e.g., recombinant human c-Met or VEGFR-2), a specific peptide or protein substrate, and the kinase reaction buffer.[14]
-
Add Inhibitor: Add varying concentrations of Golvatinib (or a vehicle control) to the reaction tubes.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP.[14]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.[14]
-
Stop Reaction and Spot: Terminate the reaction by spotting a portion of the mixture onto phosphocellulose paper (e.g., P81).[13]
-
Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled, phosphorylated substrate bound to the paper.[13]
-
Quantification: Measure the amount of radioactivity on the paper using a scintillation counter.[12]
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Causality Behind Experimental Choices:
-
Purified Components: Using purified enzyme and substrate ensures that the measured inhibition is a direct effect on the target kinase and not influenced by other cellular components.
-
Radioactive ATP: [γ-³²P]ATP provides a highly sensitive and direct measure of phosphate transfer, which is the fundamental activity of a kinase.[13]
-
Serial Dilutions: Testing a range of inhibitor concentrations is crucial for generating a dose-response curve and accurately calculating the IC50.
Cell-Based Receptor Phosphorylation Assay: Assessing Cellular Activity
While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is necessary to determine if the inhibitor can penetrate the cell membrane and engage its target in a physiological context.[15] Western blotting is a widely used technique to measure the phosphorylation status of a target receptor and its downstream signaling proteins.
dot
Caption: Workflow for a Western blot-based phosphorylation assay.
-
Cell Culture: Plate cancer cells known to express the target kinases (e.g., cell lines with c-Met amplification or endothelial cells expressing VEGFR-2).
-
Inhibitor Treatment: Treat the cells with increasing concentrations of Golvatinib for a specified duration.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (HGF for c-Met or VEGF-A for VEGFR-2) to induce receptor phosphorylation.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[15]
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., nitrocellulose or PVDF).[16]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-c-Met or anti-phospho-VEGFR-2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]
-
Detection: Detect the signal using a chemiluminescent substrate and image the blot.[16]
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of receptor phosphorylation. It is also crucial to probe for the total protein level of the target as a loading control.[15]
Causality Behind Experimental Choices:
-
Phosphatase Inhibitors: These are critical to prevent the removal of phosphate groups from proteins during cell lysis, ensuring an accurate measurement of the phosphorylation status at the time of cell harvesting.[15]
-
Ligand Stimulation: This ensures that the receptor is activated and phosphorylated, providing a dynamic range to observe the inhibitory effect of the compound.
-
Phospho-Specific Antibodies: These antibodies are essential for specifically detecting the phosphorylated, and therefore active, form of the target kinase.
Conclusion
The validation of this compound (Golvatinib) as a specific enzyme inhibitor requires a multi-faceted approach. By combining rigorous biochemical assays to determine its potency against purified c-Met and VEGFR-2 with cell-based experiments to confirm its activity in a physiological context, researchers can build a comprehensive profile of this dual inhibitor. Comparing its performance against other inhibitors provides crucial context for its selectivity and potential therapeutic utility. The experimental frameworks provided in this guide offer a robust starting point for the thorough characterization of any novel enzyme inhibitor, ensuring scientific integrity and fostering the development of effective targeted therapies.
References
-
Birchmeier, C., Birchmeier, W., Gherardi, E., & Vande Woude, G. F. (2003). Met, metastasis, motility and more. Nature reviews Molecular cell biology, 4(12), 915-925. [Link]
-
National Cancer Institute. (n.d.). NCI Drug Dictionary: Golvatinib. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). golvatinib. Retrieved from [Link]
-
Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic advances in medical oncology, 3(1 Suppl), S7–S19. [Link]
-
Koch, S., Tugues, S., Li, X., Gualandi, L., & Claesson-Welsh, L. (2011). Signal transduction by vascular endothelial growth factor receptors. The Biochemical journal, 437(2), 169–183. [Link]
-
AbbVie Inc. (n.d.). c-MET Protein. AbbVie Science. Retrieved from [Link]
-
Shibuya, M. (2013). VEGF-A and VEGFR-2 in Tumor Angiogenesis. Pathology international, 63(1), 1-8. [Link]
-
Yakes, F. M., Chen, J., Tan, J., Yamaguchi, K., Shi, Y., Yu, P., ... & Bentzien, F. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular cancer therapeutics, 10(11), 2298–2308. [Link]
-
Eder, J. P., Vande Woude, G. F., Boerner, S. A., & LoRusso, P. M. (2009). Targeting the c-Met signal transduction pathway in cancer therapy. Clinical cancer research, 15(7), 2207-2214. [Link]
-
Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]
-
PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Kurzrock, R., Sherman, S. I., Ball, D. W., Forastiere, A. A., Cohen, R. B., Mehra, R., ... & Heymach, J. V. (2013). Activity of XL184 (Cabozantinib), an oral tyrosine kinase inhibitor, in patients with medullary thyroid cancer. Journal of Clinical Oncology, 31(29), 3531–3538. [Link]
-
Zou, H. Y., Li, Q., Lee, J. H., Arango, M. E., McDonnell, S. R., Yamazaki, S., ... & Christensen, J. G. (2007). An orally available small-molecule inhibitor of c-Met, PF-2341066, selectively inhibits growth of tumors in which the c-Met pathway is constitutively activated. Cancer research, 67(9), 4408-4417. [Link]
-
Ou, S. H. I., Bartlett, C. H., Mino-Kenudson, M., Cui, J., & Iafrate, A. J. (2012). Crizotinib for the treatment of ALK-rearranged non-small cell lung cancer: a success story to usher in the second decade of molecular targeted therapy in oncology. The oncologist, 17(11), 1351. [Link]
-
El-Damasy, D. A., Abd-Elaziz, A. A., El-Adl, K., & Ghattas, M. A. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Molecules (Basel, Switzerland), 27(5), 1642. [Link]
-
Breen, T. L., Bougher, K. M., Miyahira, E. Y., Ye, H., Shinde, V., Tice, C., ... & Gherardini, F. C. (2020). Functional signaling test identifies HER2 negative breast cancer patients who may benefit from c-Met and pan-HER combination therapy. PloS one, 15(11), e0241367. [Link]
-
Choueiri, T. K., Pal, S. K., McDermott, D. F., Morrissey, S., Ferguson, K. C., Holland, J., ... & Escudier, B. (2013). A phase I study of cabozantinib (XL184) in patients with renal cell cancer. Annals of Oncology, 24(6), 1603-1608. [Link]
-
CancerNetwork. (2012, May 10). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. Retrieved from [Link]
-
Cioroianu, A. I., Chen, H., & Bar-Sela, G. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules (Basel, Switzerland), 27(19), 6598. [Link]
-
ResearchGate. (n.d.). Assay of protein kinases using radiolabeled ATP: A protocol. Retrieved from [Link]
-
El-Khadrawy, L., & Long, W. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3332. [Link]
-
Harris, P. A., Boloor, A., Cheung, M., Kumar, R., Crosby, R. M., Davis-Ward, R. G., ... & Laquerre, S. G. (2008). Discovery of 5-chloro-N2-({(1S)-1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]ethyl})-N4-(2-{[2-(dimethylamino)ethyl]sulfanyl}ethyl)-2,4-pyrimidinediamine (Pazopanib), a novel and potent inhibitor of vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and c-Kit. Journal of medicinal chemistry, 51(15), 4632-4640. [Link]
-
ResearchGate. (n.d.). Chemical structures and IC 50 values of type-II inhibitors against VEGFR-2. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) IC50 values of growth inhibition assay targeting c-Met and c-Src.... Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values against c-Met kinase. a.. Retrieved from [Link]
-
Duruisseaux, M., & Besse, B. (2015). Safety and Tolerability of c-MET Inhibitors in Cancer. Drug safety, 38(11), 1025–1040. [Link]
-
Camidge, D. R., Bang, Y. J., Kwak, E. L., Iafrate, A. J., Varella-Garcia, M., Fox, S. B., ... & Shaw, A. T. (2012). Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. The Lancet Oncology, 13(10), 1011-1019. [Link]
-
Shaw, A. T., & Solomon, B. (2011). ALK inhibitors in non–small cell lung cancer: crizotinib and beyond. Hematology/oncology clinics of North America, 25(5), 1033-1043. [Link]
-
MULTISPAN. (n.d.). 7TM Phosphorylation Assay Kits. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. c-MET [abbviescience.com]
- 6. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. researchgate.net [researchgate.net]
- 14. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 9H-pyrido[2,3-b]indol-4-amine
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel small molecule is paramount. This guide provides an in-depth, technically-focused framework for elucidating the MoA of 9H-pyrido[2,3-b]indol-4-amine, a heterocyclic compound with a scaffold suggestive of significant biological activity. The pyrido[2,3-b]indole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of activities, including anticancer properties.[1][2][3] Given the planar, aromatic nature of this scaffold, we will explore three plausible, primary mechanisms of action: kinase inhibition, DNA intercalation, and topoisomerase inhibition.
This guide is designed to be a self-validating system, where each experimental step builds upon the last, creating a logical and robust pathway to confirming the MoA. We will compare the hypothetical performance of this compound against well-characterized comparator compounds in a suite of biochemical and cell-based assays.
The Central Hypotheses: Deconvoluting the Molecular Target
The structural characteristics of this compound lead us to three primary hypotheses for its mechanism of action. The following diagram illustrates the proposed investigatory workflow to systematically test each hypothesis.
Caption: Investigatory workflow for elucidating the mechanism of action.
Comparative Analysis: Benchmarking Against the Gold Standards
To provide a clear and objective assessment, we will compare the experimental outcomes for this compound against three well-established drugs, each representing one of our core hypotheses.
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor that binds to the ATP-binding site of many kinases.[4][5]
-
Doxorubicin: A widely used chemotherapy agent that functions as both a DNA intercalator and a topoisomerase II inhibitor.[6][7][8]
-
Camptothecin: A specific inhibitor of topoisomerase I, which stabilizes the enzyme-DNA cleavage complex.[9][10][11][12]
The following table summarizes the expected outcomes from our proposed suite of experiments.
| Experiment | This compound (Hypothetical) | Staurosporine (Positive Control) | Doxorubicin (Positive Control) | Camptothecin (Positive Control) |
| In vitro Kinase Assay | Potential decrease in kinase activity (IC50 determination) | Potent inhibition of a broad range of kinases (low nM IC50) | No significant kinase inhibition | No significant kinase inhibition |
| Fluorescent Intercalator Displacement (FID) Assay | Potential fluorescence quenching (EC50 determination) | No significant fluorescence quenching | Potent fluorescence quenching (strong DNA binding) | Minimal fluorescence quenching |
| Topoisomerase I Relaxation Assay | Potential inhibition of DNA relaxation | No inhibition of DNA relaxation | No inhibition of DNA relaxation | Potent inhibition of DNA relaxation |
| Topoisomerase II Decatenation Assay | Potential inhibition of decatenation | No inhibition of decatenation | Potent inhibition of decatenation | No inhibition of decatenation |
| MTT Cell Viability Assay | Dose-dependent decrease in cell viability (IC50 determination) | Potent cytotoxicity in various cell lines | Potent cytotoxicity in various cell lines | Potent cytotoxicity in various cell lines |
| Western Blot (Phospho-protein analysis) | Potential decrease in phosphorylation of specific kinase substrates | Broad decrease in protein phosphorylation | No direct effect on kinase substrate phosphorylation | No direct effect on kinase substrate phosphorylation |
| Cellular Thermal Shift Assay (CETSA) | Potential thermal stabilization of a specific protein target | Thermal stabilization of multiple kinases | Thermal stabilization of Topoisomerase II | Thermal stabilization of Topoisomerase I |
Experimental Protocols: A Step-by-Step Guide to MoA Confirmation
The following section provides detailed, step-by-step methodologies for the key experiments outlined in our comparative analysis.
In vitro Kinase Activity Assay
This assay will determine if this compound directly inhibits the activity of one or more protein kinases. A luminescent ADP-Glo™ Kinase Assay is a robust method for this purpose.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Staurosporine in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Kinase Reaction Setup: In a 384-well plate, add the test compounds and controls. Add the kinase and its specific substrate peptide to each well.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Fluorescent Intercalator Displacement (FID) Assay
This assay measures the ability of a compound to displace a fluorescent dye (like ethidium bromide) that is intercalated into DNA. A decrease in fluorescence indicates that the test compound is binding to DNA.
Protocol:
-
Preparation of DNA-Dye Complex: In a quartz cuvette, mix calf thymus DNA and ethidium bromide in a suitable buffer (e.g., Tris-HCl). Allow to incubate for 10 minutes to form a stable fluorescent complex.
-
Compound Titration: Add increasing concentrations of this compound or Doxorubicin to the cuvette.
-
Fluorescence Measurement: After each addition, measure the fluorescence emission (e.g., at 595 nm) with an excitation wavelength of 525 nm.
-
Data Analysis: Plot the percentage of fluorescence quenching against the compound concentration to determine the EC50 value, which represents the concentration required to displace 50% of the bound dye.
Topoisomerase Inhibition Assays
These assays determine if the compound inhibits the function of topoisomerase I or II.
Topoisomerase I Relaxation Assay:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, Topoisomerase I assay buffer, and either this compound or Camptothecin.
-
Enzyme Addition: Add human Topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Analyze the DNA products on an agarose gel. Inhibition is indicated by the persistence of the supercoiled DNA form.
Topoisomerase II Decatenation Assay:
-
Reaction Setup: In a microcentrifuge tube, combine kinetoplast DNA (kDNA), Topoisomerase II assay buffer, ATP, and either this compound or Doxorubicin.
-
Enzyme Addition: Add human Topoisomerase IIα to start the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination and Analysis: Stop the reaction and analyze the products by agarose gel electrophoresis. Inhibition is observed as the failure to decatenate the kDNA network.
Cell-Based Assays
These assays move from a purely biochemical context to a more physiologically relevant cellular environment.
MTT Cell Viability Assay:
This assay measures the metabolic activity of cells as an indicator of their viability after treatment with the test compound.[13][14][15][16]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and the comparator compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis of Signaling Pathways:
If kinase inhibition is suspected, Western blotting can be used to examine the phosphorylation status of downstream target proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or Staurosporine for a specified time. Lyse the cells to extract total protein.[17][18]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for a phosphorylated protein and its total protein counterpart.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.[17]
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[19][20][21][22][23]
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the soluble target protein at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Synthesizing the Evidence: Building a Conclusive Narrative
The data generated from this comprehensive suite of assays will provide a multi-faceted view of the biological activity of this compound.
Sources
- 1. Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Staurosporine - Wikipedia [en.wikipedia.org]
- 6. Doxorubicin [www2.gvsu.edu]
- 7. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. pnas.org [pnas.org]
- 10. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. broadpharm.com [broadpharm.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. annualreviews.org [annualreviews.org]
- 22. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 9H-pyrido[2,3-b]indole (Norharmane) Detection
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 9H-pyrido[2,3-b]indole, commonly known as norharmane, is of paramount importance. This B-carboline alkaloid, found in various food items, tobacco smoke, and endogenously, exhibits a range of biological activities, including monoamine oxidase (MAO) inhibition, and has been implicated in both neuroprotective and neurotoxic pathways. Consequently, the choice of analytical methodology for its detection can significantly impact research outcomes and developmental decisions.
This guide provides an in-depth comparison of commonly employed analytical techniques for the detection and quantification of norharmane. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources to ensure scientific integrity.
The Analytical Challenge: Detecting Norharmane in Complex Matrices
Norharmane's physicochemical properties, including its aromatic and heterocyclic nature, lend it to analysis by several advanced techniques. However, its presence in complex biological and food matrices necessitates methods with high selectivity and sensitivity to overcome interferences and accurately quantify what are often low concentrations. The validation of these methods is not merely a procedural step but a cornerstone of reliable data generation. Adherence to guidelines from bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) is crucial for ensuring the robustness and reproducibility of the analytical data.[1]
Comparative Overview of Analytical Methodologies
The selection of an analytical method for norharmane detection is a critical decision driven by factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Here, we compare three robust techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: A Head-to-Head Comparison
The following table summarizes the typical performance characteristics of these three methods for the analysis of norharmane and related B-carbolines. It is important to note that these values can vary based on the specific instrumentation, sample matrix, and protocol optimizations.
| Performance Parameter | HPLC-FLD | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.04 - 0.13 ng/mL | 0.003 - 0.02 ng/mL | ~0.3-0.4 µg/mL (for related compounds in urine) |
| Limit of Quantification (LOQ) | 0.29 - 3.04 ng/mL | ≤1.63 µg/kg (in food matrices) | ~1.0-1.1 µg/mL (for related compounds in urine) |
| **Linearity (R²) ** | > 0.999 | ≥ 0.99 | > 0.997 |
| Accuracy (% Recovery) | 82.5 - 127.0% | 85.8 - 118.8% | 93.3 - 100.5% (for related compounds in urine) |
| Precision (%RSD) | 5.4 - 32.3% (inter-day) | ≤18.7% | < 7.3% (inter-day for related compounds in urine) |
| Selectivity | Good | Excellent | Very Good |
| Throughput | Moderate | High | Moderate |
In-Depth Analysis of Each Technique
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Principle and Rationale: HPLC-FLD is a highly sensitive and specific technique for the analysis of fluorescent compounds like norharmane. The method relies on the separation of the analyte from the sample matrix using a reversed-phase HPLC column. The separated norharmane is then excited by a specific wavelength of light, and the emitted fluorescence at a longer wavelength is detected. The intensity of this fluorescence is directly proportional to the concentration of norharmane in the sample. The choice of a fluorescence detector is predicated on the intrinsic fluorescent properties of the B-carboline ring system, which provides a significant advantage in terms of sensitivity over standard UV detection.
Experimental Protocol: Quantification of Norharmane in Biological Fluids
This protocol is adapted from methodologies developed for the analysis of similar B-carbolines in human blood.[2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma or serum, add an appropriate internal standard (e.g., a structurally similar B-carboline not present in the sample).
-
Alkalinize the sample with a small volume of concentrated ammonium hydroxide.
-
Extract the analytes with 5 mL of an organic solvent mixture, such as ethyl acetate/toluene (80:20, v/v), by vortexing for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
HPLC-FLD Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) at a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings: Excitation wavelength of 300 nm and an emission wavelength of 435 nm.
-
Workflow Diagram:
Caption: Experimental workflow for norharmane analysis by HPLC-FLD.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale: LC-MS/MS is a powerhouse for bioanalysis, offering exceptional selectivity and sensitivity. This technique couples the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI), and a specific precursor ion corresponding to norharmane is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) provides a high degree of certainty in identification and quantification, even in the most complex matrices. The use of a stable isotope-labeled internal standard (e.g., norharmane-d4) is highly recommended to compensate for matrix effects and variations in ionization efficiency.[3]
Experimental Protocol: Quantification of Norharmane in Food Matrices
This protocol is based on a validated method for the simultaneous analysis of six B-carboline alkaloids in various foods.[4][5]
-
Sample Preparation (QuEChERS-based Extraction):
-
Homogenize 2 g of the food sample with 10 mL of water.
-
Add an internal standard solution.
-
Add 10 mL of acetonitrile and a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and add it to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Conditions:
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transition for norharmane (e.g., m/z 169.1 -> 115.1) and its internal standard.
-
Workflow Diagram:
Caption: Experimental workflow for norharmane analysis by LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale: GC-MS is a classic and powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like norharmane, derivatization is often necessary to increase its volatility and thermal stability, allowing it to be effectively analyzed by GC. After injection, the derivatized analyte is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact - EI), fragmented in a characteristic pattern, and detected. The resulting mass spectrum serves as a "fingerprint" for identification, and quantification can be achieved by monitoring specific ions.
Experimental Protocol: Detection of Norharmane in Urine
This protocol is a representative method adapted from general procedures for the analysis of various compounds in urine using GC-MS.[6][7]
-
Sample Preparation (Hydrolysis and Extraction):
-
To 1 mL of urine, add an internal standard.
-
Perform enzymatic or alkaline hydrolysis to release any conjugated norharmane.
-
Adjust the pH to alkaline conditions (e.g., pH 9-10) with a suitable buffer.
-
Extract the analytes with an organic solvent such as ethyl acetate.
-
Evaporate the organic layer to dryness.
-
-
Derivatization:
-
To the dried residue, add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS) and an appropriate solvent (e.g., acetonitrile).
-
Heat the mixture at 70°C for 30 minutes to facilitate the reaction.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivatized analyte.
-
Injector: Splitless mode to maximize sensitivity.
-
Mass Spectrometer: Operate in electron impact (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
-
Workflow Diagram:
Caption: Experimental workflow for norharmane analysis by GC-MS.
Conclusion: Selecting the Optimal Method
The cross-validation of analytical methods for 9H-pyrido[2,3-b]indole detection reveals that the optimal choice is highly dependent on the specific research question and available resources.
-
HPLC-FLD offers a cost-effective and highly sensitive option, particularly for cleaner matrices or when mass spectrometry is not available. Its reliance on the intrinsic fluorescence of norharmane makes it inherently selective.
-
LC-MS/MS stands as the gold standard for quantitative bioanalysis due to its unparalleled selectivity and sensitivity, especially in complex matrices. Its high throughput capabilities also make it suitable for large-scale studies.
-
GC-MS , while often requiring a derivatization step, provides excellent chromatographic resolution and definitive structural information through its characteristic fragmentation patterns. It remains a robust and reliable technique for the analysis of norharmane in various samples.
Ultimately, a thorough validation of the chosen method, following established international guidelines, is non-negotiable for generating data that is not only accurate and precise but also defensible and reproducible. This commitment to scientific integrity is the bedrock of advancing our understanding of the multifaceted roles of 9H-pyrido[2,3-b]indole in biology and medicine.
References
-
Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Available at: [Link]
-
Development of a simultaneous analytical method for the dietary exposure determination of β-Carboline alkaloids in foods. Food Chemistry, 2024. Available at: [Link]
-
Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. Foods, 2024. Available at: [Link]
-
Validation of Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of Urinary Conjugated Metanephrine and Normetanephrine for Screening of Pheochromocytoma. Clinical Chemistry, 2003. Available at: [Link]
-
A Review: Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences Review and Research, 2015. Available at: [Link]
-
Development of a simultaneous analytical method for the dietary exposure determination of β-Carboline alkaloids in foods. ResearchGate, 2024. Available at: [Link]
-
Bio-Analytical Method Validation-A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 2015. Available at: [Link]
-
Determination of Harmane and Harmine in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection. Analytical Biochemistry, 2000. Available at: [Link]
-
norHarmane containing ionic liquid matrices for low molecular weight MALDI‐MS carbohydrate analysis: The perfect couple with α‐cyano‐4‐hydroxycinnamic acid. Journal of Mass Spectrometry, 2019. Available at: [Link]
-
Linear regression analysis data of the analytes and LOD and LOQ values. ResearchGate, 2022. Available at: [Link]
-
Development and validation of LC-HRMS and GC-NICI-MS methods for stereoselective determination of MDMA and its phase I and II metabolites in human urine. Analytical and Bioanalytical Chemistry, 2016. Available at: [Link]
-
Development and Validation of an HPLC-FLD Method for the Determination of Pyridoxine and Melatonin in Chocolate Formulations—Digestion Simulation Study. Applied Sciences, 2022. Available at: [Link]
-
LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma. Pharmaceuticals, 2023. Available at: [Link]
-
Norharmane Matrix Enhances Detection of Endotoxin by MALDI-MS for Simultaneous Profiling of Pathogen, Host, and Vector Systems. Pathogens and Disease, 2016. Available at: [Link]
-
Development and Validation of HPLC-DAD/FLD Methods for the Determination of Vitamins B1, B2, and B6 in Pharmaceutical Gummies and Gastrointestinal Fluids—In Vitro Digestion Studies in Different Nutritional Habits. Molecules, 2022. Available at: [Link]
-
Development and Validation GC/MS Method for Methamphetamine Analysis in Urine by Miniaturization QuEChERS. Research Journal of Pharmacy and Technology, 2022. Available at: [Link]
-
Development and Validation of an HPLC-FLD Method for the Determination of Pyridoxine and Melatonin in Chocolate Formulations—Digestion Simulation Study. ResearchGate, 2022. Available at: [Link]
-
Norharmane matrix enhances detection of endotoxin by MALDI-MS for simultaneous profiling of pathogen, host and vector systems. Pathogens and Disease, 2016. Available at: [Link]
-
Development and validation of a qualitative GC-MS method for THCCOOH in urine using injection-port derivatization. Journal of Analytical Science and Technology, 2020. Available at: [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 2023. Available at: [Link]
-
norHarmane containing ionic liquid matrices for low molecular weight MALDI-MS carbohydrate analysis: The perfect couple with α-cyano-4-hydroxycinnamic acid. Journal of Mass Spectrometry, 2019. Available at: [Link]
-
The validation of an LC-MS/MS method for the quantification of vitamin D metabolites in human milk and their biological variability. Journal of Steroid Biochemistry and Molecular Biology, 2016. Available at: [Link]
-
Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. Foods, 2024. Available at: [Link]
-
Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 2022. Available at: [Link]
-
LC-MS/MS Validation and Quantification of Cyanotoxins in Algal Food Supplements from the Belgium Market and Their Molecular Origins. Toxins, 2021. Available at: [Link]
Sources
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a simultaneous analytical method for the dietary exposure determination of β-Carboline alkaloids in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 7. scholar.unair.ac.id [scholar.unair.ac.id]
A Technical Guide to the Structure-Activity Relationship of Substituted 9H-pyrido[2,3-b]indol-4-amines as Kinase Inhibitors and Anticancer Agents
For researchers and drug development professionals, the 9H-pyrido[2,3-b]indole, or α-carboline, scaffold represents a privileged heterocyclic system with significant therapeutic potential. Its rigid, planar structure provides an excellent framework for designing molecules that can interact with a variety of biological targets, most notably protein kinases. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of substituted 9H-pyrido[2,3-b]indol-4-amines, providing experimental data and mechanistic insights to inform the design of next-generation inhibitors.
The 9H-pyrido[2,3-b]indole Scaffold: A Versatile Pharmacophore
The tricyclic core of 9H-pyrido[2,3-b]indole is a key structural motif in numerous biologically active natural products and synthetic compounds. The fusion of an indole and a pyridine ring creates a unique electronic and steric environment, making it an attractive starting point for the development of kinase inhibitors, anticancer agents, and antimalarial drugs. The 4-amino substitution is a critical feature, often serving as a key hydrogen bond donor to the hinge region of protein kinases, a common binding motif for ATP-competitive inhibitors.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 9H-pyrido[2,3-b]indol-4-amine derivatives is highly dependent on the nature and position of substituents on the tricyclic core. The following sections dissect the SAR at key positions, drawing on data from various studies to provide a comparative overview.
Substitution at the 4-Amino Group
The 4-amino group is pivotal for the interaction of these compounds with the ATP-binding pocket of many kinases. Modifications at this position can significantly impact potency and selectivity.
-
Primary Amine: An unsubstituted 4-amino group is often crucial for forming key hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.
-
Secondary and Tertiary Amines: Alkylation or arylation of the 4-amino group can modulate potency and selectivity. For instance, in a series of pyrido[3,2-b]indol-4-yl-amines investigated for antimalarial activity, specific alkylamino side chains at the 4-position were found to be essential for potent activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.[1] One of the most active compounds, 12g , exhibited IC50 values of 50 nM and 38 nM, respectively.[1]
Substitution on the Pyridine Ring (Positions 2, 3, 5, and 6)
Modifications to the pyridine ring can influence the electronic properties of the core, solubility, and interactions with the solvent-exposed regions of the target protein.
-
Position 2: Introduction of substituents at the 2-position can enhance potency. For example, in a related series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, a [4-(diethylamino)butyl]amino side chain at the 2-position of the lead compound resulted in enhanced potency and bioavailability.
-
Position 6: The 6-position is often directed towards the solvent-exposed region of the kinase active site, allowing for the introduction of larger groups to improve selectivity and physicochemical properties. In a study on pyrido[2,3-d]pyrimidine inhibitors, replacing a 2,6-dichlorophenyl group at the 6-position with a 3',5'-dimethoxyphenyl moiety led to a highly selective inhibitor of the FGF receptor tyrosine kinase.
Substitution on the Indole Ring (Positions 7, 8, and 9)
The indole portion of the scaffold can be modified to fine-tune the compound's properties.
-
Position 8: In a series of 1-amino-substituted γ-carbolines (5H-pyrido[4,3-b]indoles), an 8-hydroxy-substituted compound was found to be inactive, highlighting the sensitivity of this position to substitution.
-
Position 9 (Indole Nitrogen): The indole nitrogen can be a site for substitution to modulate solubility and cell permeability. N9-alkylation of harmine, a related β-carboline, has been explored to alter its biological activity.[2]
Comparative Biological Activity Data
To illustrate the impact of substitutions, the following table summarizes the biological activity of representative 9H-pyrido[2,3-b]indole derivatives and related compounds from the literature.
| Compound ID | Scaffold | Key Substitutions | Target/Assay | IC50/Activity | Reference |
| 2a | 5H-pyrimido[5,4-b]indol-4-amine | 8-Nitro | DYRK1A Kinase | 7.6 µM | [2] |
| 7k | 9-aryl-5H-pyrido[4,3-b]indole | 9-(3,4,5-trimethoxyphenyl) | HeLa cell proliferation | 8.7 ± 1.3 μM | [3] |
| 12g | pyrido[3,2-b]indol-4-yl-amine | Complex side chain at C4 | P. falciparum (CQ-resistant) | 38 nM | [1] |
| 4f | pyrido[2,3-b]indolizine | 4-(3,4-dihydroxyphenyl) | Colorectal cancer cell lines | Active at non-cytotoxic concentrations | [4] |
| Compound 1 | pyrido[2,3-d]pyrimidine | 2,4-dioxo, various substituents | EGFRWT Kinase | 0.093 µM | [5] |
Experimental Protocols
The reliable evaluation of the biological activity of these compounds is crucial for establishing meaningful SAR. Below are representative protocols for key assays.
Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[2]
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, 20 mM MgCl2, 0.4 mM DTT, pH 7.5)[6]
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: Add a small volume (e.g., 1 µL) of each compound dilution, a positive control (known inhibitor), and a negative control (DMSO vehicle) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, the recombinant kinase, and its substrate.
-
Dispense the master mix into all wells.
-
Initiate the reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Add the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the amount of ATP remaining, and thus directly proportional to kinase activity. Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[4]
Materials:
-
Cancer cell lines (e.g., HeLa, HCT-116)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Caption: Workflow for the MTT cell viability assay.
Mechanistic Insights: Binding Mode of 9H-pyrido[2,3-b]indol-4-amines in Kinases
Molecular modeling studies suggest that 9H-pyrido[2,3-b]indol-4-amines and related scaffolds typically bind to the ATP-binding site of protein kinases in a "hinge-binding" mode.[1] The 4-amino group and the pyridine nitrogen are key pharmacophoric features that form hydrogen bonds with the backbone of the kinase hinge region. The tricyclic core occupies the adenine-binding pocket, and substituents at various positions can extend into adjacent hydrophobic pockets or the solvent-exposed region, thereby influencing potency and selectivity.
Sources
- 1. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Fluorescence Properties of 9H-pyrido[2,3-b]indole Probes
Welcome to an in-depth exploration of 9H-pyrido[2,3-b]indole, also known as α-carboline, a heterocyclic scaffold of significant interest in the development of advanced fluorescent probes. For researchers and professionals in drug development and cellular biology, the ability to visualize and quantify biological processes at the molecular level is paramount. The unique photophysical characteristics of the α-carboline framework, stemming from its fused indole and pyridine rings, make it an exceptional platform for creating probes that are sensitive, specific, and responsive to their microenvironment.
This guide provides a comparative analysis of various 9H-pyrido[2,3-b]indole-based fluorescent probes. We will move beyond a simple cataloging of compounds to dissect the core structure-property relationships that govern their performance. By understanding the causality behind their design, you will be better equipped to select or develop probes tailored to your specific research needs.
The 9H-pyrido[2,3-b]indole Scaffold: A Privileged Fluorophore
The 9H-pyrido[2,3-b]indole structure is the isomeric relative of the more commonly known β-carboline (9H-pyrido[3,4-b]indole) and γ-carboline (5H-pyrido[4,3-b]indole). Its intrinsic fluorescence is highly sensitive to environmental factors, a trait rooted in the electronic properties of its indole and pyridine moieties.[1][2] The indole portion acts as an electron-rich system, while the pyridine ring is electron-deficient. This inherent electronic arrangement is the foundation for the development of sophisticated probes.
The electronic spectra of indole derivatives are notoriously sensitive to their surroundings, particularly the polarity of the solvent.[1] This sensitivity allows for the design of probes that can report on changes in their local environment, such as binding to a protein's hydrophobic pocket.[3]
Caption: The core chemical structure of 9H-pyrido[2,3-b]indole.
Engineering Fluorescence: The Power of "Push-Pull" Systems
A primary strategy for tuning the fluorescence of the α-carboline scaffold is the creation of "push-pull" systems. This involves strategically placing an electron-donating group (EDG) and an electron-withdrawing group (EWG) on the aromatic core. Upon photoexcitation, this arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor.
This ICT state is highly sensitive to solvent polarity.[3] In polar solvents, the excited state is stabilized, leading to a reduction in the energy gap between the excited and ground states.[3] This manifests as a significant red-shift in the emission wavelength, a phenomenon known as positive solvatochromism. Probes designed with this principle exhibit large Stokes shifts (the separation between absorption and emission maxima), which is highly desirable for minimizing self-absorption and improving signal-to-noise ratios in imaging applications.[4][5][6]
For example, studies have shown that attaching donor groups like dimethylamine (-NMe2) and acceptor groups like cyanide (-CN) to the 9H-pyrido[2,3-b]indole core can result in probes with Stokes shifts up to 270 nm and high fluorescence quantum yields (up to 94%).[4][6][7]
Caption: Intramolecular Charge Transfer (ICT) in a push-pull fluorophore.
Comparative Analysis of α-Carboline Probes
The versatility of the 9H-pyrido[2,3-b]indole scaffold allows for the development of probes targeting a wide range of analytes and environmental conditions.
pH-Responsive Probes
The nitrogen atom in the pyridine ring of the α-carboline core is basic and can be protonated in acidic conditions. This protonation event drastically alters the electronic properties of the fluorophore, often leading to fluorescence quenching or shifting. This behavior is the basis for pH-sensitive probes.
A notable example is a probe with an acid dissociation constant (pKa) of 5.5, making it highly sensitive to pH changes within the physiologically relevant range of endosomes and lysosomes.[4][5][7] Such probes can exhibit a "turn-off" response, where fluorescence is quenched upon protonation, or even a more complex "turn-off-on" response during titration with an acid.[4][5] The mechanism often involves modulation of the ICT or photoinduced electron transfer (PET) processes.
Probes for Biomolecule Detection
The planar structure of the α-carboline core makes it an excellent candidate for designing probes that interact with nucleic acids. By modifying the scaffold, probes can be created that bind to DNA, typically through groove binding.[4][5] This interaction often results in a change in the probe's fluorescence, which can be a "turn-on" or "turn-off" signal depending on the specific design. The binding event restricts the molecular motion of the probe and alters its microenvironment, leading to the observed photophysical changes. Studies have confirmed a static quenching mechanism for certain probes upon forming a complex with calf thymus DNA (ctDNA).[4][5][7]
Solvatochromic Probes for Polarity Sensing
As discussed, push-pull α-carboline derivatives are inherently sensitive to solvent polarity. This property can be harnessed to probe the hydrophobicity of specific sites within cells or to monitor processes that involve changes in local polarity, such as protein folding or membrane binding.[3] These probes exhibit a pronounced bathochromic (red) shift in their emission spectra as the polarity of the solvent increases.[4][5][6] This allows for ratiometric imaging, where the ratio of fluorescence intensity at two different wavelengths is used to quantify the environmental polarity, providing a robust measurement independent of probe concentration.
Comparative Data Summary
The table below summarizes the key photophysical properties of representative 9H-pyrido[2,3-b]indole derivatives, illustrating the impact of different structural modifications.
| Probe Type | Substituents | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Key Feature | Reference |
| Push-Pull | EDG/EWG | ~350-450 | ~450-600 | Up to 270 | Up to 0.94 | Large Stokes shift, solvatochromism | [4],[5],[6] |
| pH Sensor | Basic Moiety | ~380 | ~450 | ~70 | Variable | "Turn-off" or "Turn-off-on" response to acid | [4],[5],[7] |
| DNA Binder | Planar System | ~370 | ~460 | ~90 | Changes on binding | Fluorescence modulation upon DNA binding | [4],[5] |
| Parent Core | None | ~340 | ~376-397 | ~36-57 | Moderate | Sensitive to hydration | [8] |
Note: The values presented are approximate and can vary significantly based on the specific solvent and experimental conditions.
Experimental Workflow for Probe Characterization
To ensure trustworthiness and reproducibility, every new probe must undergo rigorous characterization. The following protocol outlines a self-validating system for comparing the fluorescence properties of different 9H-pyrido[2,3-b]indole probes.
Caption: Standard workflow for characterizing a new fluorescent probe.
Step-by-Step Protocol
-
Stock Solution Preparation:
-
Accurately weigh the purified probe and dissolve it in spectroscopic grade dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 1-10 mM). Store protected from light.
-
-
UV-Visible Absorption Spectroscopy:
-
Dilute the stock solution in the solvent of interest (e.g., phosphate-buffered saline, PBS) to a final concentration where the maximum absorbance is between 0.05 and 0.1 (typically 1-10 µM).
-
Scan the absorbance from 250 nm to 700 nm using a spectrophotometer.
-
Record the wavelength of maximum absorption (λ_abs_max) and calculate the molar extinction coefficient (ε).
-
-
Steady-State Fluorescence Spectroscopy:
-
Using the same sample from the UV-Vis measurement, excite the probe at its λ_abs_max in a spectrofluorometer.
-
Record the emission spectrum over a range that covers the expected fluorescence (e.g., from λ_abs_max + 20 nm to 750 nm).
-
Identify the wavelength of maximum emission (λ_em_max). The Stokes shift is calculated as (λ_em_max - λ_abs_max).
-
-
Fluorescence Quantum Yield (Φ) Determination (Relative Method):
-
Rationale: The quantum yield is a measure of the efficiency of the fluorescence process. It is determined by comparing the probe's integrated fluorescence intensity to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Procedure: a. Prepare a series of dilutions of the standard and the sample probe in the same solvent. b. Adjust the concentrations so that the absorbance at the excitation wavelength is below 0.1 for all solutions to avoid inner filter effects. c. Measure the absorbance and the integrated fluorescence intensity for each solution. d. Plot integrated fluorescence intensity versus absorbance for both the standard and the sample. e. The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²) where Grad is the gradient of the plot and n is the refractive index of the solvent.
-
-
Analyte Response and Selectivity:
-
To test a probe's response to a specific analyte (e.g., H⁺, metal ions, DNA), perform a titration experiment.
-
Add increasing concentrations of the analyte to a solution of the probe and record the fluorescence spectrum after each addition.
-
To test selectivity, repeat the experiment with a range of potentially interfering species at physiologically relevant concentrations and compare the fluorescence response.
-
Conclusion
The 9H-pyrido[2,3-b]indole scaffold is a powerful and versatile platform for the development of high-performance fluorescent probes. By leveraging fundamental photophysical principles such as intramolecular charge transfer and by making strategic structural modifications, researchers can create probes that are highly sensitive to their environment. These tools are invaluable for elucidating complex biological questions, from mapping intracellular pH gradients to detecting specific biomolecules. The rigorous, self-validating experimental approach outlined here is crucial for ensuring the reliability and comparability of data, paving the way for the next generation of discoveries in chemical biology and drug development.
References
-
Valieva, M. I., et al. (2025). New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Chemistry – An Asian Journal, 20(14), e202500573. [Link]
-
Catalán, J., & Pérez, P. (2011). Spectral and Photophysical Properties of α-carboline (1-azacarbazole) in Aqueous Solutions. The Journal of Physical Chemistry B, 115(50), 15072-15078. [Link]
-
Valieva, M. I., et al. (2025). New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Chemistry – An Asian Journal, 20(14), e202500573. [Link]
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Olympus Life Science. [Link]
-
Kovács, D. S., et al. (2021). Synthesis and characterization of new fluorescent boro-β-carboline dyes. RSC Advances, 11(24), 14587-14593. [Link]
-
Sun, M., & Song, P. S. (1977). Solvent effects on the fluorescent states of indole derivatives–dipole moments. Photochemistry and Photobiology, 25(1), 3-9. [Link]
-
Valieva, M. I., et al. (2025). Model of push‐pull 9H‐pyrido[2,3‐b]indole‐based fluorophores 8a,b. ResearchGate. [Link]
-
Sharma, U., et al. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 929-938. [Link]
-
del Valle, J. C., et al. (2000). Fluorescence quenching of betacarboline (9H-pyrido[3,4-b]indole) induced by intermolecular hydrogen bonding with pyridines. Physical Chemistry Chemical Physics, 2(13), 2851-2856. [Link]
-
Feitelson, J. (1970). Environmental Effects on the Fluorescence of Tryptophan and Other Indole Derivatives. Israel Journal of Chemistry, 8(1), 241-252. [Link]
-
Valieva, M. I., et al. (2025). New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. St Petersburg University Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Environmental Effects on the Fluorescence of Tryptophan and Other Indole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes › Научные исследования в СПбГУ [pureportal.spbu.ru]
- 8. Spectral and photophysical properties of α-carboline (1-azacarbazole) in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 9H-pyrido[2,3-b]indol-4-amine: A Comparative Efficacy Study in a Preclinical Model of Alzheimer's Disease
This guide provides a comprehensive framework for the in vivo validation of 9H-pyrido[2,3-b]indol-4-amine, a novel neurotherapeutic candidate. We will delineate a comparative study design, contrasting its efficacy against a structurally related β-carboline, Norharmane (9H-pyrido[3,4-b]indole), and the standard-of-care acetylcholinesterase inhibitor, Donepezil. The experimental paradigm is situated within the context of Alzheimer's disease (AD), utilizing a well-established transgenic mouse model that recapitulates key aspects of human AD pathology.
Our approach is rooted in the principle of rigorous, side-by-side comparison, enabling a clear interpretation of the therapeutic potential of this compound. We will detail the scientific rationale behind the selection of the animal model, behavioral assays, and endpoint biomarkers, followed by step-by-step protocols for their execution.
Scientific Rationale and Strategic Overview
The therapeutic premise for investigating this compound in Alzheimer's disease stems from the neuroprotective activities observed in the broader class of β-carboline alkaloids. Norharmane, for instance, has demonstrated potential in mitigating neurodegenerative processes.[1] This has led to the hypothesis that this compound may exert its therapeutic effects through a multi-faceted mechanism involving the modulation of neuroinflammation, reduction of oxidative stress, and potentially direct interference with amyloid-β (Aβ) and tau pathologies, which are the hallmarks of Alzheimer's disease.[2][3]
To robustly test this hypothesis, we propose a study design that not only evaluates the standalone efficacy of this compound but also benchmarks it against both a structural analog and a clinically approved therapeutic. This three-pronged comparison will provide critical insights into its relative potency and potential mechanistic advantages.
The Choice of Animal Model: APP/PS1 Double Transgenic Mice
For this investigation, the APP/PS1 double transgenic mouse model is recommended. These mice co-express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1).[4] This genetic combination leads to the accelerated development of cerebral amyloid-β plaques, gliosis, and cognitive deficits, often manifesting as early as 6-8 months of age.[5] The rapid and predictable onset of AD-like pathology makes this model highly suitable for evaluating the efficacy of therapeutic interventions within a feasible timeframe.[6][7]
The Comparator Compounds: Norharmane and Donepezil
-
Norharmane (9H-pyrido[3,4-b]indole): As a close structural analog, Norharmane serves as a crucial benchmark. Studies have indicated its dose-dependent effects on learning and memory in rat models of AD.[8] Comparing this compound to Norharmane will help elucidate the impact of specific structural modifications on therapeutic efficacy.
-
Donepezil: As a widely prescribed acetylcholinesterase inhibitor for symptomatic treatment of AD, Donepezil provides a clinically relevant positive control.[9][10] Preclinical studies in APP mice have shown that Donepezil can improve cognitive function.[11] Including Donepezil allows for an assessment of whether this compound offers symptomatic relief and potentially disease-modifying effects beyond the current standard of care.
Experimental Design and Workflow
The overall experimental workflow is designed to assess the impact of this compound on cognitive function, followed by a detailed post-mortem analysis of brain pathology.
Animal Cohorts and Dosing Regimen
| Group | Treatment | Dose | Route of Administration | Number of Animals (n) |
| 1 | Vehicle | - | Oral Gavage | 15 |
| 2 | This compound | To be determined (e.g., 5 mg/kg) | Oral Gavage | 15 |
| 3 | Norharmane | 2 mg/kg[8] | Intraperitoneal | 15 |
| 4 | Donepezil | 1 mg/kg[12] | Oral Gavage | 15 |
| 5 | Wild-Type Control | Vehicle | Oral Gavage | 15 |
Detailed Experimental Protocols
Behavioral Assessments of Cognitive Function
A battery of behavioral tests will be employed to assess different aspects of learning and memory. These tests are sensitive to hippocampal and cortical function, brain regions significantly affected in AD.[6]
This test evaluates spatial learning and memory.[13]
Protocol:
-
Acquisition Phase (5 days): Mice are trained to find a hidden platform in a circular pool of opaque water. Four trials are conducted per day.
-
Probe Trial (Day 6): The platform is removed, and mice are allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
-
Reversal Learning (Optional): The platform is moved to the opposite quadrant, and the acquisition phase is repeated to assess cognitive flexibility.
This task assesses spatial working memory.[13]
Protocol:
-
Mice are placed in the center of a Y-shaped maze and allowed to freely explore the three arms for 8 minutes.
-
The sequence of arm entries is recorded.
-
Spontaneous alternation is calculated as the percentage of consecutive entries into all three arms.
Post-Mortem Brain Tissue Analysis
Following the completion of behavioral testing, animals will be euthanized, and brain tissue will be collected for histopathological and biochemical analyses.
Protocol:
-
Brain hemispheres are fixed, sectioned, and stained with Thioflavin S or specific antibodies against Aβ (e.g., 6E10).
-
Images of the hippocampus and cortex are captured using fluorescence microscopy.
-
The number and area of amyloid plaques are quantified using image analysis software.[14]
Protocol:
-
Brain sections are stained with antibodies against markers for microglia (Iba1) and astrocytes (GFAP).
-
The activation state and density of these glial cells surrounding amyloid plaques are qualitatively and quantitatively assessed.
Protocol:
-
Brain homogenates are prepared from the remaining hemisphere.
-
Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of soluble and insoluble Aβ40 and Aβ42.
-
Western blotting is performed to measure the levels of total and phosphorylated tau.
Comparative Data Analysis and Expected Outcomes
The data will be analyzed to compare the performance of this compound against the vehicle, Norharmane, and Donepezil groups.
| Assay | Vehicle Control (APP/PS1) | This compound | Norharmane | Donepezil |
| Morris Water Maze | Impaired spatial learning and memory | Hypothesis: Improved performance, reduced escape latency | Expected improvement in learning and memory | Expected improvement in learning and memory |
| Y-Maze | Reduced spontaneous alternation | Hypothesis: Increased spontaneous alternation | Expected increase in spontaneous alternation | Expected increase in spontaneous alternation |
| Aβ Plaque Load | High plaque burden | Hypothesis: Reduced plaque number and area | Potential reduction in plaque load | Unlikely to significantly alter plaque load |
| Neuroinflammation | Increased microgliosis and astrocytosis | Hypothesis: Attenuated glial activation | Potential anti-inflammatory effects | Minimal direct impact on neuroinflammation |
| Aβ Levels (ELISA) | Elevated soluble and insoluble Aβ42 | Hypothesis: Decreased Aβ42 levels | Potential modulation of Aβ levels | No direct effect on Aβ production |
| Phospho-Tau Levels | Increased tau hyperphosphorylation | Hypothesis: Reduced phospho-tau levels | Potential reduction in phospho-tau | No direct effect on tau pathology |
Mechanistic Insights and Therapeutic Implications
The proposed study design will provide a robust evaluation of the therapeutic efficacy of this compound in a preclinical model of Alzheimer's disease.
By comparing the outcomes with Norharmane, we can infer the contribution of specific chemical moieties to the observed effects. A superior performance over Donepezil, particularly in the reduction of pathological markers, would suggest a disease-modifying potential for this compound, a highly desirable attribute for next-generation AD therapeutics. The collective data from behavioral, histopathological, and biochemical analyses will form a comprehensive preclinical data package to support further development of this promising compound.
References
-
S. S. El-Nezhawy, et al. (2022). Mouse Models of Alzheimer's Disease. PubMed Central. [Link]
-
Taconic Biosciences. (n.d.). Alzheimer's Disease Mouse Models. Retrieved from [Link]
-
J. M. Beaulieu-Abdelahad, et al. (2013). Histological Analysis of Neurodegeneration in the Mouse Brain. PubMed. [Link]
-
L. Hossein, et al. (2017). Low and high doses of Norharmane respectively improve and impair learning and memory in streptozotocin-induced rat model of sporadic alzheimer's disease. OAText. [Link]
-
M. D. Ser-Leal, et al. (2012). Donepezil improves vascular function in a mouse model of Alzheimer's disease. PubMed Central. [Link]
-
J. L. Jankowsky, et al. (2013). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. PubMed Central. [Link]
-
S. M. Bagley, et al. (2022). Early Cellular, Molecular, Morphological and Behavioral Changes in the Humanized Amyloid-Beta-Knock-In Mouse Model of Late-Onset Alzheimer's Disease. MDPI. [Link]
-
S. S. El-Nezhawy, et al. (2024). Assessment of pathological features in Alzheimer's disease brain tissue with a large field-of-view visible-light optical coherence microscope. PubMed Central. [Link]
-
Taconic Biosciences. (2015). Mouse Model Helps Accelerate Development of New Alzheimer's Therapies. [Link]
-
S. S. Cacabelos, et al. (2007). Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics. PubMed Central. [Link]
-
S. S. El-Nezhawy, et al. (2007). In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease. British Journal of Clinical Pharmacology. [Link]
-
S. S. El-Nezhawy, et al. (2022). Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid Harmine in Different Mammals and Human in vivo at Developmental and Physiological States. PubMed Central. [Link]
-
S. S. El-Nezhawy, et al. (2022). Alzheimer's Disease Animal Models: Elucidation of Biomarkers and Therapeutic Approaches for Cognitive Impairment. MDPI. [Link]
-
S. S. El-Nezhawy, et al. (2018). Models of neurodegenerative disease - Alzheimer's anatomical and amyloid plaque imaging. SciSpace. [Link]
-
S. S. El-Nezhawy, et al. (2022). Mouse Models of Alzheimer's Disease. Frontiers. [Link]
Sources
- 1. Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid Harmine in Different Mammals and Human in vivo at Developmental and Physiological States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rodent Models of Amyloid-Beta Feature of Alzheimer’s Disease: Development and Potential Treatment Implications [aginganddisease.org]
- 8. oatext.com [oatext.com]
- 9. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]
- 12. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Assessment of pathological features in Alzheimer’s disease brain tissue with a large field-of-view visible-light optical coherence microscope - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Benchmarking Guide: 9H-pyrido[2,3-b]indol-4-amine versus Established Anticancer Therapeutics
A Technical Guide for Drug Development Professionals
This guide provides a comprehensive framework for the preclinical evaluation of 9H-pyrido[2,3-b]indol-4-amine, a promising heterocyclic compound, by benchmarking its performance against established anticancer drugs. We will delve into the mechanistic rationale, present detailed experimental protocols for a head-to-head comparison, and offer a logical structure for data interpretation, empowering researchers to make informed decisions in the early stages of drug discovery.
Foundational Rationale: The Therapeutic Potential of β-Carbolines
This compound belongs to the β-carboline family of alkaloids, a class of compounds that has garnered significant attention for its diverse pharmacological activities. Several members of this family are known to exert potent cytotoxic effects against various cancer cell lines. The core mechanism often involves the intercalation of their planar aromatic ring system into the DNA double helix, a mode of action shared with classical chemotherapeutic agents like doxorubicin. This disruption of DNA integrity can inhibit replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Furthermore, some β-carboline derivatives have been shown to inhibit topoisomerases, enzymes critical for resolving DNA topological stress during cellular processes. By targeting these fundamental cellular mechanisms, this compound presents a compelling case for investigation as a novel anticancer agent.
Experimental Design: A Multi-Faceted Approach to Benchmarking
A robust evaluation of a novel compound necessitates a multi-pronged experimental approach. We propose a series of in vitro assays to compare the efficacy of this compound against well-characterized anticancer drugs such as a topoisomerase inhibitor (e.g., Doxorubicin) and a platinum-based agent (e.g., Cisplatin).
The following diagram illustrates the proposed experimental workflow:
comparative analysis of the neuroprotective effects of norharmane derivatives
A Comparative Guide to the Neuroprotective Effects of Norharmane Derivatives
For researchers and drug development professionals navigating the complex landscape of neurodegenerative diseases, the β-carboline alkaloid norharmane and its derivatives represent a compelling class of molecules.[1][2][3] This guide provides a comparative analysis of the neuroprotective effects of key norharmane derivatives, grounded in experimental data. We will delve into their mechanisms of action, structure-activity relationships, and provide detailed protocols for evaluating their efficacy in established in vitro models.
The pathology of neurodegenerative diseases like Parkinson's and Alzheimer's is multifaceted, often involving oxidative stress, neuroinflammation, protein aggregation, and neuronal loss.[2][4] Norharmane derivatives offer a multi-pronged therapeutic potential by targeting key enzymatic pathways and cellular processes implicated in these conditions.[1][3]
Core Mechanisms of Neuroprotection
Norharmane and its derivatives exert their neuroprotective effects through several key mechanisms. A primary target is the inhibition of monoamine oxidases (MAO), enzymes responsible for the degradation of neurotransmitters like dopamine.[1][5] The catalytic oxidation of dopamine by MAO-B, in particular, generates hydrogen peroxide, contributing to mitochondrial damage and oxidative stress in dopaminergic neurons.[1][2] By inhibiting MAO, these compounds can reduce oxidative stress and preserve crucial neurotransmitter levels. Furthermore, certain derivatives exhibit anti-inflammatory properties, antioxidant effects, and the ability to modulate protein aggregation, such as that of α-synuclein in Parkinson's disease.[4][6][7][8]
Caption: Key neuroprotective mechanisms of norharmane derivatives.
Comparative Analysis of Norharmane Derivatives
The neuroprotective efficacy and target selectivity of norharmane derivatives can be significantly altered by chemical modifications to the core β-carboline structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel therapeutic agents.
A notable derivative is 9-methyl-β-carboline (9-me-BC) , which has demonstrated a remarkable range of neuroprotective and even neuro-restorative properties.[6][7] Unlike some other β-carbolines that can be neurotoxic, methylation at the N-9 position appears to confer beneficial effects.[9] 9-me-BC not only inhibits MAO-A and MAO-B but also stimulates the expression of neurotrophic factors, reduces α-synuclein levels, and curtails neuroinflammation by inhibiting microglia proliferation.[6][7][10]
In contrast, Harmane , which is 1-methyl-9H-pyrido[3,4-b]indole, is a potent MAO-A inhibitor.[11][12] While it exhibits neuroprotective properties by reducing the degradation of monoamine neurotransmitters, elevated levels have also been associated with essential tremor.[5][11] This highlights the importance of understanding the complete pharmacological profile of each derivative.
The following table summarizes the inhibitory activities of selected norharmane derivatives against MAO-A and MAO-B. Lower IC₅₀ values indicate greater potency.
| Compound | MAO-A Inhibition (IC₅₀) | MAO-B Inhibition (IC₅₀) | Key Neuroprotective Attributes |
| Norharmane | Potent | Moderate | MAO inhibition, potential neuroprotection against MPTP toxicity.[12] |
| Harmane | Highly Potent (MAO-A selective) | Weak | Potent MAO-A inhibition, promotes degradation of α-synuclein.[8][13] |
| Harmine | Potent | Moderate | Reduces inflammatory mediators, activates ubiquitin-proteasome system.[4][14] |
| 9-methyl-β-carboline | Potent | Potent | Induces neurotrophic factors, reduces α-synuclein, anti-inflammatory.[6][7][15] |
Note: IC₅₀ values can vary between studies based on experimental conditions. This table provides a qualitative comparison of potency.
Experimental Protocols for Assessing Neuroprotection
To rigorously evaluate the neuroprotective potential of norharmane derivatives, standardized and validated in vitro assays are essential. The human neuroblastoma SH-SY5Y cell line is a widely used and reliable model for studying neurodegenerative processes due to its ability to differentiate into a neuronal phenotype.[16][17]
The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of a test compound using SH-SY5Y cells.
Caption: A typical workflow for assessing neuroprotection in SH-SY5Y cells.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[16]
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[18]
-
Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of the norharmane derivative. Incubate for 24 hours.[19]
-
Induction of Toxicity: After pre-treatment, add a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium) or rotenone to the wells (with the derivative still present) to induce neuronal damage.[19] Include control wells with untreated cells and cells treated only with the neurotoxin.
-
Incubation: Co-incubate the cells with the derivative and neurotoxin for an additional 24 hours.[19]
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Signaling Pathways and Mechanistic Insights
The neuroprotective effects of certain norharmane derivatives, such as 9-me-BC, are mediated through complex signaling cascades. For instance, 9-me-BC has been shown to stimulate the expression of several crucial neurotrophic factors, including Artemin (Artn), Brain-Derived Neurotrophic Factor (BDNF), and Transforming Growth Factor beta 2 (TGFb2).[15] This effect is mediated, at least in part, through the Phosphatidylinositol 3-kinase (PI3K) pathway.[15]
Caption: 9-me-BC stimulates neurotrophic factor expression via the PI3K pathway in astrocytes.
Conclusion and Future Directions
Norharmane derivatives represent a promising avenue for the development of novel neuroprotective therapies. Their multi-target approach, particularly the combined inhibition of MAO enzymes and the stimulation of endogenous protective pathways, makes them attractive candidates for complex neurodegenerative diseases. The exceptional properties of 9-methyl-β-carboline, which include neuro-regenerative and anti-inflammatory effects in addition to neuroprotection, warrant further investigation as a potential anti-Parkinsonian medication.[10]
Future research should focus on:
-
Optimizing Selectivity: Synthesizing new derivatives with improved selectivity for MAO-B to minimize potential side effects associated with MAO-A inhibition.
-
In Vivo Studies: Translating the promising in vitro results into animal models of neurodegeneration to assess efficacy, pharmacokinetics, and safety.
-
Combination Therapies: Exploring the synergistic effects of norharmane derivatives with existing treatments for neurodegenerative diseases.
By continuing to explore the structure-activity relationships and underlying mechanisms of these fascinating compounds, the scientific community can move closer to developing effective treatments for a range of devastating neurological disorders.[3]
References
-
Djamshidian, A., et al. (2016). Harmine: from a Plant Hallucinogen to a Potential Treatment for Parkinson's Disease. Movement Disorders, 31(8), 1129-1130. [Link]
-
Polanski, W., et al. (2011). Stimulation, protection and regeneration of dopaminergic neurons by 9-methyl-β-carboline: a new anti-Parkinson drug? Expert Review of Neurotherapeutics, 11(6), 793-795. [Link]
-
Grasso, G., et al. (2021). Figure 2. Protective properties of 9-methyl-carboline. ResearchGate. [Link]
-
Polanski, W., et al. (2011). Stimulation, protection and regeneration of dopaminergic neurons by 9-methyl-β-carboline: A new anti-Parkinson drug? ResearchGate. [Link]
-
Wernicke, C., et al. (2011). 9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes. Journal of Neural Transmission, 118(12), 1679-1690. [Link]
-
Polanski, W., et al. (2010). The exceptional properties of 9-methyl-beta-carboline: stimulation, protection and regeneration of dopaminergic neurons coupled with anti-inflammatory effects. Journal of Neurochemistry, 113(6), 1659-1675. [Link]
-
Shome, S., et al. (2023). Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. Current Medicinal Chemistry, 31(38), 6251-6271. [Link]
-
Cao, R., et al. (2018). Analogous β-Carboline Alkaloids Harmaline and Harmine Ameliorate Scopolamine-Induced Cognition Dysfunction by Attenuating Acetylcholinesterase Activity, Oxidative Stress, and Inflammation in Mice. Frontiers in Pharmacology, 9, 346. [Link]
-
Shome, S., et al. (2024). Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. Current Medicinal Chemistry, 31(38), 6251-6271. [Link]
-
Adedayo, B. C., et al. (2021). Neuropharmacological potentials of β-carboline alkaloids for neuropsychiatric disorders. European Journal of Pharmacology, 893, 173837. [Link]
-
Meng, Z., et al. (2019). Natural alkaloid harmine promotes degradation of alpha-synuclein via PKA-mediated ubiquitin-proteasome system activation. Phytomedicine, 59, 152842. [Link]
-
Singh, N., et al. (2024). Unraveling the mechanistic interplay of mediators orchestrating the neuroprotective potential of harmine. Neurochemistry International, 175, 105718. [Link]
-
Herraiz, T., et al. (2010). β-Carboline alkaloids in peganum Harmala and Inhibition of human monoamine oxidase (MAO). Food and Chemical Toxicology, 48(3), 839-845. [Link]
-
Louis, E. D. (2012). β-Carboline Alkaloids and Essential Tremor: Exploring the Environmental Determinants of One of the Most Prevalent Neurological Diseases. Neuroepidemiology, 38(4), 209-217. [Link]
-
Herraiz, T. (2007). Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: Structure-activity relationship (SAR). ResearchGate. [Link]
-
Hosseini, A., et al. (2016). Peganum Harmala L. Extract Reduces Oxidative Stress and Improves Symptoms in 6-Hydroxydopamine-Induced Parkinson's Disease in Rats. Brieflands. [Link]
-
MDPI. (2020). 2.11. Neuroprotection Studies in the SH-SY5Y Human Neuroblastoma Cell Line. MDPI. [Link]
-
Zhang, D., et al. (2021). Design, synthesis and biological evaluation of harmine derivatives as potent GSK-3β/DYRK1A dual inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 222, 113554. [Link]
-
Balint, B., et al. (2020). Structure–activity relationship (SAR) study of various harmine derivatives as monoamine oxidase (MAO)‐A inhibitors. ResearchGate. [Link]
-
Yang, L., et al. (2014). Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala. International Journal of Molecular Sciences, 15(1), 1136-1148. [Link]
-
Wang, Y., et al. (2023). Novel harmine derivatives as potent acetylcholinesterase and amyloid beta aggregation dual inhibitors for management of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2280283. [Link]
-
Tan, Z., et al. (2016). Synthesis and evaluation of 4-hydroxyl aurone derivatives as multifunctional agents for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 24(12), 2735-2746. [Link]
-
Alaylıoğlu, M., et al. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Archives of Neuropsychiatry, 61(3), 255-264. [Link]
-
El-Fiky, A., et al. (2016). The Role of Harmane and Norharmane in In Vitro Dopaminergic Function. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and evaluation of dual-target inhibitors for the treatment of Alzheimer's disease. Archiv der Pharmazie, 357(5), e2300693. [Link]
-
MDPI. (2024). Synthesis and Biological Evaluation of Novel Ramalin Derivatives as Multi-Target Agents for Alzheimer’s Disease. MDPI. [Link]
-
Al-Nu'airat, J., et al. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Bioorganic & Medicinal Chemistry, 16(5), 2269-2276. [Link]
-
Zhang, Y., et al. (2023). β-Carbolines norharman and harman change neurobehavior causing neurological damage in Caenorhabditis elegans. Food & Function, 14(22), 10243-10255. [Link]
-
ResearchGate. (1963). structure and activity relationship of monoamine oxidase inhibitors. ResearchGate. [Link]
-
Liu, Q., et al. (2023). Neuroprotective mechanisms of harmine and its derivatives. ResearchGate. [Link]
-
Tsvetkov, Y. E., et al. (2023). A Comparative Analysis of Neuroprotective Properties of Taxifolin and Its Water-Soluble Form in Ischemia of Cerebral Cortical Cells of the Mouse. International Journal of Molecular Sciences, 24(11), 9579. [Link]
-
Zhang, Z., et al. (2021). Pharmacological effects of harmine and its derivatives: a review. Phytochemistry Reviews, 20(4), 823-847. [Link]
Sources
- 1. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinsons Disease: An Overview - Shome - Current Medicinal Chemistry [rjraap.com]
- 3. Neuropharmacological potentials of β-carboline alkaloids for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the mechanistic interplay of mediators orchestrating the neuroprotective potential of harmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. World Parkinson's Day - Harmane and norharmane as neuroactive substances | Blog | Biosynth [biosynth.com]
- 6. Stimulation, protection and regeneration of dopaminergic neurons by 9-methyl-β-carboline: a new anti-Parkinson drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural alkaloid harmine promotes degradation of alpha-synuclein via PKA-mediated ubiquitin-proteasome system activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The exceptional properties of 9-methyl-beta-carboline: stimulation, protection and regeneration of dopaminergic neurons coupled with anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-Carboline Alkaloids and Essential Tremor: Exploring the Environmental Determinants of One of the Most Prevalent Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigating of harmane, harmine, and norharman as inhibitors of MDR1 and MRP1 to overcome chemotherapy resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.11. Neuroprotection Studies in the SH-SY5Y Human Neuroblastoma Cell Line [bio-protocol.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9H-Pyrido[2,3-b]indol-4-amine
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 9H-Pyrido[2,3-b]indol-4-amine, a heterocyclic amine. Given the structural similarities to known mutagens and carcinogens, such as 2-Amino-9H-pyrido[2,3-b]indole (A-alpha-C), a precautionary approach is not just recommended, but essential.[1][2] This document is designed to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Assessment: Understanding the Risk
Key Hazard Considerations:
-
Carcinogenicity: Assumed to be a potential carcinogen based on structural analogues.[1][3]
-
Mutagenicity: Heterocyclic amines formed during cooking have shown mutagenic activity.[2]
-
Toxicity: The toxicological properties have not been fully investigated, demanding careful handling to avoid exposure.[4]
| Hazard Classification | Precautionary Action |
| Potential Carcinogen | Handle in a designated area, such as a chemical fume hood.[5] |
| Potential Mutagen | Avoid generation of dusts and aerosols.[6][7] |
| Unknown Toxicity | Use appropriate Personal Protective Equipment (PPE) at all times. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, ensure the following PPE is worn to prevent any direct contact with the compound:
-
Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any tears or perforations before use.[4][9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[7][8]
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep the material into a designated hazardous waste container.[4]
-
Decontaminate the area with a suitable cleaning agent.
-
All materials used for cleanup must be disposed of as hazardous waste.
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) office.
-
Prevent entry to the contaminated area.
-
Provide EHS personnel with information on the spilled substance.
Disposal Procedures: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as a hazardous chemical waste.[8] Under no circumstances should this compound be disposed of down the drain or in regular trash.[10][11]
Step 1: Waste Segregation and Collection
Proper segregation is the foundation of safe chemical waste management.
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a clearly labeled, sealable container.
-
This container should be made of a material compatible with the chemical.
-
-
Contaminated Labware:
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container.
-
Ensure the container is compatible with the solvent used. Do not mix incompatible waste streams.[13]
-
Step 2: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
All hazardous waste containers must be labeled with a "Hazardous Waste" tag.[12]
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Potential Carcinogen," "Toxic").
-
-
Store the sealed waste containers in a designated and secure Satellite Accumulation Area within the laboratory.[13][14]
-
This area should be under the control of laboratory personnel and away from general laboratory traffic.[15]
Step 3: Final Disposal
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Incineration: For chemical carcinogens, high-temperature incineration is the recommended disposal method to ensure complete destruction.[1]
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[8] They will ensure that the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Conclusion: A Culture of Safety
The responsible management and disposal of laboratory chemicals are integral to scientific excellence. By adhering to these procedures for this compound, you are not only ensuring compliance with regulations but also fostering a culture of safety that protects you, your colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.
References
-
2-Amino-9H-pyrido(2,3-b)indole | C11H9N3 | CID 62805 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
NIH Waste Disposal Guide 2022. (2022). Retrieved January 12, 2026, from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved January 12, 2026, from [Link]
-
HS Code 2933: Heterocyclic Compounds Regulations - Mercury Shipping. (2025, April 30). Retrieved January 12, 2026, from [Link]
-
1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved January 12, 2026, from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved January 12, 2026, from [Link]
-
Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule - EPA. (n.d.). Retrieved January 12, 2026, from [Link]
-
Carcinogens - Overview | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved January 12, 2026, from [Link]
-
2-Amino-9H-pyrido(2,3-b)indole - Hazardous Agents - Haz-Map. (n.d.). Retrieved January 12, 2026, from [Link]
-
Carcinogenicity - Society for Chemical Hazard Communication. (n.d.). Retrieved January 12, 2026, from [Link]
-
Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.). Retrieved January 12, 2026, from [Link]
-
40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals - eCFR. (n.d.). Retrieved January 12, 2026, from [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA. (2024, October 31). Retrieved January 12, 2026, from [Link]
-
9H-pyrido[2,3-b]indole | CAS#:244-76-8 | Chemsrc. (2025, August 27). Retrieved January 12, 2026, from [Link]
-
Carcinogens - Standards | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved January 12, 2026, from [Link]
-
Chemical structures of norharmane, harmane and harmine. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
The NIH Drain Discharge Guide. (n.d.). Retrieved January 12, 2026, from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.). Retrieved January 12, 2026, from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). Retrieved January 12, 2026, from [Link]
-
Management Of Hazardous Waste Pharmaceuticals - NYSDEC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Pharmaceuticals and Personal Care Products | Rhode Island Department of Environmental Management. (2024, January 26). Retrieved January 12, 2026, from [Link]
-
guidelines for the laboratory use of chemical carcinogens - Regulations.gov. (n.d.). Retrieved January 12, 2026, from [Link]
-
Regulation of Laboratory Waste - American Chemical Society. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Gramine Route to Pyrido[4,3-b]indol-3-ones – Identification of a New Cytotoxic Lead. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. 2-Amino-9H-pyrido(2,3-b)indole | C11H9N3 | CID 62805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-9H-pyrido[2,3-b]indole | LGC Standards [lgcstandards.com]
- 3. 2-Amino-9H-pyrido(2,3-b)indole - Hazardous Agents | Haz-Map [haz-map.com]
- 4. fishersci.ca [fishersci.ca]
- 5. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. nems.nih.gov [nems.nih.gov]
- 12. orf.od.nih.gov [orf.od.nih.gov]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. danielshealth.com [danielshealth.com]
- 16. epa.gov [epa.gov]
Navigating the Uncharted: A Safety and Handling Guide for 9H-Pyrido[2,3-b]indol-4-amine
For the pioneering researcher, venturing into the synthesis and application of novel compounds is a journey of discovery. 9H-Pyrido[2,3-b]indol-4-amine, a unique heterocyclic amine, represents one such frontier. However, with novelty comes the critical responsibility of ensuring safety. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, empowering you to conduct your research with confidence and caution.
A Note on Isomeric Data and Precautionary Principle
This guide is therefore built upon the established safety profile of its isomer, 2-Amino-9H-pyrido[2,3-b]indole (CAS No. 26148-68-5), also known as A-alpha-C.[2][3][4] A-alpha-C is a known mutagen and suspected carcinogen, commonly found in cooked foods and cigarette smoke.[2][5][6] Given the structural similarities, it is prudent and scientifically sound to assume that this compound may exhibit similar hazardous properties. All recommendations within this guide are based on this expert assumption to ensure the highest level of safety.
Hazard Identification and Classification
Based on the data for the isomeric compound 2-Amino-9H-pyrido[2,3-b]indole, this compound should be treated as a substance with the following potential hazards:
| Hazard Classification | Description | GHS Hazard Statement |
| Suspected Carcinogen | Experimental data on the isomer shows carcinogenic effects.[5] | H351: Suspected of causing cancer.[2] |
| Suspected Mutagen | The isomer is known to cause genetic defects.[2] | H341: Suspected of causing genetic defects.[2] |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | H302: Harmful if swallowed. H311: Toxic in contact with skin. |
| Eye Irritation | Causes serious eye irritation. | H319: Causes serious eye irritation. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE.
| Body Area | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with nitrile gloves. | The outer glove provides primary protection, while the inner glove offers a secondary barrier in case of a breach. Nitrile offers good chemical resistance. |
| Body | Chemical-resistant lab coat. | A fully fastened lab coat made of a low-permeability material protects against splashes and spills. |
| Eyes | Chemical splash goggles and a face shield. | Goggles provide a seal around the eyes to protect from splashes. A face shield offers an additional layer of protection for the entire face. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges. | Given the potential for aerosolization of the powdered compound and its suspected carcinogenicity, respiratory protection is mandatory. The specific cartridge type should be selected based on a formal risk assessment. |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling is critical to minimize exposure risk.
Receiving and Storage
-
Inspect Upon Receipt: Visually inspect the container for any signs of damage or leakage in a designated, well-ventilated area.
-
Segregated and Secure Storage: Store the compound in a clearly labeled, sealed container in a locked, dedicated cabinet for carcinogens.[2] This area should be well-ventilated.
-
Inventory Management: Maintain a detailed log of the amount of substance received, used, and disposed of.
Handling and Use: A Controlled Environment
All handling of this compound must occur within a certified chemical fume hood to prevent inhalation of any airborne particles.
Experimental Workflow Diagram
Caption: A workflow for the safe handling of this compound.
Decontamination and Disposal Plan
Proper decontamination and waste disposal are crucial to prevent environmental contamination and secondary exposure.
-
Work Surface Decontamination: All surfaces and equipment that may have come into contact with the compound should be decontaminated using a suitable solvent (e.g., ethanol) followed by a soap and water wash.
-
Waste Segregation: All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container.
-
Disposal Protocol: The sealed waste container should be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Emergency Response Flowchart
Caption: A flowchart for responding to an accidental exposure.
Conclusion: A Culture of Safety
The responsible handling of novel chemical entities like this compound is paramount in the research environment. By adhering to the principles of precaution, utilizing appropriate personal protective equipment, and following stringent handling and disposal protocols, you can mitigate the potential risks associated with this compound. This commitment to a culture of safety not only protects you and your colleagues but also upholds the integrity of your scientific endeavors.
References
-
Haz-Map. 2-Amino-9H-pyrido(2,3-b)indole. [Link]
-
PubChem. 2-Amino-9H-pyrido(2,3-b)indole. [Link]
-
Haz-Map. 2-Amino-9H-pyrido(2,3-b)indole. [Link]
Sources
- 1. 25208-34-8|this compound|BLD Pharm [bldpharm.com]
- 2. 2-Amino-9H-pyrido[2,3-b]indole | 26148-68-5 | TCI AMERICA [tcichemicals.com]
- 3. 2-Amino-9H-pyrido[2,3-b]indole | CymitQuimica [cymitquimica.com]
- 4. 2-Amino-9H-pyrido[2,3-b]indole | LGC Standards [lgcstandards.com]
- 5. 2-AMINO-9H-PYRIDO[2,3-B]INDOLE | 26148-68-5 [chemicalbook.com]
- 6. 2-Amino-9H-pyrido(2,3-b)indole - Hazardous Agents | Haz-Map [haz-map.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
